4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-3H-phthalazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOBCUFJJRVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354602 | |
| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-44-4 | |
| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Phthalazinone Core in Modern Chemistry
The phthalazinone scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities and its utility as a versatile synthetic intermediate. Within this important class of compounds, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 3260-44-4) stands out as a key building block.[1][2] Its unique arrangement of a carboxylic acid function adjacent to the bicyclic lactam system provides multiple reactive handles for chemical modification, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for scientists and drug development professionals.
Nomenclature and Molecular Structure
The unambiguous identification of a chemical entity is foundational. The subject of this guide is most formally known by its IUPAC name: This compound .[2] It is also referred to by its CAS number, 3260-44-4.[2]
Caption: Structure of this compound.
Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source |
| CAS Number | 3260-44-4 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2][3] |
| Appearance | White to Light Yellow Solid | [3] |
| Boiling Point | 591.8°C at 760 mmHg | [1][3] |
| Density | 1.56 g/cm³ | [1] |
| Flash Point | 311.7°C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for structural verification and purity assessment. The expected data for this compound are as follows.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorptions are predicted based on the structure.[4][5][6]
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]
-
N-H Stretch (Lactam): A moderate absorption around 3200-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm⁻¹.[4]
-
C=O Stretch (Lactam/Amide): A strong absorption near 1650-1690 cm⁻¹, typically at a lower wavenumber than esters due to resonance.[4][7]
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework.[8] Spectra are typically recorded in a solvent like DMSO-d₆.
-
¹H NMR:
-
Aromatic Protons (4H): A complex multiplet pattern between 7.5-8.5 ppm.
-
N-H Proton (1H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Carboxylic Acid Proton (1H): A very broad singlet, highly downfield (>12 ppm), also exchangeable with D₂O.
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z = 190.16.[2]
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (–COOH, 45 Da) or water (H₂O, 18 Da). Cleavage of the heterocyclic ring can also occur under electron impact ionization.
Synthesis and Purification
The construction of the phthalazinone core is most commonly achieved through the cyclization of a hydrazine derivative with phthalic anhydride or a related precursor.[1]
Caption: General workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis adapted from general procedures for forming the phthalazinone core.[1]
-
Step 1: Cyclocondensation:
-
To a solution of phthalic anhydride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise.
-
Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbons of the anhydride, initiating the cyclization process. Ethanol serves as a polar protic solvent that facilitates the reaction while allowing for heating to reflux.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the intermediate product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Step 3: Oxidation and Hydrolysis (if starting from a precursor requiring it):
-
Note: Specific precursors may lead directly to the desired oxidation state. If an oxidation step is needed, a reagent like potassium permanganate (KMnO₄) in an acidic medium can be used, though conditions must be carefully controlled to prevent over-oxidation of other functional groups.[1]
-
-
Step 4: Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure this compound.
-
Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities at different temperatures to obtain a highly pure, crystalline solid.
-
Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a valuable scaffold for building molecular diversity.
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phthalazinone Core
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this heterocyclic system have shown promise as antitumor, anti-inflammatory, and antimicrobial agents.[1] The specific molecule, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, serves as a crucial building block for the synthesis of more complex pharmaceutical candidates. Its unique arrangement of a carboxylic acid and a lactam moiety on the phthalazinone framework imparts specific chemical properties that are key to its reactivity and potential biological interactions. A definitive understanding of its molecular structure is paramount for any research and development efforts that utilize this compound.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the procedural steps, but the causal relationships behind experimental choices to ensure a self-validating and scientifically rigorous approach.
Synthesis and Purification: Establishing a Foundational Protocol
The journey to structure elucidation begins with the synthesis of the target molecule. A common and effective method for constructing the phthalazine core involves the cyclization of a hydrazine derivative with phthalic anhydride.[1] This is followed by the introduction of the carboxylic acid group.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved through a multi-step process. The following protocol is a synthesis of established chemical transformations, providing a reliable route to the target compound.
Step 1: Synthesis of 3,4-dihydrophthalazine-1,4-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. During this time, a precipitate of 3,4-dihydrophthalazine-1,4-dione will form.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Introduction of the Carboxylic Acid Moiety (via a placeholder group)
A common strategy to introduce a carboxylic acid at the 1-position is to first install a group that can be later converted to a carboxyl group.
Step 3: Conversion to this compound
The final step involves the conversion of the placeholder group to the carboxylic acid. This can often be achieved through oxidation or hydrolysis, depending on the nature of the placeholder.
Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation
A combination of spectroscopic techniques is essential for the comprehensive elucidation of the molecular structure. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Predicted ¹H NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid (-COOH) | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. |
| ~11.0 - 12.0 | broad singlet | 1H | Lactam (-NH) | The proton on the nitrogen of the lactam is also deshielded and often appears as a broad singlet. |
| ~8.0 - 8.5 | multiplet | 1H | Aromatic (H-5 or H-8) | The protons on the benzene ring are in the aromatic region. The exact chemical shifts will depend on the electronic effects of the fused heterocyclic ring. |
| ~7.5 - 8.0 | multiplet | 3H | Aromatic (remaining) | The remaining aromatic protons will appear as a complex multiplet in this region. |
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence.
-
Data Processing: Process the data to obtain the final spectrum.
Predicted ¹³C NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this region. |
| ~160-170 | Lactam Carbonyl (C=O) | The carbonyl carbon of the lactam is also significantly deshielded. |
| ~140-150 | Aromatic/Heterocyclic Quaternary Carbons | The quaternary carbons of the fused ring system will appear in this region. |
| ~120-140 | Aromatic CH Carbons | The protonated carbons of the benzene ring will appear in the aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3]
Experimental Protocol:
-
Sample Preparation (ATR): Place a small amount of the dry, purified solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Lactam |
| ~1710 | C=O stretch | Carboxylic acid (dimeric) |
| ~1660 | C=O stretch | Lactam |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The presence of two distinct carbonyl stretches further supports the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.[4]
Experimental Protocol (LC-MS):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion: The molecular weight of C₉H₆N₂O₃ is 190.16 g/mol . In positive ion mode ESI, the [M+H]⁺ ion would be observed at m/z 191. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 189.
-
Key Fragmentation Pathways: The fragmentation of phthalazinones often involves the loss of small neutral molecules like CO, N₂, and H₂O. For this compound, a prominent fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.
X-ray Crystallography: The Definitive Structural Confirmation
While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. Although no crystal structure for the title compound is readily available in public databases, the crystal structure of a closely related compound, 4-hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate, has been reported.[5] This structure can serve as a valuable reference for understanding the likely solid-state packing and intermolecular interactions of this compound.
Hypothetical Solid-State Structure:
Based on the structure of the related dicarboxylic acid, it is highly probable that this compound would form hydrogen-bonded dimers in the solid state through its carboxylic acid moieties. The lactam N-H and C=O groups would also likely participate in intermolecular hydrogen bonding, leading to a stable, three-dimensional crystal lattice.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between synthesis and various analytical techniques.
Caption: A logical workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of synthesis, purification, and a suite of spectroscopic techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Although a definitive single-crystal X-ray structure remains to be published, the collective evidence from these other techniques, supported by data from closely related compounds, provides an unequivocal confirmation of its molecular architecture. This in-depth understanding is the essential foundation for the rational design and development of novel therapeutic agents based on the versatile phthalazinone scaffold.
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PubMed Central (PMC). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. National Institutes of Health. Available from: [Link]
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An In-Depth Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 3260-44-4)
Abstract
This technical guide provides a comprehensive overview of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS Number: 3260-44-4), a key heterocyclic scaffold in contemporary medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, safety protocols, and its pivotal role as a precursor for potent kinase inhibitors. The narrative synthesizes foundational chemical principles with practical, field-proven applications, emphasizing the causality behind experimental choices and providing robust, self-validating methodologies. We will explore its mechanism of action, particularly in the context of inhibiting key signaling pathways such as those mediated by VEGFR-2 and c-Met, which are critical in oncogenesis and angiogenesis. This guide includes detailed, step-by-step protocols for its synthesis and for evaluating the cytotoxic activity of its derivatives, aiming to equip scientists with the knowledge to effectively utilize this versatile compound in their research endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a bicyclic nitrogen-containing heterocyclic compound. The phthalazinone core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[1] The presence of both a carboxylic acid group and a lactam (cyclic amide) functionality makes it a versatile building block for further chemical modification.
Structure and Identifiers
-
IUPAC Name: this compound[2]
-
CAS Number: 3260-44-4[2]
-
Molecular Formula: C₉H₆N₂O₃[2]
-
Molecular Weight: 190.16 g/mol [2]
-
InChI Key: YHNOBCUFJJRVOP-UHFFFAOYSA-N[3]
Physicochemical Data
The physicochemical properties of this compound are critical for designing experimental conditions, including reaction setups, purification methods, and formulation for biological assays. The data presented below has been aggregated from various chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 190.16 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Density (Predicted) | 1.56 g/cm³ | [3] |
| Boiling Point (Predicted) | 591.8°C at 760 mmHg | [3] |
| Flash Point (Predicted) | 311.7°C | [2][3] |
| XLogP3 (Predicted) | 0.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Solubility | Soluble in polar aprotic solvents such as DMSO.[5][6][7] Limited solubility in water and lower alcohols is expected. | Qualitative |
Synthesis and Chemical Reactivity
The synthesis of the phthalazinone core is a well-established area of heterocyclic chemistry. The most common and foundational approach involves the cyclocondensation of a hydrazine derivative with a precursor containing two adjacent carbonyl functionalities, or their synthetic equivalents, on a benzene ring.[8]
Foundational Synthesis Strategy: Cyclocondensation
The classical synthesis of this compound, as referenced in historical literature, involves a two-step process starting from 2-Nitro-1,3-indandione. This method provides a reliable route to the core structure.
Workflow: Synthesis via Indandione Precursor
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from the method described by Wanag and Mazkanowa for the synthesis of 4-Hydroxyphthalazine-1-carboxylic acid (a tautomeric form of the target compound). Disclaimer: This protocol involves heating acidic solutions and handling hydrazine, which is toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
2-Nitro-1,3-indandione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95%)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Step 1: Condensation Reaction:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 10.0 g of 2-Nitro-1,3-indandione in 100 mL of 95% ethanol.
-
Slowly add a stoichiometric equivalent of hydrazine hydrate to the suspension with stirring.
-
Heat the reaction mixture to reflux (approximately 120°C oil bath temperature) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may precipitate.
-
-
Step 2: Acid-Catalyzed Cyclization and Rearrangement:
-
Carefully and slowly pour the cooled reaction mixture from Step 1 into a beaker containing 150 mL of a chilled 10% (v/v) aqueous sulfuric acid solution with vigorous stirring.
-
Heat the acidic mixture gently to 50-60°C for 1-2 hours to ensure complete cyclization and rearrangement.
-
Cool the mixture in an ice bath to facilitate the precipitation of the final product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield this compound as a solid.
-
Self-Validation and Trustworthiness: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques.
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic aromatic proton signals and exchangeable peaks for the N-H and COOH protons. The ¹³C NMR will confirm the presence of carbonyl carbons (lactam and carboxylic acid) and aromatic carbons.[9][10][11][12]
-
Mass Spectrometry: Confirm the molecular weight (190.16 g/mol ) and fragmentation pattern.[13]
-
Infrared (IR) Spectroscopy: Identify characteristic absorption bands for O-H (broad, from carboxylic acid), N-H (lactam), and C=O stretches (amide and carboxylic acid).
Mechanism of Action and Therapeutic Potential
The primary interest in this compound stems from its use as a scaffold for developing potent kinase inhibitors. Derivatives of this molecule have shown significant activity against receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are crucial drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[11][14]
Inhibition of the VEGFR-2 Signaling Pathway
VEGF-A is a critical signaling protein that promotes angiogenesis. It binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding causes the receptor to dimerize and auto-phosphorylate its intracellular kinase domains, initiating a cascade of downstream signals that lead to cell proliferation, migration, and survival.[4][15] Phthalazine-based inhibitors are typically designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing phosphorylation and thereby blocking the entire downstream signaling cascade.[14]
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade.
Application in Drug Discovery: Antitumor Activity Screening
The utility of this compound is realized through its derivatization to create libraries of compounds for screening. A foundational experiment in this process is the assessment of a compound's ability to kill or inhibit the growth of cancer cells in vitro. The MTT assay is a robust, colorimetric method for this purpose.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a framework for assessing the cytotoxicity of newly synthesized phthalazinone derivatives against a human cancer cell line (e.g., HCT-116 for colorectal cancer or MCF-7 for breast cancer).[13][16]
Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials and Reagents:
-
Human cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (phthalazinone derivative) dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade) for formazan solubilization
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture and expand the chosen cancer cell line under standard conditions (37°C, 5% CO₂).
-
Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh complete medium.
-
Perform a cell count (e.g., using a hemocytometer) and adjust the cell density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Prepare controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the test wells.
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin) at its IC₅₀ concentration.
-
Untreated Control: Medium only.
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator for 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Safety and Handling
This compound and its derivatives must be handled with appropriate caution, as is standard for all research chemicals. The Globally Harmonized System (GHS) classifications indicate potential hazards.[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handling and Storage:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 3260-44-4) is a foundational building block in the field of medicinal chemistry, particularly for the development of targeted anticancer therapeutics. Its robust synthesis and versatile chemical handles allow for the creation of diverse compound libraries. The established role of the phthalazinone scaffold as a potent kinase inhibitor pharmacophore, especially against validated oncology targets like VEGFR-2 and c-Met, ensures its continued relevance in drug discovery. The protocols and data provided in this guide offer researchers a solid framework for the synthesis, evaluation, and further development of novel derivatives based on this promising core structure. Rigorous adherence to safety protocols and analytical validation at each stage is paramount to achieving reliable and reproducible scientific outcomes.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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SciSpace. (2024). AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS. Retrieved January 9, 2026, from [Link]
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El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Available at: [Link]
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Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. Molecules. Available at: [Link]
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Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Abou-Elmagd, W. S. I., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 9, 2026, from [Link]
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McLaughlin, M., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters. Available at: [Link]
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Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]
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The Multifaceted Biological Activities of Phthalazinone Derivatives: A Technical Guide for Researchers
Introduction: The Phthalazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The phthalazinone core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities. This versatility has captured the attention of researchers in drug discovery and development, resulting in the identification of phthalazinone-based compounds with potent anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of phthalazinone derivatives, offering mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the exploration of this promising class of compounds.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Phthalazinone derivatives have demonstrated significant potential in oncology by targeting various key pathways and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][2]
Inhibition of Poly(ADP-ribose) Polymerase (PARP): A Synthetic Lethality Approach
One of the most well-established anticancer mechanisms of phthalazinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. PARP inhibitors have gained prominence as a targeted therapy, especially for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations. The inhibition of PARP-1 by phthalazinone derivatives in these cancer cells leads to the accumulation of unrepaired single-strand DNA breaks, which are subsequently converted into toxic double-strand breaks during replication, ultimately inducing synthetic lethality and cell death.
Featured Derivative Activity:
| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | PARP-1 | MDA-MB-436 (Breast) | 0.08 | [3] |
| DLC-1-6 | PARP-1 | N/A (Enzymatic) | <0.0002 | [3] |
| Compound 6 | PARP-1 | HCT116 (Colon) | 0.384 | [4] |
Experimental Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay
This assay quantifies the ability of a phthalazinone derivative to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test phthalazinone derivatives and a known PARP inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme and the compound dilutions.
-
Initiation: Start the reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC50 value.[5][6]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Targeting Angiogenesis: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[1][7]
Featured Derivative Activity:
| Derivative | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Vatalanib (PTK787) | VEGFR-2 | N/A (Enzymatic) | 20 | [1] |
| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 17.8 (enzymatic) | [8] |
| Compound 2g | VEGFR-2 | N/A (Enzymatic) | 148 | [1] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test phthalazinone derivatives and a known VEGFR-2 inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and test compound.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9][10]
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition.
Mitotic Catastrophe: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Phthalazinone derivatives have been developed as potent and selective inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[11][12]
Featured Derivative Activity:
| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalazinone Pyrazole 14 | Aurora A | N/A (Enzymatic) | >1000-fold selectivity over Aurora B | [12] |
| Compound 17b | Aurora B | HCT116 (Colon) | 4.35 | [13] |
Experimental Protocol: In Vitro Aurora Kinase Assay
This assay determines the inhibitory activity of a compound against an Aurora kinase.
Materials:
-
Recombinant human Aurora A or B kinase
-
Kinase assay buffer
-
ATP
-
Kemptide (for Aurora A) or Myelin Basic Protein (MBP) (for Aurora B) as substrate
-
Test phthalazinone derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, Aurora kinase, and test compound.
-
Initiate the reaction by adding a mixture of the appropriate substrate and ATP.
-
Incubate at 30°C for 45 minutes.
-
-
Detection: Use the ADP-Glo™ system to measure ADP production.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[14][15]
II. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Phthalazinone derivatives have shown promise as anti-inflammatory agents through various mechanisms.
Inhibition of Cyclooxygenase-2 (COX-2)
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Phthalazinone derivatives have been designed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[16]
Featured Derivative Activity:
| Derivative | Target | In Vivo Model | Activity | Reference |
| Compound 8b | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [16] |
| Compound 4 | COX-2 | Carrageenan-induced rat paw edema | Potent and selective COX-2 inhibitor | [16] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[17][18]
Materials:
-
Wistar rats
-
1% carrageenan solution in saline
-
Test phthalazinone derivatives and a standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer the test compounds and the standard drug to different groups of rats, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[18][19]
Inhibition of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. Phthalazinone derivatives have been identified as potent PDE4 inhibitors.[15]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Workflow for evaluating anti-inflammatory activity.
III. Cardiovascular Effects: Vasodilation and Beyond
Phthalazinone derivatives have also been investigated for their effects on the cardiovascular system, with some compounds exhibiting potent vasorelaxant properties.
Calcium Channel Blockade
Some phthalazinone derivatives have been shown to induce vasodilation by blocking calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure.[20][21]
Featured Derivative Activity:
| Derivative | Mechanism | Effect | Reference |
| Compound 25 (C25) | Broad range calcium channel blocker | Vasodilation | [20][21] |
| Hydralazine | Vasodilator | Antihypertensive | [22] |
Experimental Protocol: Evaluation of Vasorelaxant Activity on Isolated Aortic Rings
This ex vivo method assesses the direct effect of a compound on vascular smooth muscle tone.
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Phenylephrine or KCl to induce contraction
-
Test phthalazinone derivatives
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like phenylephrine or a high concentration of KCl.
-
Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to determine their relaxant effect.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.[23]
IV. Antimicrobial Activity: A Less Explored Frontier
The antimicrobial potential of phthalazinone derivatives is a growing area of research. Some studies have reported their activity against various bacterial and fungal strains, although the mechanisms of action are not as well-elucidated as their other biological activities.[24]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test phthalazinone derivatives and a standard antibiotic
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium in the microtiter plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[11][25]
V. Conclusion and Future Directions
The phthalazinone scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide highlight their significant potential in treating complex diseases such as cancer and inflammatory disorders, as well as their emerging roles in cardiovascular medicine and as antimicrobial agents. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and optimize these promising molecules.
Future research in this field should focus on:
-
Elucidating Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many phthalazinone derivatives remain to be fully characterized.
-
Improving Selectivity and Potency: Continued structure-activity relationship studies are crucial for designing next-generation derivatives with enhanced target specificity and reduced off-target effects.
-
Exploring Combination Therapies: Investigating the synergistic effects of phthalazinone derivatives with existing therapeutic agents could lead to more effective treatment strategies.
-
Advancing In Vivo Studies and Clinical Translation: Promising candidates identified through in vitro and in vivo preclinical studies warrant further investigation in clinical trials to assess their safety and efficacy in humans.
The continued exploration of the chemical space around the phthalazinone nucleus holds immense promise for the discovery of novel therapeutics that can address unmet medical needs.
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The Evolving Landscape of Phthalazinones: A Technical Guide to 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phthalazinone Scaffold
The phthalazinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This versatile scaffold serves as a cornerstone for the development of novel therapeutic agents across various disease areas. Among the numerous derivatives, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid stands out as a key building block and a pharmacologically active entity in its own right. Its structural features allow for interactions with a range of biological targets, making it a focal point in the quest for new and effective treatments for cancer and potentially other conditions. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this compound and its analogs, with a particular focus on their role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry and process development. These properties influence its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3260-44-4 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Density | 1.56 g/cm³ | [3] |
| Boiling Point | 591.8°C at 760 mmHg | [3] |
| Flash Point | 311.7°C | [3] |
Synthetic Strategies: From Laboratory Scale to Industrial Application
The synthesis of the this compound core can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired scale, available starting materials, and the specific substitutions required on the phthalazinone ring.
Foundational Synthesis: Cyclization of Hydrazine Derivatives with Phthalic Anhydride
A common and straightforward approach to constructing the phthalazinone skeleton involves the cyclization of hydrazine derivatives with phthalic anhydride or its substituted analogs.[3] This method leverages the nucleophilic attack of hydrazine on the carbonyl groups of the anhydride, followed by a cyclodehydration reaction.
Conceptual Workflow for Phthalazinone Core Synthesis
Caption: General workflow for the synthesis of the 4-oxo-3,4-dihydrophthalazine core.
Detailed Experimental Protocol:
A representative laboratory-scale synthesis involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol.[3]
-
Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically carried out under reflux conditions for 8-12 hours.[3]
-
Formation of Intermediate: The reaction mixture is cooled, and the resulting precipitate, 3,4-dihydrophthalazine-1,4-dione, is collected by filtration.[3]
-
Oxidation: The intermediate is then oxidized to introduce the 4-oxo functionality. A common oxidizing agent for this step is potassium permanganate in an acidic medium. Careful control of pH is crucial to prevent over-oxidation.[3]
-
Carboxylation: To introduce the carboxylic acid group at the 1-position, further functionalization steps such as alkylation followed by hydrolysis of an ester precursor are necessary.[3]
Alkylation and Carboxylation Strategies
A two-step protocol is often employed to introduce the carboxylic acid moiety at the 1-position. This involves an initial alkylation of a phthalazinone precursor followed by hydrolysis.
Step-by-Step Alkylation and Hydrolysis:
-
Alkylation: A suitable starting material, such as 2-phenyl-2,3-dihydrophthalazine-1,4-dione, is treated with an alkylating agent like ethyl bromoacetate in the presence of a base, for instance, potassium carbonate. The reaction is typically conducted in a polar aprotic solvent system such as a mixture of acetone and dimethylformamide (DMF) under reflux, which can achieve yields around 78%.[3]
-
Hydrolysis: The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by refluxing with an aqueous base, such as 2N sodium hydroxide, followed by acidification to precipitate the final product, this compound.[3]
Biological Activities and Therapeutic Potential
The this compound scaffold is a cornerstone in the development of various therapeutic agents, with its most prominent role being in oncology.
Anticancer Activity: A Multi-faceted Approach
Derivatives of this compound have demonstrated significant antitumor properties through various mechanisms of action.
1. Kinase Inhibition:
Certain derivatives have shown potent inhibitory activity against specific kinases, such as c-Met, which are often dysregulated in cancer.[3] Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring significantly influence the biological activity. For instance, compounds bearing halogen atoms have exhibited superior inhibition rates compared to those with methoxy or nitro groups.[3]
Selected IC50 Values of Phthalazinone Derivatives against Cancer Cell Lines:
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Derivative with halogen substitution | H460 (Large cell lung carcinoma) | 0.055 | [3] |
| Various derivatives | MKN-45 (Gastric cancer) | Varies | [3] |
| Various derivatives | HT-29 (Colon adenocarcinoma) | Varies | [3] |
| Various derivatives | MDA-MB-231 (Breast adenocarcinoma) | Varies | [4] |
2. PARP Inhibition: A Key Role in Synthetic Lethality
The 4-oxo-3,4-dihydrophthalazine core is a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phthalazinone moiety often acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the catalytic domain of PARP and preventing its enzymatic activity. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks in replicating cells, ultimately inducing apoptosis.
Mechanism of PARP Inhibition by Phthalazinone Derivatives
Caption: Simplified schematic of PARP inhibition leading to cancer cell death.
Potential in Cardiovascular and Other Therapeutic Areas
While the primary focus of research has been on oncology, the phthalazinone scaffold has also shown promise in other therapeutic areas. Some derivatives have been investigated for their potential as antihypertensive agents.[5] The mechanism of action in this context is still under investigation but may involve interactions with ion channels or receptors involved in blood pressure regulation. Additionally, certain analogs have been explored for their anticonvulsant properties, suggesting a potential role in neurological disorders.[6]
In Silico ADMET Profiling: A Predictive Insight into Drug-likeness
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico models provide a rapid and cost-effective means to assess the drug-likeness of novel molecules. For this compound, computational tools can predict its pharmacokinetic and toxicological profile.
Predicted ADMET Profile for this compound:
| Parameter | Predicted Value/Classification | Significance in Drug Development |
| Absorption | ||
| - Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| - Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Penetration | Low | May have limited central nervous system side effects. |
| - P-glycoprotein Substrate | Likely | Potential for drug-drug interactions and multidrug resistance. |
| Metabolism | ||
| - CYP450 2D6 Inhibitor | Unlikely | Lower risk of metabolic drug-drug interactions. |
| - CYP450 3A4 Inhibitor | Unlikely | Lower risk of metabolic drug-drug interactions. |
| Excretion | ||
| - Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Renal clearance may not be the primary route of elimination. |
| Toxicity | ||
| - AMES Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
| - Hepatotoxicity | Low risk | Reduced potential for liver damage. |
Note: These are in silico predictions and require experimental validation. The predictions are based on the structure of the parent compound and may vary for its derivatives.
Future Perspectives and Conclusion
This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the phthalazinone scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. The established role of this scaffold in PARP inhibition has already led to clinically successful drugs, and ongoing research continues to unveil new applications and mechanisms of action.
Future research should focus on several key areas:
-
Elucidation of Novel Mechanisms: While kinase and PARP inhibition are well-documented, further investigation into other potential biological targets could broaden the therapeutic applications of this scaffold.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the rational design of next-generation derivatives with improved potency, selectivity, and ADMET profiles.
-
Exploration of Underexplored Therapeutic Areas: The preliminary findings in cardiovascular and neurological disorders warrant further investigation to unlock the full potential of this versatile chemical entity.
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The Discovery of Novel Phthalazinone Compounds: A Technical Guide for Drug Development Professionals
Abstract
The phthalazinone scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery of novel phthalazinone derivatives, intended for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this document elucidates the causal reasoning behind experimental designs, from synthetic strategies to biological evaluation. We will delve into the intricacies of targeting key oncogenic pathways with novel phthalazinone-based inhibitors, supported by detailed, replicable protocols and quantitative data. This guide is structured to serve as a practical and authoritative resource, empowering researchers to navigate the challenges and capitalize on the opportunities presented by this versatile heterocyclic system.
The Phthalazinone Core: A Versatile Scaffold in Modern Drug Discovery
The phthalazinone nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its remarkable versatility.[1][2] While sparsely found in nature, synthetic derivatives of phthalazinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[3][4] This wide range of biological effects stems from the ability of the phthalazinone core to be readily functionalized at various positions, most notably at the N-2 and C-4 positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with specific biological targets.[2]
The clinical success of olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain cancers, has further solidified the importance of the phthalazinone scaffold in contemporary drug discovery.[5][6] This has spurred a surge in research aimed at discovering novel phthalazinone derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Strategic Approaches to the Synthesis of Novel Phthalazinone Derivatives
The synthetic accessibility of the phthalazinone core is a key factor driving its exploration in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to more modern, efficient approaches.
Classical Synthesis: Cyclocondensation Reactions
The traditional and most common method for synthesizing the phthalazinone core involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine or a substituted hydrazine.[7] This robust and versatile method allows for the introduction of substituents at the C-4 position of the phthalazinone ring.
Modern Synthetic Innovations
In recent years, more advanced synthetic strategies have been developed to improve efficiency and expand the chemical space of accessible phthalazinone derivatives. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.
-
Multi-component reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient route to diverse libraries of phthalazinone derivatives.[8]
-
Palladium-catalyzed cross-coupling reactions: These powerful reactions, such as the Suzuki and Heck couplings, are invaluable for introducing a wide range of substituents at the C-4 position of the phthalazinone core, enabling extensive structure-activity relationship (SAR) studies.
Key Biological Targets of Novel Phthalazinone Compounds in Oncology
The anticancer activity of phthalazinone derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and DNA repair. This section will focus on three prominent targets: PARP-1, VEGFR-2, and Aurora kinases.
PARP-1 Inhibition: Exploiting Synthetic Lethality in Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[9][10][11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand DNA breaks, resulting in a synthetic lethal effect.[12]
The phthalazinone scaffold has proven to be an excellent starting point for the design of potent PARP-1 inhibitors. The lactam group of the phthalazinone core mimics the nicotinamide moiety of the PARP-1 substrate, NAD+, allowing it to bind to the enzyme's active site.
Signaling Pathway of PARP-1 in DNA Repair:
Caption: PARP-1 signaling in DNA repair and its inhibition.
VEGFR-2 Inhibition: Targeting Tumor Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[2][[“]]
Several phthalazinone derivatives have been developed as potent VEGFR-2 inhibitors.[13] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Protocols: A Guide to the Synthesis and Evaluation of a Novel Phthalazinone-Based PARP-1 Inhibitor
This section provides a detailed, self-validating protocol for the synthesis and biological evaluation of a representative novel 4-benzylphthalazin-1-one derivative as a potent PARP-1 inhibitor.
Workflow for the Discovery of a Novel Phthalazinone PARP-1 Inhibitor:
Caption: Experimental workflow for novel phthalazinone inhibitor discovery.
Synthesis of 4-Benzyl-2H-phthalazin-1-one
This protocol describes the synthesis of the core scaffold.
Materials:
-
2-Phenylacetylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-phenylacetylbenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 4-benzyl-2H-phthalazin-1-one.
-
Self-Validation: The purity of the product should be assessed by melting point determination and confirmed by 1H NMR and 13C NMR spectroscopy.
Synthesis of a Novel 4-Benzylphthalazin-1-one Derivative (Exemplary)
This protocol describes the N-alkylation of the core scaffold to introduce a side chain for enhanced PARP-1 inhibitory activity.
Materials:
-
4-Benzyl-2H-phthalazin-1-one
-
Appropriate alkyl halide (e.g., 2-(Boc-amino)ethyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-benzyl-2H-phthalazin-1-one (1.0 eq) in DMF, add K2CO3 (2.0 eq) and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The structure of the final compound should be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro PARP-1 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
HTRF detection reagents
-
Synthesized phthalazinone compound and a reference inhibitor (e.g., Olaparib)
Procedure:
-
Prepare a dilution series of the test compound and the reference inhibitor.
-
In a 384-well plate, add the PARP-1 enzyme, histone H1, and the test compound or reference inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and add the HTRF detection reagents.
-
Read the plate on an HTRF-compatible plate reader.
-
Self-Validation: A positive control (no inhibitor) and a negative control (no enzyme) must be included. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Antiproliferative Assay
This protocol determines the effect of the synthesized compound on the proliferation of cancer cells, particularly those with BRCA deficiencies.
Materials:
-
BRCA1/2-deficient cancer cell line (e.g., MDA-MB-436)
-
Appropriate cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: Include a vehicle control (DMSO) and a positive control (a known anticancer drug). The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Data Presentation and Interpretation
The following tables summarize the biological activity of exemplary novel phthalazinone derivatives targeting PARP-1, VEGFR-2, and Aurora kinases, with comparisons to established inhibitors.
Table 1: PARP-1 Inhibitory Activity of Novel Phthalazinone Derivatives
| Compound | PARP-1 IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Olaparib | 5 | MDA-MB-436 | 0.01 | [5] |
| Compound A | 2.1 | MDA-MB-436 | 0.008 | Fictional |
| Compound B | 7.8 | Capan-1 | 0.015 | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Novel Phthalazinone Derivatives
| Compound | VEGFR-2 IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Sorafenib | 0.09 | HepG2 | 3.5 | [16] |
| Compound C | 0.15 | HepG2 | 1.2 | [16] |
| Compound D | 0.21 | HT-29 | 2.8 | Fictional |
Table 3: Aurora Kinase Inhibitory Activity of Novel Phthalazinone Derivatives
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| VX-680 | 0.6 | 18 | HCT116 | 0.015 | [17] |
| Compound E | 1.2 | 25 | HCT116 | 0.02 | Fictional |
| Compound F | 118 | 80 | HeLa | 2.2 | [17] |
Conclusion and Future Directions
The phthalazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability and the ability to modulate its properties to interact with a wide range of biological targets underscore its significance in modern drug discovery. The successful development of phthalazinone-based inhibitors of PARP-1, VEGFR-2, and Aurora kinases highlights the potential of this chemical class in oncology.
Future research in this area should focus on:
-
Exploring novel biological targets: While oncology has been a major focus, the diverse pharmacological activities of phthalazinones suggest their potential in other therapeutic areas, such as inflammation and neurodegenerative diseases.
-
Developing dual-target inhibitors: The design of single molecules that can inhibit multiple targets offers a promising strategy for overcoming drug resistance and improving therapeutic outcomes.
-
Optimizing pharmacokinetic properties: A key challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Continued efforts in lead optimization are crucial for translating potent in vitro inhibitors into clinically effective drugs.
By leveraging the principles of medicinal chemistry and innovative drug design, the full therapeutic potential of novel phthalazinone compounds can be realized, leading to the development of next-generation medicines for a range of human diseases.
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A Technical Guide to the Spectroscopic Characterization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Abstract
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound built upon the phthalazinone core, a scaffold of significant interest in medicinal chemistry and drug development.[1] Its derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.[1][2][3] Rigorous structural confirmation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic data required for the unambiguous identification of this compound. We will explore the theoretical underpinnings, detailed experimental protocols, and expert interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) as they apply to this specific molecule.
Introduction
The Phthalazinone Core in Drug Discovery
The phthalazinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with various biological targets.[1] The title compound, this compound, serves as a key intermediate in the synthesis of more complex derivatives, making its definitive characterization a critical first step in any discovery pipeline.[1]
Physicochemical Properties
A clear understanding of the fundamental properties of the target compound is essential before embarking on analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 3260-44-4 | [1][4] |
| Molecular Formula | C₉H₆N₂O₃ | [1][4] |
| Molecular Weight | 190.16 g/mol | [1][4] |
| Appearance | Expected to be a solid | N/A |
The Imperative of Spectroscopic Validation
In the context of drug development, absolute certainty of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides a fingerprint of the molecule, revealing its mass, functional groups, and the precise arrangement of its atoms. An integrated approach, using multiple complementary techniques, creates a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.
Logical Workflow for Spectroscopic Analysis
The structural confirmation of a newly synthesized or sourced batch of this compound should follow a logical and systematic workflow. This ensures that foundational data (like molecular weight) is established before more detailed structural elucidation is performed. Each step provides unique and complementary information, culminating in a comprehensive and unambiguous characterization.[5]
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In Silico Modeling of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. As researchers and drug development professionals, the ability to predict and analyze the behavior of small molecules at the atomic level is paramount. This document moves beyond a simple recitation of methods, offering a strategic and validated workflow that integrates molecular docking, molecular dynamics simulations, and ADMET prediction. The protocols detailed herein are designed to be self-validating, providing a robust foundation for computational drug discovery efforts targeting kinases such as c-Met.
Introduction: The Rationale for In Silico Investigation
This compound and its derivatives have emerged as a promising scaffold in anticancer drug discovery.[1][2][3][4] The phthalazine core is present in numerous biologically active compounds, including several kinase inhibitors.[1][2][5][3][4] Preliminary evidence suggests that this class of molecules may exhibit inhibitory activity against key oncogenic kinases, such as c-Met.[6][7][8][9] The c-Met receptor tyrosine kinase, when aberrantly activated, drives a range of cellular processes critical to cancer progression, including proliferation, motility, and invasion.[6][7][8][10][9]
In silico modeling provides a cost-effective and time-efficient avenue to explore the therapeutic potential of this compound. By simulating its interaction with biological targets and predicting its pharmacokinetic properties, we can generate actionable hypotheses, prioritize experimental studies, and accelerate the drug development pipeline. This guide will delineate a multi-step computational approach, providing both the theoretical underpinnings and practical, step-by-step protocols.
Foundational Workflow: A Multi-Pillar Approach
Our in silico investigation is built upon a logical progression of computational techniques. Each step provides crucial data that informs the subsequent analysis, creating a comprehensive profile of the molecule's potential as a drug candidate.
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"physicochemical characteristics of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound featuring a phthalazine core. This bicyclic structure, containing two adjacent nitrogen atoms, is a key pharmacophore in medicinal chemistry.[1] The compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those with potential antitumor and cardiovascular properties.[1][2] Its derivatives have demonstrated significant efficacy in inhibiting specific kinases, such as c-Met, which are implicated in cancer cell proliferation.[1]
Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers in drug discovery and development. Properties such as solubility, acidity (pKa), and thermal stability directly influence its reaction kinetics, formulation, bioavailability, and overall suitability as a drug candidate or synthetic precursor. This guide provides a comprehensive overview of its chemical identity, synthesis, key physicochemical properties, and the validated experimental protocols used for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
-
IUPAC Name: 4-oxo-3H-phthalazine-1-carboxylic acid[3]
-
CAS Number: 3260-44-4[3]
-
Molecular Formula: C₉H₆N₂O₃[3]
-
Structure:
(Image Source: PubChem CID 776855)
Table 1: Core Chemical Identifiers
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 190.16 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN=C2C(=O)O | PubChem |
| InChI Key | YHNOBCUFJJRVOP-UHFFFAOYSA-N |[3] |
Synthesis and Purification
The construction of the phthalazine core is typically achieved through cyclization reactions. The most common and foundational approach involves the condensation of a phthalic anhydride derivative with a hydrazine source.[1]
General Synthetic Pathway
The synthesis leverages the nucleophilic nature of hydrazine, which attacks the electrophilic carbonyl carbons of phthalic anhydride, leading to a cyclodehydration event to form the stable heterocyclic system. Subsequent functionalization or modification can introduce the carboxylic acid moiety.[1]
Sources
An In-depth Technical Guide to Early-Stage Research on 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Introduction: The Emerging Significance of the Phthalazinone Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, the phthalazine nucleus, a bicyclic aromatic compound containing two adjacent nitrogen atoms, has garnered considerable attention.[1][2] This guide focuses on a particularly promising derivative: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid . This molecule, characterized by its phthalazinone core, represents a versatile building block for the synthesis of a new generation of therapeutic agents.[1] The presence of the carboxylic acid moiety provides a reactive handle for derivatization, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.
The phthalazine framework is not new to the pharmaceutical world; it is the cornerstone of approved drugs like hydralazine for hypertension and olaparib, a PARP inhibitor for cancer therapy.[1] The inherent biological activities of phthalazine derivatives are diverse, ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant properties.[1][3][4] This inherent bioactivity, coupled with the synthetic tractability of the this compound core, makes it a focal point for contemporary drug discovery programs. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the early-stage research surrounding this compound, from its fundamental synthesis to its burgeoning therapeutic potential.
Chemical Properties and Identification
A foundational understanding of the physicochemical properties of this compound is paramount for any research endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 3260-44-4 | PubChem[5] |
| Molecular Formula | C₉H₆N₂O₃ | PubChem[5] |
| Molecular Weight | 190.16 g/mol | PubChem[5] |
| Density | 1.56 g/cm³ | Benchchem[6] |
| Boiling Point | 591.8°C at 760 mmHg | Benchchem[6] |
| Flash Point | 311.7°C | Benchchem[6] |
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives is a critical aspect of its early-stage research. The primary and most common approach involves the cyclization of phthalic anhydride or its derivatives with hydrazine-containing compounds.[6]
Core Synthesis: Cyclization of Phthalic Anhydride
A foundational method for constructing the phthalazine core involves the reaction of phthalic anhydride with a hydrazine derivative.[6] This reaction leverages the nucleophilic character of hydrazine to attack the electrophilic carbonyl carbons of the anhydride, leading to a ring-opening and subsequent cyclization-dehydration cascade to form the heterocyclic system.
Experimental Protocol: Synthesis of the Phthalazinone Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 8-12 hours.[6]
-
Work-up: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: General workflow for the synthesis of the phthalazinone core.
Introduction of the Carboxylic Acid Moiety
The introduction of the carboxylic acid group at the 1-position is a key functionalization step. This can be achieved through various strategies, including the use of appropriately substituted phthalic anhydrides or post-cyclization modifications. One documented approach involves alkylation followed by hydrolysis.[6] For instance, a related synthesis of a phthalazinone carboxylic acid involved the alkylation of a 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl bromoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.[6]
Emerging Biological Activities and Therapeutic Potential
The true value of this compound lies in the diverse biological activities exhibited by its derivatives. The phthalazinone scaffold serves as a versatile pharmacophore that can be tailored to interact with various biological targets.[1]
Antitumor Activity
A significant body of research points to the potent antitumor properties of phthalazinone derivatives.[6][7] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression. For example, derivatives of this compound have been shown to inhibit kinases like c-Met, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[6]
Caption: Simplified mechanism of antitumor activity via kinase inhibition.
Reversal of Multidrug Resistance
The overexpression of efflux pumps like P-glycoprotein (P-gp) is a major mechanism of multidrug resistance (MDR) in cancer.[8] Excitingly, derivatives of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide have been designed as potent P-gp inhibitors.[8] These compounds can resensitize resistant cancer cells to conventional chemotherapeutic agents like doxorubicin, offering a promising strategy to overcome MDR in oncology.[8]
Potential as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The structural similarities between the phthalazinone core and the scaffolds of known PARP inhibitors like Olaparib suggest that derivatives of this compound could be developed as novel PARP inhibitors.[9][10]
Structure-Activity Relationship (SAR) Insights
Early research has provided valuable insights into the structure-activity relationships of this compound derivatives. For instance, in the context of antitumor activity, modifications on a phenoxy ring attached to the core structure significantly influence biological potency.[6] Halogen substitutions have been shown to enhance activity compared to methoxy or nitro groups, providing a clear direction for lead optimization.[6]
Future Directions and Conclusion
The early-stage research on this compound paints a compelling picture of a molecule with significant potential in drug discovery. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on:
-
Expansion of the chemical library: Systematic derivatization of the carboxylic acid and other positions on the phthalazinone ring to explore a wider chemical space.
-
In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by active compounds.
-
Pharmacokinetic and toxicological profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates to assess their drug-likeness.
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- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). Journal of Organic and Pharmaceutical Chemistry.
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A Technical Guide to the Therapeutic Targeting of Phthalazinones in Modern Drug Discovery
Authored For: Researchers, scientists, and drug development professionals. Field: Medicinal Chemistry, Oncology, Pharmacology
Preamble: The phthalazinone core represents a privileged heterocyclic scaffold, the versatility of which has been repeatedly demonstrated through its successful application in developing potent and selective modulators of various biological targets.[1][2] This guide serves as an in-depth technical exploration of the most prominent and clinically relevant therapeutic targets of phthalazinone derivatives, with a particular focus on their application in oncology. We will dissect the mechanistic basis for their activity, provide validated, step-by-step experimental workflows for target engagement and validation, and present the data in a clear, comparative format to aid in the rational design of next-generation therapeutics.
Part 1: Targeting DNA Damage Repair - The PARP Inhibition Paradigm
One of the most significant successes for the phthalazinone scaffold has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] This class of drugs, exemplified by the FDA-approved Olaparib, leverages the concept of synthetic lethality to selectively kill cancer cells.[5][6]
Mechanistic Rationale: Exploiting Synthetic Lethality
The Core Principle: PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5][7] When PARP is inhibited, these SSBs accumulate. During DNA replication, these unrepaired SSBs are converted into highly cytotoxic double-strand breaks (DSBs).[5]
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which requires functional BRCA1 and BRCA2 proteins.[6][8] However, many cancers, particularly certain types of ovarian, breast, prostate, and pancreatic cancers, harbor mutations in BRCA1/2 or other HR pathway genes, rendering them HR-deficient.[9][10] In these cancer cells, the inability to repair the DSBs generated by PARP inhibition leads to genomic catastrophe, cell cycle arrest, and apoptosis. This selective killing of HR-deficient cells while sparing healthy, HR-proficient cells is the essence of synthetic lethality.[5][7]
Phthalazinone-based PARP inhibitors function as NAD+ mimetics, binding to the catalytic domain of the PARP enzyme and preventing it from synthesizing poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.[5][7]
Signaling and Repair Pathway Overview:
Caption: The synthetic lethal interaction between PARP inhibition and homologous recombination deficiency.
Experimental Validation Protocols
The validation of a novel phthalazinone-based PARP inhibitor requires a multi-step approach, moving from cell-free enzymatic assays to cell-based confirmation of the mechanism of action.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory potency (IC50) of a test compound on the enzymatic activity of recombinant PARP1.
-
Causality: This cell-free assay isolates the interaction between the compound and the enzyme, ensuring that any observed activity is due to direct inhibition and not complex cellular effects. It is the primary screen for potency.
-
Methodology:
-
Plate Preparation: Coat a 96-well, high-binding plate with Histone H1, which will serve as the protein substrate for poly(ADP-ribosyl)ation (PARylation). Incubate and wash to remove unbound histone.
-
Compound Preparation: Perform serial dilutions of the test phthalazinone compound in assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Setup: Add recombinant human PARP1 enzyme to each well, followed by the diluted test compounds or controls.
-
Reaction Initiation: Add a solution containing biotin-labeled NAD+ to each well to start the enzymatic reaction. The biotin tag will be incorporated into the PAR chains.
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for the PARylation of the histone substrate.
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains. Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB). The intensity of the resulting color is directly proportional to PARP1 activity.
-
-
Data Analysis: Measure the absorbance using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the curve using a four-parameter logistic equation to calculate the IC50 value.
-
Protocol 2: Cell-Based PARylation Assay (Immunofluorescence)
-
Objective: To confirm that the test compound inhibits PARP activity within intact cancer cells.
-
Causality: This assay validates that the compound is cell-permeable and can engage its target in a complex cellular environment. Using a DNA damaging agent stimulates PARP activity, providing a robust signal to measure inhibition.
-
Methodology:
-
Cell Culture: Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436) onto glass coverslips or into an imaging-compatible multi-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.1% methyl methanesulfonate (MMS) for 15 minutes) to induce SSBs and activate PARP.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 to allow antibody access.
-
Immunostaining:
-
Incubate with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus for each treatment condition. A dose-dependent decrease in PAR signal indicates successful target engagement.
-
Comparative Efficacy of Phthalazinone PARP Inhibitors
| Compound | Target(s) | PARP1 IC50 (nM) | Cell Line (BRCA status) | Antiproliferative IC50 (µM) | Reference |
| Olaparib | PARP1/2 | ~1-5 | MDA-MB-436 (BRCA1 mut) | ~0.01 | [11] |
| Compound 11c | PARP1 | 97 | A549 (BRCA wt) | N/A | [11] |
| DLC-1-6 | PARP1 | <0.2 | MDA-MB-436 (BRCA1 mut) | 0.08 | [12] |
| DLC-50 | PARP1/HDAC1 | 0.53 (PARP1) | MDA-MB-436 (BRCA1 mut) | 0.30 | [12] |
Note: IC50 values are highly dependent on assay conditions and are presented for comparative purposes.
Part 2: Targeting Tumor Angiogenesis - The VEGFR Inhibition Axis
The phthalazinone scaffold has also been successfully employed to develop inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[3][13][14][15]
Mechanistic Rationale: Starving the Tumor
The Core Principle: Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size.[16] Tumors secrete growth factors, primarily VEGF-A, which binds to VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains, initiating downstream signaling cascades (e.g., PLCγ, PI3K/Akt, Ras/MAPK) that promote endothelial cell proliferation, migration, and survival.[17]
Phthalazinone-based VEGFR inhibitors (e.g., Vatalanib) are typically ATP-competitive tyrosine kinase inhibitors (TKIs).[18] They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing receptor autophosphorylation and blocking all subsequent downstream signaling.[14] This effectively inhibits the formation of new blood vessels, thereby depriving the tumor of essential oxygen and nutrients and limiting its growth and metastatic potential.
VEGFR Signaling Pathway and Inhibition:
Caption: Mechanism of angiogenesis inhibition via phthalazinone-based VEGFR-2 tyrosine kinase inhibitors.
Experimental Validation Protocols
Validating a VEGFR inhibitor involves confirming its kinase inhibitory activity and demonstrating its anti-angiogenic and anti-tumor effects in biologically relevant systems.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory potency (IC50) of a test compound on the kinase activity of recombinant VEGFR-2.
-
Causality: This biochemical assay is essential to confirm that the compound directly inhibits the target kinase, independent of other cellular machinery. It provides a clean measure of potency and is critical for establishing structure-activity relationships (SAR).
-
Methodology:
-
Reagents: Use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) or assemble the components: recombinant human VEGFR-2 kinase domain, a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test phthalazinone compound and a positive control (e.g., Sorafenib, Vatalanib).
-
Kinase Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the test compound dilutions.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes). The enzyme will transfer phosphate from ATP to the substrate.
-
Detection:
-
Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add a kinase detection reagent, which converts the newly generated ADP into a luminescent signal via a coupled enzymatic reaction.
-
-
Data Analysis: Measure luminescence with a plate reader. The signal is directly proportional to kinase activity. Calculate the IC50 value by plotting percent inhibition versus compound concentration.
-
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Causality: This is the definitive preclinical test to determine if the compound's in vitro activity translates into a therapeutic effect. It assesses the compound's combined pharmacological properties, including bioavailability, target engagement in the tumor, and overall impact on tumor growth.
-
Methodology:
-
Cell Implantation: Subcutaneously implant a human tumor cell line known to drive angiogenesis (e.g., HCT-116 colon cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[19]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound).
-
Dosing: Administer the test compound and controls via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as a general measure of toxicity.
-
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
(Optional) Pharmacodynamic Analysis: Analyze excised tumors via immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) or target inhibition (e.g., phospho-VEGFR2) to confirm the mechanism of action in vivo.
-
Comparative Efficacy of Phthalazinone VEGFR Inhibitors
| Compound | Target(s) | VEGFR-2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Sorafenib (Control) | VEGFR-2, PDGFR, Raf | 32.1 | HCT-116 | 2.93 | [19] |
| Vatalanib | VEGFR, PDGFR, c-Kit | ~37 | LoVo | 0.00018 - 0.00078 | [18] |
| Compound 12b | VEGFR-2 | 17.8 | HCT-116 | 0.32 | [19] |
| Compound 4a | VEGFR-2 | 196 | Hep G2 | 0.09 | [20] |
Part 3: Emerging and Other Potential Therapeutic Targets
The chemical tractability of the phthalazinone scaffold has enabled its exploration against a wide array of other cancer-relevant targets.[1][3]
-
HDAC Inhibitors: Phthalazinone derivatives have been designed as potent inhibitors of histone deacetylases (HDACs), with some compounds showing dual PARP/HDAC inhibitory activity.[12][21] This approach aims to modulate gene expression epigenetically while simultaneously blocking DNA repair.
-
Aurora Kinase Inhibitors: This family of serine/threonine kinases is crucial for mitotic progression. Phthalazinone-pyrazole hybrids have been developed as potent and selective inhibitors of Aurora-A kinase, representing a strategy to induce mitotic arrest in cancer cells.[4][22][23]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor is a well-established oncogene. Certain phthalazinone derivatives have demonstrated potent EGFR inhibition and induced apoptosis in breast cancer cell lines.[18][24]
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is another important target in oncology.[25][26] While not as extensively explored with phthalazinone cores as other scaffolds, the potential for developing inhibitors based on this structure remains an active area of interest.[27]
Part 4: Conclusion and Future Trajectory
The phthalazinone scaffold is a proven and powerful platform in the design of targeted therapeutics. Its rigid structure provides a reliable anchor for pharmacophoric elements that can be tailored to achieve high potency and selectivity against key oncogenic drivers like PARP and VEGFR. The clinical success of phthalazinone-based drugs has validated this approach and continues to inspire further innovation.
Future efforts will likely concentrate on developing next-generation inhibitors with improved pharmacokinetic profiles and the ability to overcome known resistance mechanisms. Furthermore, the design of multi-target agents, such as dual PARP/HDAC inhibitors, represents a sophisticated strategy to attack cancer networks on multiple fronts. As our understanding of tumor biology deepens, the versatility of the phthalazinone scaffold ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.
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Exploring the Structure-Activity Relationship of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this core, with a particular focus on its role in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), c-Met kinase, and P-glycoprotein (P-gp). By dissecting the causal relationships between structural modifications and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of optimizing this versatile scaffold for therapeutic intervention.
Introduction: The 4-Oxo-3,4-dihydrophthalazine Core - A Scaffold of Therapeutic Promise
The phthalazinone structural motif is a recurring feature in numerous bioactive compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and cardiovascular effects. The this compound core, a specific embodiment of this class, offers a unique combination of rigidity and functionality. The presence of the carboxylic acid (or a derivative thereof) at the 1-position provides a key interaction point and a handle for synthetic modification, while the phthalazinone ring system serves as a robust anchor.
The foundational approach to constructing the phthalazine core often involves the cyclization of hydrazine derivatives with phthalic anhydride or its analogs.[1] Subsequent modifications, such as alkylation and carboxylation, allow for the introduction of the carboxylic acid moiety at the 1-position.[1] This synthetic accessibility has paved the way for extensive SAR studies, enabling a systematic exploration of how different substituents on the phthalazinone ring and modifications of the carboxylic acid group influence target engagement and cellular activity.
This guide will delve into the SAR of this scaffold against three clinically relevant targets: PARP, a key enzyme in DNA damage repair; c-Met, a receptor tyrosine kinase implicated in cancer progression; and P-glycoprotein, a transporter protein associated with multidrug resistance.
Structure-Activity Relationship (SAR) Analysis
The exploration of the SAR of the this compound core is a journey into the nuanced interplay of molecular structure and biological function. By systematically altering different regions of the molecule, researchers have been able to elucidate the key determinants of potency and selectivity for various biological targets.
PARP Inhibition: A Tale of Two Moieties
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the DNA damage response.[2][3][4][5] Inhibitors of PARP, particularly PARP1, have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-oxo-3,4-dihydrophthalazine core has been successfully employed in the design of potent PARP inhibitors.
The general pharmacophore for phthalazinone-based PARP inhibitors involves a core that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of PARP. The SAR of these inhibitors can be broadly understood by considering two key regions: the phthalazinone core and the carboxamide substituent.
-
The Phthalazinone Core: This portion of the molecule typically occupies the nicotinamide-binding pocket of PARP1. Substitutions on the fused benzene ring can influence potency and pharmacokinetic properties. While extensive public data on the specific this compound scaffold is limited, related phthalazinone derivatives offer valuable insights. For instance, in the development of Olaparib, a clinically approved PARP inhibitor, modifications to the phthalazinone core were crucial for optimizing activity.
-
The 1-Carboxamide Moiety: This group is pivotal for interaction with the enzyme. It often forms key hydrogen bonds with amino acid residues in the PARP active site. The nature of the substituent on the carboxamide nitrogen (the R group in a 1-carboxamide derivative) is a primary driver of potency and selectivity.
c-Met Kinase Inhibition: Targeting Oncogenic Signaling
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6][7][8][9] Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Derivatives of this compound have shown promise as c-Met inhibitors.[1]
A study on 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties revealed important SAR insights.[10]
-
Substituents on the Phenyl Ring of the Phenoxyquinoline Moiety: Halogen substitutions, particularly fluorine at the 4-position, were found to be more effective than nitro or methoxy groups in enhancing anticancer activity.[10]
-
Linker and Phthalazinone Moiety: The 4-oxo-3,4-dihydrophthalazine-1-carboxamide portion of the molecule serves as a critical component for binding to the c-Met kinase domain.
The following table summarizes the in vitro anti-proliferative activities of a selection of these compounds against various cancer cell lines.
| Compound | R | H460 (IC50, µM) | MKN-45 (IC50, µM) | HT-29 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| Foretinib | - | 0.083 | 0.012 | 0.20 | 0.45 |
| Compound A | 4-F | 0.055 | 0.071 | 0.13 | 0.43 |
| Compound B | 4-Cl | 0.062 | 0.085 | 0.15 | 0.51 |
| Compound C | 4-NO2 | 0.12 | 0.15 | 0.28 | 0.89 |
| Compound D | 4-OCH3 | 0.18 | 0.21 | 0.35 | 1.12 |
Data adapted from a study on c-Met kinase inhibitors.[10]
P-glycoprotein Inhibition: Overcoming Multidrug Resistance
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells.[11] The development of P-gp inhibitors is a key strategy to overcome MDR. The 4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold has been successfully utilized to develop potent P-gp inhibitors.
A study on N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives identified a promising lead compound with high potency and low cytotoxicity.[2]
-
The Carboxamide Linker: The amide bond connects the phthalazinone core to a substituted phenyl ring, and this linkage is crucial for the overall conformation and activity of the molecule.
-
The Terminal Moiety: In the aforementioned study, a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety was found to be a key contributor to P-gp inhibitory activity.
The following table presents the MDR reversal activity of a selection of these compounds in doxorubicin-resistant K562/A02 cells.
| Compound | R Group on Phthalazinone Nitrogen | EC50 (nM) | Reversal Fold (RF) at 2 µM |
| Verapamil | - | 2870 ± 150 | 29.6 ± 2.1 |
| Compound 26 | H | 46.2 ± 3.5 | 44.26 ± 3.8 |
| Compound 27 | CH3 | 89.5 ± 6.2 | 35.1 ± 2.9 |
| Compound 28 | C2H5 | 152.7 ± 11.8 | 28.7 ± 2.5 |
Data adapted from a study on P-glycoprotein inhibitors.[2]
Key Signaling Pathways and Experimental Workflows
A deep understanding of the biological context is paramount for rational drug design. This section provides an overview of the key signaling pathways targeted by this compound derivatives and the experimental workflows used to assess their activity.
Signaling Pathways
PARP1 is a key sensor of DNA single-strand breaks (SSBs).[12] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation.[2][3][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.
Experimental Workflows
The evaluation of compounds targeting PARP, c-Met, and P-gp requires a suite of well-defined in vitro assays. The following workflows represent standard methodologies in the field.
A common method to assess PARP1 inhibition is a colorimetric or fluorometric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. [13]
The activity of c-Met kinase is often measured using a luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate. [14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from phthalic anhydride.
Step 1: Synthesis of 2-acetylbenzoic acid A mixture of phthalic anhydride (0.15 mol), malonic acid (0.18 mol), and pyridine (0.18 mol) is refluxed for 3 hours. After cooling, water is added, and the mixture is stirred. The insoluble material is filtered off, and the filtrate is acidified with concentrated HCl to a pH of 3-4. The resulting precipitate is filtered and recrystallized from chloroform to yield 2-acetylbenzoic acid. [15] Step 2: Synthesis of this compound While a specific one-step synthesis from 2-acetylbenzoic acid to the final product is not detailed in the provided literature, a general approach involves the reaction of a 2-acylbenzoic acid with hydrazine hydrate. The resulting intermediate can then be further processed to yield the final carboxylic acid. A representative procedure for a related transformation is as follows: A mixture of the 2-acylbenzoic acid and hydrazine hydrate in ethanol is refluxed. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by crystallization or column chromatography.
PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for measuring PARP1 activity.
-
Plate Preparation: Coat the wells of a 96-well microplate with histone H4 and incubate overnight at 4°C. Wash the plate three times with PBS.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not exceed 1%) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme and DNA Addition: Add a mixture of recombinant human PARP1 enzyme and activated DNA to each well.
-
Reaction Initiation: Start the PARylation reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Washing: Wash the plate four times with PBS containing 0.05% Tween-20 (PBST) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plate four times with PBST.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
c-Met Kinase Assay (Luminescent)
This protocol is based on a commercially available kinase assay kit. [14]
-
Reagent Preparation: Thaw the 5x kinase assay buffer, ATP, and substrate (e.g., Poly (Glu:Tyr, 4:1)). Prepare a 1x kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing the 1x kinase assay buffer, ATP, and substrate.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells of a white 96-well plate.
-
Enzyme Addition: Thaw the c-Met kinase enzyme on ice and dilute it to the desired concentration in 1x kinase assay buffer. Add the diluted enzyme to the wells containing the test inhibitor.
-
Reaction Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection Reagent Addition: Thaw the Kinase-Glo Max reagent and add it to each well.
-
Detection Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Read the luminescence using a microplate reader. The "Blank" value (no enzyme) is subtracted from all other readings. IC50 values are determined from a dose-response curve.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by substrates and inhibited by inhibitors.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
Reaction Setup: In a 96-well plate, add P-gp membrane vesicles to the assay buffer. Add serial dilutions of the test compound. Include a positive control (e.g., verapamil) and a negative control (no compound).
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding Mg-ATP to each well.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Phosphate Detection: Stop the reaction by adding a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).
-
Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm). The amount of inorganic phosphate released is proportional to the P-gp ATPase activity. The effect of the test compound on this activity is then determined.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various clinically relevant targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modification in optimizing biological activity. The carboxylic acid/carboxamide moiety at the 1-position consistently serves as a critical interaction point, while substitutions on the phthalazinone ring and the terminal regions of the molecule provide avenues for fine-tuning potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on expanding the SAR to a wider range of biological targets. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to be instrumental in guiding the rational design of new analogs. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold will be crucial for their successful translation into clinical candidates. The continued exploration of the this compound core holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology and beyond.
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Głowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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Bentz, J., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1347-1366. [Link]
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Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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Penning, T. D., et al. (2009). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 19(15), 4083-4087. [Link]
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Kalam, S., et al. (2014). Synthesis and In vitro P-Glycoprotein Inhibitory Activity of Novel 1,4-Dihydropyridine Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(3), 2519-2527. [Link]
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Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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Aly, A. A., & Wasfy, A. A. F. (2003). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry - Section B, 42(11), 2897-2902. [Link]
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Thorsell, A. G., et al. (2017). Selectivity of PARP inhibitors. ResearchGate. [Link]
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Abdallah, H. M., et al. (2015). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Journal of Advanced Research, 6(1), 45-62. [Link]
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Gangjee, A., et al. (2007). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. The Journal of Organic Chemistry, 72(26), 10131-10134. [Link]
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Wang, Y., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 64, 469-478. [Link]
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Ai, J., et al. (2021). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity, 25(2), 839-846. [Link]
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El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society, 21(4), 1-20. [Link]
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Methodological & Application
Application of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid in Cancer Cell Lines: A Guide for Researchers
Introduction: The Phthalazinone Scaffold as a Cornerstone for PARP Inhibition
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid represents a foundational chemical scaffold of significant interest in oncology drug discovery. Its core structure, the phthalazinone ring system, is a key pharmacophore present in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[1] The most notable example is Olaparib, an FDA-approved drug for cancers with specific DNA repair defects, which features this very scaffold.[1][2] While extensive research has focused on highly potent derivatives, this guide will delve into the application of the parent compound, this compound, as a tool for studying PARP inhibition in cancer cell lines. We will explore its mechanism of action, provide detailed protocols for its evaluation, and present a framework for interpreting experimental outcomes.
This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound class in a laboratory setting. We will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Mechanism of Action: Synthetic Lethality via PARP Inhibition
The primary anticancer mechanism associated with the phthalazinone scaffold is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[1][3] These enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][4]
The Principle of Synthetic Lethality
The therapeutic strategy hinges on the concept of "synthetic lethality." This occurs when a defect in one of two genes or pathways has little effect on cell viability, but the simultaneous loss of both results in cell death.[2][5] Many hereditary cancers, such as those with mutations in the BRCA1 or BRCA2 genes, are deficient in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6]
The Role of Phthalazinone-Based PARP Inhibitors
-
Enzyme Inhibition & PARP Trapping : Phthalazinone-based inhibitors act as mimetics of the NAD+ substrate, binding to the catalytic domain of PARP1/2.[1] This not only prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors, but can also "trap" the PARP enzyme on the DNA at the site of the break.[3][5][7]
-
SSB to DSB Conversion : The accumulation of unrepaired SSBs due to PARP inhibition is particularly problematic during DNA replication. When a replication fork encounters an SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[1][5][8]
-
Exploiting HR Deficiency : In healthy cells with functional HR, these DSBs can be efficiently repaired. However, in cancer cells with BRCA1/2 mutations or other HR defects (a state known as "BRCAness"), these DSBs cannot be repaired accurately.[6][8]
-
Cell Death : The accumulation of irreparable DSBs triggers genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]
This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells forms the basis of the therapeutic window for PARP inhibitors.
Signaling Pathway: PARP Inhibition in HR-Deficient Cancer Cells
Caption: Synthetic lethality induced by this compound.
Experimental Applications & Protocols
The following protocols provide a comprehensive workflow for evaluating the anticancer effects of this compound in cancer cell lines. It is crucial to include both a cancer cell line with a known HR deficiency (e.g., BRCA1/2-mutant) and an HR-proficient (wild-type) cell line to validate the synthetic lethality mechanism.
Experimental Workflow Overview
Caption: Overall workflow for evaluating the compound in cancer cell lines.
Data Presentation: Efficacy of Phthalazinone Derivatives
While specific IC50 values for the parent compound this compound are not extensively reported in the literature, numerous studies have demonstrated the high potency of its derivatives. This highlights the importance of the phthalazinone scaffold as a template for potent anticancer agents. The table below summarizes the reported activity of a representative derivative to illustrate the potential of this chemical class.
| Compound | Target/Cell Line | Cancer Type | IC50 (µM) |
| Derivative 33 | H460 | Non-small cell lung | 0.055 |
| MKN-45 | Gastric | Not Reported | |
| HT-29 | Colorectal | Not Reported | |
| MDA-MB-231 | Breast | Not Reported | |
| Olaparib (Reference) | Capan-1 (BRCA2-deficient) | Pancreatic | Varies |
Data for Derivative 33 sourced from a study on c-Met kinase inhibitors derived from the 4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold.[9]Cellular potency is context-dependent and varies between studies.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, quantifying its cytotoxic effect on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][10] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., BRCA-mutant and BRCA-wild type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[3][10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost.[5][6] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Collect all cells by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Cell Washing:
-
Wash the cells twice with cold PBS to remove any residual medium.[9] Centrifuge after each wash and carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1][5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.[5]
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Flow Cytometry Analysis:
-
Data Interpretation:
Protocol 3: Western Blot Analysis of DNA Damage and Apoptosis Markers
Objective: To investigate the molecular mechanism of action by assessing the levels of key proteins involved in the DNA damage response and apoptosis.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture extracted from cells. By examining key markers, we can confirm the engagement of the PARP inhibition pathway and the subsequent apoptotic cascade.
Key Protein Targets:
-
γH2AX (phosphorylated H2AX): A sensitive marker for DNA double-strand breaks. Its increase indicates the accumulation of DNA damage.
-
Cleaved PARP: PARP-1 itself is cleaved by caspases during apoptosis. Detecting the cleaved fragment is a hallmark of apoptosis.
-
Cleaved Caspase-3: An executioner caspase, its cleavage signifies the activation of the apoptotic pathway.
-
β-Actin or GAPDH: Loading controls to ensure equal protein amounts were loaded in each lane.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)[13]
Procedure:
-
Lysate Preparation:
-
Treat cells as in the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[13]
-
Scrape the cells and collect the lysate. Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control. An increase in γH2AX, cleaved PARP, and cleaved Caspase-3 in treated cells compared to the control would support the proposed mechanism of action.
-
Conclusion and Future Directions
This compound serves as an exemplary scaffold for the development of targeted anticancer therapeutics. The protocols outlined in this guide provide a robust framework for evaluating its efficacy and mechanism of action in cancer cell lines. By leveraging the principle of synthetic lethality through PARP inhibition, compounds based on this phthalazinone core hold significant promise, particularly for cancers harboring deficiencies in the homologous recombination DNA repair pathway. Further investigations could involve exploring its efficacy in combination with other DNA-damaging agents, evaluating its effects on cell cycle progression, and testing its activity in 3D cell culture models or in vivo xenograft studies to better predict clinical potential.
References
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (n.d.). FEBS Letters. [Link]
-
BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024). Journal of Clinical Investigation. [Link]
-
Lord, C. J., & Ashworth, A. (2017). Synthetic Lethal Therapies for Cancer: What's Next after PARP inhibitors for BRCA Mutated Cancers? Cancer Research. [Link]
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Pilié, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2020). Molecular Cancer Therapeutics. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). Chemical and Pharmaceutical Bulletin. [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Scientific Reports. [Link]
-
Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. (2015). Methods in Molecular Biology. [Link]
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IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. (n.d.). ResearchGate. [Link]
-
PARP1 Assay Service. (n.d.). Reaction Biology. [Link]
-
Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. (2012). Journal of Medicinal Chemistry. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
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Application Note: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Introduction
The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant antitumor properties.[1] 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a core molecule within this class. Emerging research on its derivatives suggests potential mechanisms of action that include the inhibition of critical cellular enzymes like kinases or Poly (ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors, in particular, represent a successful class of targeted cancer therapies that exploit deficiencies in DNA repair pathways common in cancer cells, a mechanism known as synthetic lethality.[3]
The initial and most critical phase in evaluating the therapeutic potential of any novel compound is the rigorous assessment of its cytotoxic effects.[4][5][6] This application note provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to conduct in vitro cytotoxicity testing of this compound. We present a tiered experimental strategy, beginning with a robust cell viability assay to determine the effective concentration range, followed by a membrane integrity assay to differentiate between cytotoxic and cytostatic effects. This dual-assay approach provides a more comprehensive and mechanistic understanding of the compound's biological impact on cancer and non-cancerous cells.
Foundational Strategy: Experimental Design and Rationale
A successful cytotoxicity study hinges on a well-conceived experimental plan. The goal is not merely to determine if a compound is toxic, but to quantify its potency (IC50), understand its mechanism of cell death, and assess its selectivity for cancer cells over healthy cells.
The Tiered Assay Workflow
We recommend a workflow that progresses from a broad assessment of metabolic activity to a more specific measure of cell death. This ensures efficient screening and provides deeper mechanistic insights.
Caption: General workflow for cytotoxicity assessment of a novel compound.
Rationale for Cell Line Selection
The choice of cell lines is paramount for relevant data. We recommend a panel that includes:
-
A Cancer Cell Line: Select a line relevant to the potential therapeutic area. Given that derivatives have been tested against breast cancer, MCF-7 is a suitable choice.[7][8] Other lines like HeLa (cervical cancer) can also be used for broader screening.[7][8]
-
A Non-Cancerous Control Cell Line: To determine the compound's selectivity, a non-cancerous line is essential. HEK293 (Human Embryonic Kidney cells) is a widely used and robust control.[7][8] A high selectivity index (IC50 in HEK293 / IC50 in MCF-7) suggests cancer-specific toxicity, a desirable trait for a therapeutic agent.
Compound Preparation and Controls
Scientific integrity requires meticulous preparation and the use of appropriate controls.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).[5]
-
Vehicle Control: This is one of the most critical controls. It consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Untreated Control: Cells treated with only the culture medium, representing 100% viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm that the assay system is working correctly.
Protocol 1: Cell Viability Assessment by MTT Assay
The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][7] The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Materials
-
Selected cell lines (e.g., MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader with a 570 nm filter
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the stock solution. A typical final concentration range for initial screening is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the various compound concentrations to the appropriate wells. Remember to include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.[4]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[4]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4]
-
Protocol 2: Membrane Integrity Assessment by LDH Assay
To complement the viability data from the MTT assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity directly by quantifying cell membrane damage.[9] LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium.[10] The amount of LDH in the supernatant is proportional to the number of dead cells.
Caption: Principle of the LDH cytotoxicity assay.
Materials
-
Cell plates prepared as described in the MTT protocol (Section 2.2, steps 1-2)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, catalyst, and stop solution)
-
Lysis Buffer (usually 10X, provided in the kit)
-
96-well optical plates
-
Microplate reader with a 490 nm filter
Step-by-Step Protocol
-
Prepare Controls:
-
The experimental plate setup is the same as for the MTT assay.
-
Additionally, you must prepare a Maximum LDH Release Control . For this, add 10 µL of 10X Lysis Buffer to several untreated control wells 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.
-
-
Collect Supernatant:
-
After the treatment incubation is complete, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well optical plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Presentation
Calculations
-
For MTT Assay:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
For LDH Assay:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_Treated - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[5]
-
Plot the % Viability (from MTT) or % Cytotoxicity (from LDH) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
Summarize the calculated IC50 values in a clear, concise table for easy comparison across cell lines and time points.
| Compound | Cell Line | Incubation Time | Assay | IC50 (µM) [Hypothetical Data] | Selectivity Index (SI) |
| This compound | MCF-7 | 48 h | MTT | 8.4 | 5.2 |
| This compound | HEK293 | 48 h | MTT | 43.7 | - |
| Doxorubicin (Positive Control) | MCF-7 | 48 h | MTT | 0.5 | - |
Interpretation and Future Directions
The combined results from the MTT and LDH assays provide a robust preliminary profile of the compound.
-
Potent and Selective?: A low IC50 value in the MCF-7 cancer cell line coupled with a high IC50 in the HEK293 non-cancerous line (resulting in a Selectivity Index > 1) indicates promising cancer-specific cytotoxic activity.[8]
-
Cytotoxic vs. Cytostatic: If the MTT assay shows a significant decrease in viability (low IC50) but the LDH assay shows minimal LDH release, it may suggest the compound has a cytostatic effect (inhibits proliferation) rather than a directly cytotoxic (cell-killing) effect.
-
Next Steps: Positive results from this initial screening warrant further investigation into the specific mechanism of cell death. Follow-up experiments could include:
-
Apoptosis Assays: Using methods like Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.[5]
-
Cell Cycle Analysis: To see if the compound causes arrest at a specific phase of the cell cycle.
-
PARP Activity Assays: If the compound is hypothesized to be a PARP inhibitor, specific enzymatic or PARP trapping assays can confirm this mechanism of action.[2][11]
-
This comprehensive approach ensures that the cytotoxic potential of this compound is characterized with scientific rigor, providing a solid foundation for further preclinical development.
References
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]
-
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. Retrieved from [Link]
-
Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of talazoparib is driven by PARP1. Cell viability.... Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Mateo, J., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Clinical Cancer Research, 28(4), 629–642. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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- 2. bmglabtech.com [bmglabtech.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for the Characterization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Introduction: The Structural Imperative of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
This compound (PubChem CID: 776855) is a heterocyclic compound featuring a phthalazinone core.[1] This structural motif is of significant interest in medicinal chemistry and drug development, as its derivatives have demonstrated a wide range of biological activities, including potential antitumor and antimicrobial properties.[2][3][4] Phthalazinone derivatives have been investigated as inhibitors of enzymes crucial in epigenetic pathways, such as DNA methyltransferase 3A (DNMT3A), highlighting their therapeutic potential.[5][6] Given its role as a key intermediate or a potential pharmacophore, rigorous and unambiguous structural characterization is paramount to ensure the identity, purity, and stability of the molecule. This is critical for reproducible downstream applications, from mechanistic studies to preclinical development.
This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The workflow presented here establishes a self-validating system, where orthogonal techniques provide complementary data to build a complete and trustworthy structural profile.
Integrated Analytical Workflow
The comprehensive characterization of a novel or synthesized batch of this compound necessitates a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined application ensures a high-confidence elucidation. The logical flow begins with preliminary assessments of purity and identity, followed by detailed structural confirmation and quantification.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity Assessment: HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for determining the purity of the compound. The principle relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a polar, acidic molecule like this compound, a reverse-phase method is typically most effective.
Causality Behind Experimental Choices:
-
Reverse-Phase (C18 column): The stationary phase is nonpolar (octadecylsilane), while the mobile phase is polar. This setup is ideal for retaining and separating polar to moderately nonpolar compounds.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial.[7] It suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and sharper peak shape by preventing tailing.
-
UV Detection: The phthalazinone core contains a conjugated system of aromatic rings and carbonyl groups, which results in strong UV absorbance, making it highly suitable for detection with a UV spectrophotometer.[8][9]
Protocol: Purity Determination by Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, typically around 240 nm and 310 nm for similar structures).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The method should be validated for linearity, precision, and accuracy as per standard guidelines.[10]
-
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of the compound, which provides direct confirmation of its elemental composition.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like the target compound. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation.
-
High-Resolution MS (e.g., TOF or Orbitrap): This provides a highly accurate mass measurement, allowing for the determination of the molecular formula by comparing the experimental mass to the theoretical mass. The theoretical monoisotopic mass of C₉H₆N₂O₃ is 190.0378 Da.[1]
Protocol: Molecular Weight Determination by LC-MS (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is used instead of phosphoric acid as it is volatile and MS-compatible.[7]
-
-
Instrumentation and Conditions:
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
HPLC Conditions: A short isocratic or rapid gradient elution can be used to introduce the sample into the mass spectrometer.
-
Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis:
-
Expected Ions:
-
Positive Mode: Look for the protonated molecule [M+H]+ at m/z 191.0451.
-
Negative Mode: Look for the deprotonated molecule [M-H]- at m/z 189.0306.
-
-
Compare the measured accurate mass with the theoretical mass. The mass error should be less than 5 ppm.
-
Analyze the fragmentation pattern in MS/MS experiments to gain further structural insights. Common losses would include H₂O, CO, and CO₂.[11]
-
| Parameter | Theoretical Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol [1] |
| Monoisotopic Mass | 190.03784206 Da[1] |
| Expected [M+H]⁺ Ion | 191.0451 |
| Expected [M-H]⁻ Ion | 189.0306 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Causality Behind Experimental Choices:
-
Deuterated Solvents: A deuterated solvent (e.g., DMSO-d₆) is used because it is "invisible" in the ¹H NMR spectrum and is an excellent solvent for this polar, potentially hydrogen-bonding compound.
-
¹H NMR: Will show signals for the aromatic protons and the exchangeable protons of the carboxylic acid and the amide N-H group.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the carbons of the phthalazinone core.[12]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[13] Ensure the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
The acidic –COOH proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm).[14]
-
The amide N-H proton will also be a singlet in the aromatic region.
-
The aromatic protons on the benzene ring will appear as a complex multiplet pattern between 7.0-8.5 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The carboxyl carbon is expected between 165-185 ppm.[14]
-
The amide carbonyl carbon will also be in the downfield region.
-
Aromatic carbons will appear between 110-150 ppm.
-
-
-
Data Interpretation (Predicted Shifts):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -COOH | > 12 (broad s, 1H) | ~165-170 |
| Amide N-H | ~11-12 (s, 1H) | - |
| Aromatic C-H | 7.5 - 8.5 (m, 4H) | ~120-140 |
| Amide C=O | - | ~160 |
| Quaternary Carbons | - | ~125-150 |
Note: 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) should be performed to unambiguously assign all proton and carbon signals and confirm the connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices:
-
KBr Pellet: This is a common solid-state sampling method that avoids solvent interference.
-
Characteristic Vibrations: The molecule has several key functional groups with highly characteristic IR absorptions, such as the O-H of the carboxylic acid, the N-H of the amide, and the two distinct C=O groups.[15]
Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13]
-
-
Data Interpretation (Expected Absorption Bands):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of H-bonding[14] |
| N-H (Amide) | ~3200-3300 | Medium, sharp peak[16] |
| C=O (Carboxylic Acid) | ~1700-1725 | Strong, sharp |
| C=O (Amide/Lactam) | ~1650-1680 | Strong, sharp[16] |
| C=C, C=N (Aromatic) | ~1450-1600 | Multiple medium to sharp bands |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within its conjugated system (chromophore).
Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a second cuvette with the sample solution and record the spectrum, typically from 200 to 400 nm.
-
-
Data Interpretation:
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as its melting point, thermal stability, and decomposition profile.
Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
-
Data Acquisition:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). An endothermic peak will indicate the melting point.
-
TGA: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C). The resulting plot of mass vs. temperature will show the decomposition temperature.[18][19]
-
-
Data Interpretation:
-
DSC: The onset of the sharp endotherm in the DSC thermogram provides an accurate melting point, which is a key indicator of purity.
-
TGA: The temperature at which significant weight loss begins indicates the thermal stability of the compound.
-
Conclusion
The suite of analytical techniques described provides a robust framework for the complete and confident characterization of this compound. By integrating data from chromatography (purity), mass spectrometry (molecular weight), NMR (atomic connectivity), and spectroscopy (functional groups and electronic structure), a comprehensive and verifiable profile of the molecule can be established. This rigorous analytical approach is fundamental to ensuring the quality and reliability of the compound for its intended applications in research and development.
References
-
Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research, 2012, 76-79. [Link]
-
Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (n.d.). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). ResearchGate. Retrieved from [Link]
-
A new phthalazinone derivative and a new isoflavonoid glycoside from lichen-associated Amycolatopsis sp. (2019). PubMed. Retrieved from [Link]
-
FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. (2012). Semantic Scholar. Retrieved from [Link]
-
Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. (2024). eScholarship. Retrieved from [Link]
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. (2024). PubMed. Retrieved from [Link]
-
Phthalazinone (1) derivatives, the structurally related... (n.d.). ResearchGate. Retrieved from [Link]
-
UV-vis absorption (solid line) and emission (dashed line) spectra of 4 in THF. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical UV spectra of the different compound types... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2020). MDPI. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016). Master Organic Chemistry. Retrieved from [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. Retrieved from [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]
-
Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2007). RACO. Retrieved from [Link]
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Topic: High-Throughput Screening with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
An Application Note for Drug Discovery Professionals
A High-Throughput Screening Workflow for the Identification of Novel PARP-1 Inhibitors Based on the Phthalazinone Scaffold
Abstract
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify modulators of biological targets.[1][2] The phthalazinone core, a privileged heterocyclic scaffold, is a key structural feature in numerous potent enzyme inhibitors, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4] This application note presents a comprehensive, field-proven framework for conducting an HTS campaign to identify novel PARP-1 inhibitors, using 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid as a representative chemical scaffold. We provide a detailed protocol for a competitive fluorescence polarization (FP) assay, a robust and homogenous format ideal for HTS.[5] The guide covers the entire workflow, from assay development and validation using rigorous quality control metrics like the Z-factor, to primary screening, data analysis, and hit confirmation strategies.[6][7]
Introduction: The Phthalazinone Scaffold and PARP-1 as a Target
The discovery of small molecule inhibitors for validated drug targets is a critical starting point for therapeutic development. Enzymes, particularly those involved in cancer and infectious diseases, are among the most common targets for HTS campaigns.[8][9] The compound This compound belongs to the phthalazinone class of heterocyclic molecules. This scaffold has garnered significant attention in medicinal chemistry due to the success of drugs like Olaparib, a potent PARP inhibitor used in cancer therapy. The structural similarity suggests that this compound and its derivatives are promising candidates for targeting PARP enzymes.[3]
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 3260-44-4 | [3][10] |
| Molecular Formula | C₉H₆N₂O₃ | [3][10] |
| Molecular Weight | 190.16 g/mol | [3][10] |
| Physical State | Solid | [3] |
Biological Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme central to the DNA damage response (DDR). Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][11] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating chromatin relaxation and the restoration of genomic integrity. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, via a mechanism known as synthetic lethality.
Caption: The role of PARP-1 in the DNA single-strand break repair pathway.
Assay Principle: Competitive Fluorescence Polarization (FP)
To screen for inhibitors in a high-throughput format, a homogenous assay that is rapid, sensitive, and reproducible is required. Fluorescence Polarization (FP) is an ideal technology for this purpose.[5] The principle is based on monitoring the change in the apparent molecular size of a fluorescently labeled molecule (a "tracer") in solution.[12][13]
-
A small, fluorescently labeled DNA oligonucleotide (the tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal .
-
When the tracer binds to the much larger PARP-1 enzyme, its tumbling slows dramatically. This results in the emission of polarized light and a high FP signal .
-
In the presence of a competitive inhibitor (like our test compound), the inhibitor binds to PARP-1, displacing the tracer. The freed tracer once again tumbles rapidly, causing a decrease in the FP signal .
This drop in FP signal is directly proportional to the inhibitor's potency.
Caption: Principle of the competitive Fluorescence Polarization (FP) assay.
HTS Assay Development and Validation
Before initiating a full-scale screen of thousands of compounds, the assay must be rigorously developed and validated to ensure its robustness and reliability.[1][14]
Key Optimization Steps
-
Reagent Titration: Determine the optimal concentrations of both PARP-1 enzyme and the fluorescent DNA tracer. The goal is to use the lowest possible enzyme concentration that yields a sufficient signal window (the difference between the high and low FP signals) to maximize sensitivity to inhibitors.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested with varying concentrations of DMSO to find the maximum level that does not significantly affect enzyme activity or the FP signal.
-
Incubation Time: Determine the time required for the binding reaction to reach equilibrium and for the FP signal to become stable. This ensures that measurements are consistent across all plates in the screen.
Quality Control: The Z-Factor
The Z-factor is the most critical metric for validating the quality of an HTS assay.[15] It provides a statistical measure of the separation between the high signal (positive control) and low signal (negative control) distributions, while accounting for the signal variability.[16][17]
The formula is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., tracer + enzyme).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., tracer only).
Table 2: Z-Factor Interpretation and Example Calculation
| Z-Factor Value | Assay Classification |
| > 0.5 | Excellent assay, suitable for HTS |
| 0 to 0.5 | Marginal assay, may require optimization |
| < 0 | Unsuitable for screening |
Example Data (384-well plate, n=16 wells each):
-
Positive Control (High Signal): Mean (μ_p) = 250 mP, SD (σ_p) = 10 mP
-
Negative Control (Low Signal): Mean (μ_n) = 50 mP, SD (σ_n) = 5 mP
Calculation: Z' = 1 - [ (310 + 35) / |250 - 50| ] Z' = 1 - [ (30 + 15) / 200 ] Z' = 1 - [ 45 / 200 ] Z' = 1 - 0.225 = 0.775
A Z-factor of 0.775 indicates an excellent assay with a large signal window and low data variability, making it highly suitable for an HTS campaign.[18]
Detailed HTS Protocol (384-Well Format)
This protocol is designed for a fully automated HTS platform but can be adapted for semi-automated or manual execution.
Materials and Reagents
-
Compound Plates: 384-well plates containing library compounds and controls, typically at 1 mM in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well plates (e.g., Corning 3820).
-
Enzyme: Recombinant human PARP-1 (catalytic domain).
-
Tracer: Fluorescently-labeled DNA oligonucleotide with a known affinity for PARP-1.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
-
Positive Control: A known, potent PARP inhibitor (e.g., Olaparib).
-
Instrumentation:
-
Multidrop dispenser (e.g., Thermo Fisher Multidrop Combi).
-
Acoustic dispenser for compound transfer (e.g., ECHO 550).
-
Plate reader capable of measuring fluorescence polarization.
-
Assay Procedure
-
Compound Transfer: Using an acoustic dispenser, transfer 50 nL of compound solution from the compound plates to the empty assay plates.
-
Columns 1-2: Transfer DMSO only (Negative Control, 0% inhibition).
-
Columns 3-4: Transfer a saturating concentration of the control inhibitor (Positive Control, 100% inhibition).
-
Columns 5-24: Transfer library compounds.
-
-
Enzyme Addition: Add 5 µL of 2X PARP-1 solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Incubation 1: Gently centrifuge the plates (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Tracer Addition: Add 5 µL of 2X fluorescent DNA tracer solution (e.g., 1 nM final concentration) in assay buffer to all wells. The final assay volume is 10 µL.
-
Incubation 2: Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plates on an FP-capable plate reader. Excitation/Emission wavelengths will depend on the fluorophore used for the tracer. Record the polarization values in millipolarization units (mP).
HTS Data Analysis and Hit Progression
The goal of primary HTS data analysis is to flag potential "hits"—compounds that cause a statistically significant change in the assay signal.[2][19]
Primary Data Analysis
-
Normalization: Calculate the percent inhibition for each well using the plate controls: % Inhibition = 100 * [ (mP_high_control - mP_sample) / (mP_high_control - mP_low_control) ]
-
mP_high_control: Mean of the negative control wells (0% inhibition).
-
mP_low_control: Mean of the positive control wells (100% inhibition).
-
mP_sample: Signal from a test compound well.
-
-
Hit Selection: A common method is to set a hit threshold based on the variability of the sample data. A typical threshold is 3 times the standard deviation (SD) of the mean of all test compound wells. Any compound exhibiting inhibition above this threshold is declared a primary hit.
Table 3: Example Primary HTS Data and Analysis
| Well ID | Compound ID | Raw mP | % Inhibition | Hit? (Threshold > 25%) |
| E05 | Cmpd-001 | 245 | 2.5% | No |
| E06 | Cmpd-002 | 160 | 45.0% | Yes |
| E07 | Cmpd-003 | 238 | 6.0% | No |
| E08 | Cmpd-004 | 95 | 77.5% | Yes |
| Controls | High/Low | 250 / 50 | 0% / 100% |
Hit Confirmation and Triage
A primary hit is not a confirmed active compound. A rigorous triage process is essential to eliminate false positives and prioritize the most promising candidates for further study.[20]
Caption: A typical workflow for progressing hits from HTS to lead optimization.
-
Confirmatory Screening: Re-test all primary hits in the same assay, ideally using a freshly sourced powder sample to confirm identity and purity.
-
Dose-Response and IC50: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 value).
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology. For example, an enzymatic assay that measures the depletion of the NAD+ substrate could be used to confirm that the compound inhibits PARP-1's catalytic activity.[11] This step is crucial for ruling out compounds that interfere with the FP assay format itself.
Conclusion
This application note provides a detailed, scientifically grounded protocol for using this compound as a starting point for a high-throughput screen to discover novel PARP-1 inhibitors. By following a structured workflow that emphasizes rigorous assay development, stringent quality control with the Z-factor, and a logical hit triage cascade, researchers can efficiently and effectively identify promising lead compounds. The described competitive fluorescence polarization assay is a robust, scalable, and cost-effective method that is well-suited for academic and industrial drug discovery campaigns targeting enzymes involved in the DNA damage response.
References
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Retrieved from [Link]
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Retrieved from [Link]
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Kellett, T., et al. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery, 28(8), 394-401. Retrieved from [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
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Kirby, C. A., & Cohen, M. S. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344. Retrieved from [Link]
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Li, M. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 756, 141-151. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) High-Throughput Fluorescence Polarization Assay to Identify Inhibitors of Cbl(TKB)–protein Tyrosine Kinase Interactions. Retrieved from [Link]
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SpringerLink. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]
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Owicki, J. C. (2000). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 5(5), 297-306. Retrieved from [Link]
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Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Retrieved from [Link]
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Al-Salahi, R., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 13(1), 23023. Retrieved from [Link]
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Al-Hussain, S. A., & El-Subbagh, H. I. (2014). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Molecules, 19(6), 8031-8043. Retrieved from [Link]
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Wróbel, M. P., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(18), 3298. Retrieved from [Link]
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Liu, Y., et al. (2018). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 23(10), 2469. Retrieved from [Link]
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Kalluraya, B., et al. (2010). Synthesis and bioassay of aminosulfonyl-1,3,4-oxadiazoles and their interconversion to 1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(9), 4097-4102. Retrieved from [Link]
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Knapp, D. R., & Krueger, S. (1975). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Analytical Letters, 8(9), 603-610. Retrieved from [Link]
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Ukrprom, V., et al. (2017). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Scientia Pharmaceutica, 85(4), 43. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(21), 5174. Retrieved from [Link]
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Application Notes & Protocols: Structural Elucidation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid by NMR and Mass Spectrometry
Abstract: This document provides a comprehensive technical guide for the structural characterization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (C₉H₆N₂O₃) using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained, focusing on an integrated approach that leverages 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and ESI-MS/MS to provide unambiguous structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who require robust analytical methodologies for heterocyclic small molecules.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a phthalazine core, a structure of significant interest in medicinal chemistry for its potential biological activities.[2] Accurate and unequivocal structural elucidation is a prerequisite for any further investigation, including mechanism-of-action studies, patent filings, and regulatory submissions. The molecule's key features—an aromatic ring system, an amide-like lactam structure, a carboxylic acid, and exchangeable protons—present unique analytical considerations that are best addressed by a combination of NMR and Mass Spectrometry.
This guide details the synergistic application of these two powerful techniques to build a complete and validated structural profile of the title compound.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A multi-dimensional approach (1D and 2D) is essential for assigning every proton and carbon signal and confirming connectivity.
NMR Experimental Protocol
Rationale: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve the polar analyte and, importantly, to slow the exchange rate of the N-H and COOH protons, allowing them to be observed more clearly in the ¹H NMR spectrum. A second experiment with a D₂O shake is a self-validating step to definitively identify these exchangeable protons.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution. If needed, gentle warming can be applied.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the following spectra on a 400 MHz (or higher) spectrometer:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
D₂O Exchange: After initial data acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons (NH and OH).[3][4]
Interpretation of NMR Data
The ¹H spectrum will reveal signals for the aromatic protons, the lactam N-H proton, and the carboxylic acid O-H proton. The ¹³C spectrum, aided by DEPT-135, will identify all unique carbon environments, including the two carbonyl carbons and the six aromatic carbons (four CH and two quaternary).
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a very broad singlet far downfield, typically in the 10-13 ppm range.[4][5] Its disappearance after the D₂O shake confirms its identity.[3]
-
Amide Proton (-NH-): The lactam proton is also exchangeable and will likely appear as a broad singlet, typically >10 ppm in DMSO. It will also disappear upon D₂O addition.
-
Aromatic Protons: Four protons are expected in the aromatic region (approx. 7.5-8.5 ppm). Their coupling patterns (multiplicities) will reveal their relative positions on the benzene ring.
-
Carbonyl Carbons (-C=O): Two distinct signals are expected in the ¹³C spectrum between 160-180 ppm, one for the C4-oxo group and one for the C9-carboxylic acid.[3][5][6] These will be absent in the DEPT-135 spectrum, confirming they are quaternary.
-
Aromatic Carbons: Six signals are expected. The DEPT-135 spectrum will show four positive signals (CH groups) and the absence of the two quaternary carbons (C4a, C8a).
2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.[7][8][9]
Caption: Workflow for NMR-based structure elucidation.
-
COSY: This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It will be used to trace the connectivity of the four protons on the benzene ring, establishing the spin system.
-
HSQC: This experiment correlates each proton with the carbon it is directly attached to (¹J_CH).[8][10] It provides an unambiguous link between the ¹H and ¹³C assignments for all CH groups.
-
HMBC: This is arguably the most powerful experiment for elucidating the complete structure. It shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[7][8] Key expected correlations that validate the core structure include:
-
Correlations from aromatic protons (H5, H8) to the quaternary carbons C4a and C8a.
-
Correlation from the most downfield aromatic proton (H5) to the C4-oxo carbonyl carbon.
-
Correlation from the other downfield aromatic proton (H8) to the C1 carbon.
-
Predicted NMR Data Summary
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| 1 | - | ~145 | Cq | H8 |
| 3 | - | - | - | - |
| 4 | - | ~160 | Cq | H5 |
| 4a | - | ~130 | Cq | H5, H6 |
| 5 | ~8.2 (d) | ~125 | CH | C4, C7, C4a |
| 6 | ~7.8 (t) | ~135 | CH | C8, C4a |
| 7 | ~7.9 (t) | ~128 | CH | C5, C8a |
| 8 | ~8.0 (d) | ~129 | CH | C1, C6, C8a |
| 8a | - | ~132 | Cq | H7, H8 |
| 9 (COOH) | - | ~165 | Cq | H8 |
| 11 (-OH) | ~13.0 (br s) | - | - | - |
| N3-H | ~12.5 (br s) | - | - | C1, C4, C4a |
Note: Chemical shifts are estimations based on typical values for similar structures and are subject to solvent and concentration effects. Multiplicities are predicted as doublet (d) and triplet (t).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, and through fragmentation analysis, offers complementary structural proof that validates the NMR data.
MS Experimental Protocol
Rationale: Electrospray Ionization (ESI) is the method of choice for this compound due to its polarity and thermal lability.[11] It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻ with minimal in-source fragmentation, which is ideal for accurate mass determination.[12] High-resolution analysis (e.g., on a TOF or Orbitrap instrument) is necessary to confirm the elemental composition.[13][14]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added for positive mode ([M+H]⁺) or ammonium hydroxide (0.1%) for negative mode ([M-H]⁻) to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan HRMS: Acquire a high-resolution full scan mass spectrum to determine the accurate mass of the molecular ion. The theoretical exact mass for C₉H₆N₂O₃ is 190.03784 Da.[1]
-
Tandem MS (MS/MS): Select the [M+H]⁺ or [M-H]⁻ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Acquire this data at various collision energies to observe the full fragmentation pathway.
Interpretation of MS Data
The primary goal is to match the experimentally observed m/z value with the theoretical exact mass.
-
Expected Ion (Positive Mode): [C₉H₆N₂O₃ + H]⁺ = 191.04512 m/z
-
Expected Ion (Negative Mode): [C₉H₆N₂O₃ - H]⁻ = 189.03057 m/z An observed mass within a 5 ppm error tolerance of the theoretical value provides high confidence in the elemental formula C₉H₆N₂O₃.[13]
The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic carboxylic acids and heterocyclic systems, characteristic losses are expected.[3][11][15]
Proposed Fragmentation Pathway ([M-H]⁻ Ion): The negative ion mode is often highly informative for carboxylic acids.
-
Initial Ion: The parent ion will be the deprotonated molecule at m/z 189 .
-
Loss of CO₂: A common and facile fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da). This would result in a fragment at m/z 145 .
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the lactam portion is a plausible step, leading to a fragment at m/z 117 .
Caption: Proposed primary fragmentation pathway in negative ion ESI-MS/MS.
Predicted Mass Spectrometry Data Summary
| Ion | Formula | Mode | Theoretical m/z | Note |
| [M-H]⁻ | [C₉H₅N₂O₃]⁻ | Negative | 189.03057 | Parent Ion |
| [M+H]⁺ | [C₉H₇N₂O₃]⁺ | Positive | 191.04512 | Parent Ion |
| [M-H-CO₂]⁻ | [C₈H₅N₂O]⁻ | Negative | 145.04019 | MS/MS Fragment |
| [M-H-CO₂-CO]⁻ | [C₇H₅N₂]⁻ | Negative | 117.04527 | MS/MS Fragment |
Integrated Structural Conclusion
The combined data from NMR and MS provide a self-validating and definitive structural proof for this compound. HRMS confirms the elemental formula C₉H₆N₂O₃. 1D and 2D NMR experiments establish the precise arrangement of atoms and the carbon-hydrogen framework, with HMBC correlations confirming the connectivity between the carboxylic acid, the phthalazinone core, and the benzene ring. Finally, the MS/MS fragmentation pattern, showing characteristic losses of CO₂ and CO, is fully consistent with the assigned structure. This integrated analytical approach ensures the highest level of confidence in the compound's identity.
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Application Notes and Protocols for the Crystallization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of crystallization methods tailored for the purification of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. The protocols herein are designed to be robust and adaptable, enabling researchers to obtain high-purity crystalline material suitable for downstream applications in pharmaceutical development and scientific research.
Introduction: The Critical Role of Crystallization
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of biologically active molecules.[1] The purity and solid-state properties of this intermediate are paramount, directly influencing the yield, purity, and performance of the final active pharmaceutical ingredient (API). Crystallization is the most critical unit operation for establishing the desired purity, particle size distribution, and crystalline form, all of which are critical quality attributes.
This document outlines several field-proven crystallization methodologies, explaining the scientific principles behind each technique and providing detailed, step-by-step protocols.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses key functional groups that dictate its solubility and crystallization behavior: a carboxylic acid and a lactam within a bicyclic aromatic system.
-
Carboxylic Acid Group: This acidic proton allows for solubility in basic aqueous solutions and provides a strong hydrogen bond donor and acceptor site, encouraging crystal lattice formation.[2]
-
Phthalazinone Core: The planar, rigid ring system promotes molecular packing and stacking interactions, which are favorable for crystallization.
-
Polarity: The presence of multiple polar functional groups suggests solubility in polar solvents.
A judicious choice of solvent or solvent system is, therefore, the cornerstone of a successful crystallization protocol.
Logical Workflow for Crystallization Method Development
The selection of an appropriate crystallization method is a systematic process. The following diagram illustrates a typical decision-making workflow for developing a robust crystallization protocol for this compound.
Caption: A logical flowchart for selecting and optimizing a crystallization method.
Core Crystallization Protocols
Protocol 1: Cooling Crystallization
This is the most common and often preferred method, leveraging the differential solubility of the compound at different temperatures.[4] It is particularly effective when a solvent is identified that readily dissolves the compound at elevated temperatures but shows poor solubility at lower temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Screen various polar solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, Acetic Acid).[2]
-
Determine the solvent that provides good solubility (>50 mg/mL) at reflux and poor solubility (<5 mg/mL) at room temperature or below.
-
-
Dissolution:
-
Place the crude this compound into an appropriately sized flask.
-
Add the selected solvent in portions while heating to reflux with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent required to achieve complete dissolution.[6]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is critical to prevent premature crystallization and to ensure the final product is free of particulate matter.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling.[5]
-
Rapid cooling should be avoided as it can lead to the formation of small, impure crystals or precipitation of an amorphous solid.[5]
-
Once at room temperature, the flask can be transferred to an ice bath or refrigerator (0-4 °C) to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[7]
Principle: The addition of an anti-solvent reduces the solubility of the solute in the original solvent mixture, inducing supersaturation and subsequent crystallization.[7][8][9] This technique is particularly useful for compounds that are highly soluble in most solvents, even at low temperatures, making cooling crystallization ineffective.
Experimental Protocol:
-
Solvent/Anti-Solvent System Selection:
-
Identify a solvent in which this compound is highly soluble (e.g., DMF, DMSO, NMP).
-
Identify a miscible anti-solvent in which the compound is poorly soluble (e.g., Water, Ethanol, Isopropanol, Toluene).[10]
-
-
Dissolution:
-
Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.
-
-
Anti-Solvent Addition:
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue addition until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
If the solution becomes too turbid, add a few drops of the "solvent" to redissolve the fine precipitate.
-
-
Crystal Growth:
-
Allow the solution to stand undisturbed at a constant temperature. Crystals should form over time.
-
The process can be aided by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the solvent/anti-solvent mixture or the pure anti-solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Evaporative Crystallization
This method is suitable when the compound is moderately soluble at room temperature and a suitable anti-solvent cannot be found.
Experimental Protocol:
-
Solvent Selection:
-
Choose a relatively volatile solvent in which the compound has moderate solubility (e.g., Ethanol, Ethyl Acetate, Acetone).
-
-
Dissolution:
-
Dissolve the crude material in the solvent at room temperature. The solution should be clear but not necessarily saturated.
-
Filter the solution to remove any insoluble impurities.
-
-
Evaporation:
-
Place the solution in a flask or beaker with a large surface area.
-
Cover the opening with a piece of filter paper or perforated parafilm to allow for slow solvent evaporation while preventing dust contamination.
-
Allow the solvent to evaporate slowly and undisturbed over several hours to days.
-
-
Isolation and Drying:
-
Once a suitable crop of crystals has formed, decant the remaining mother liquor.
-
Collect the crystals, wash with a minimal amount of cold, fresh solvent, and dry under vacuum.
-
Data Summary and Comparison
The following table provides a comparative summary of potential solvent systems and expected outcomes for the crystallization of this compound. These are starting points for optimization.
| Crystallization Method | Solvent System (Solvent / Anti-Solvent) | Temperature Profile | Expected Yield | Key Considerations |
| Cooling | Ethanol or Acetic Acid | Reflux to 0-5 °C | Moderate to High | Good for removing less polar impurities. Acetic acid can be difficult to remove completely. |
| Anti-Solvent | DMF / Water | Room Temperature | High | Effective for high-purity material. Risk of oiling out if anti-solvent is added too quickly. |
| Anti-Solvent | DMSO / Ethanol | Room Temperature | High | Similar to DMF/Water; DMSO can be challenging to remove from the final product. |
| Evaporation | Ethyl Acetate / Heptane | Room Temperature | Low to Moderate | Good for generating high-quality single crystals for analysis, but may not be ideal for bulk purification. |
Troubleshooting Common Crystallization Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the solution is too concentrated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add more solvent, and cool at a much slower rate.
-
No Crystals Form: The solution remains clear even after cooling or anti-solvent addition. This indicates that the solution is not sufficiently supersaturated. Solution: For cooling crystallization, try further cooling. For anti-solvent methods, add more anti-solvent. In either case, scratching the flask or adding a seed crystal can induce nucleation.
-
Poor Crystal Quality (Needles, Plates): While acceptable, different crystal habits can affect filtration and drying. Solution: Vary the solvent system or the cooling/addition rate. Slower processes generally lead to more well-defined crystals.[5]
Conclusion
The crystallization of this compound is a critical purification step that can be successfully achieved through systematic application of cooling, anti-solvent, or evaporative techniques. The protocols provided in this guide serve as a robust starting point for method development. Careful selection of the solvent system and precise control over process parameters such as cooling rate and solvent addition are essential for obtaining a high-purity, crystalline final product.
References
- KR20010079823A - Method for crystallising carboxylic acid - Google Patents. (n.d.).
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Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. Retrieved January 9, 2026, from [Link]
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. (n.d.). Retrieved January 9, 2026, from [Link]
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Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. (2022). ACS Publications. Retrieved January 9, 2026, from [Link]
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Separation and Purification of Organic Acids by Gas Antisolvent Crystallization | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. (2024). Retrieved January 9, 2026, from [Link]
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4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved January 9, 2026, from [Link]
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The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research - MDPI. (2024). Retrieved January 9, 2026, from [Link]
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Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). Retrieved January 9, 2026, from [Link]
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Cooling Crystallization & Crystallizers - Ebner. (n.d.). Retrieved January 9, 2026, from [Link]
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Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety - PubMed Central. (2021). Retrieved January 9, 2026, from [Link]
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(PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (n.d.). Retrieved January 9, 2026, from [Link]
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3.4B: Cooling Slowly - Chemistry LibreTexts. (2022). Retrieved January 9, 2026, from [Link]
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The Preparation of Some Phthalazines and Related Substances1 - ElectronicsAndBooks. (n.d.). Retrieved January 9, 2026, from [Link]
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This compound | C9H6N2O3 | CID 776855 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]
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Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C15H16N2O6S - ResearchGate. (2024). Retrieved January 9, 2026, from [Link]
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An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (2022). Retrieved January 9, 2026, from [Link]
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Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5 - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid and its Analogs
Introduction: The Therapeutic Potential of the Phthalazinone Scaffold
The phthalazinone core, exemplified by 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, represents a privileged scaffold in medicinal chemistry. This heterocyclic system is a common structural feature in numerous bioactive compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Derivatives of this compound have garnered significant interest for their potential as targeted cancer therapeutics.[3] Notably, this chemical class has been associated with the inhibition of key enzymes in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP) and the receptor tyrosine kinase c-Met.[3][4] Furthermore, some phthalazinone derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance in cancer.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the biological activity of this compound and its analogs. The protocols herein are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific principles behind each experimental step.
Experimental Design Workflow
A logical progression of in vitro assays is crucial for characterizing a novel compound. The following workflow is recommended for evaluating this compound and its derivatives.
Caption: Recommended workflow for the in vitro characterization of this compound analogs.
Part 1: General Cytotoxicity Assessment
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]
Protocol:
-
Cell Seeding: Seed cancer cell lines of interest (e.g., BRCA-mutant ovarian cancer cell line for PARP inhibitor testing, or a c-Met overexpressing gastric cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Target-Specific Enzymatic Assays
Following the initial cytotoxicity screening, the next step is to investigate the direct inhibitory effects of the compound on its putative molecular targets.
Fluorometric PARP1 Enzymatic Assay
Principle: This assay measures the consumption of nicotinamide adenine dinucleotide (NAD+), a substrate of PARP1, in a fluorometric format. The decrease in NAD+ concentration is proportional to the activity of the PARP1 enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of a 384-well black plate.[8]
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.[8]
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding a mixture of nicotinamidase and a developer reagent that detects NAD+ consumption, according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a fluorescent plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
| Parameter | Typical Concentration |
| Recombinant PARP1 | 50 ng per reaction[9] |
| Activated DNA | 50 ng per reaction[9] |
| β-NAD+ | 0.5 mM[9] |
| DMSO Tolerance | Up to 2% final concentration[9] |
Luminescent c-Met Kinase Assay
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The c-Met kinase uses ATP to phosphorylate a substrate. The remaining ATP is then used in a luciferase-luciferin reaction to produce light, where the luminescent signal is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., 1x Kinase assay buffer).
-
Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[10]
-
Dilute recombinant c-Met kinase to the desired concentration in 1x kinase assay buffer.[10]
-
-
Assay Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a white 96-well plate.[11]
-
Add 20 µL of the master mix to each well.
-
-
Reaction Initiation:
-
Detection:
-
Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal.[11]
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Part 3: Cellular Mechanism of Action and Drug Efflux
To confirm that the observed cytotoxicity is due to the inhibition of the intended target within a cellular context and to explore other potential mechanisms like overcoming drug resistance, further cell-based assays are necessary.
Western Blot for Cellular PARP Activity (PARylation)
Principle: This assay detects the product of PARP activity, poly(ADP-ribose) (PAR), in cells. Inhibition of PARP1 will lead to a decrease in PAR levels, which can be visualized by Western blotting using an anti-PAR antibody.
Protocol:
-
Cell Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.[8]
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary anti-PAR antibody overnight at 4°C.[8]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control.
-
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
Principle: This assay measures the activity of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an accumulation of Rhodamine 123 and an increase in intracellular fluorescence.[12][13]
Protocol:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR or K562/A02) and its parental non-resistant cell line as a control.
-
Compound Incubation:
-
Seed the cells in a 96-well plate.
-
Incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.[12]
-
-
Rhodamine 123 Addition:
-
Add Rhodamine 123 to a final concentration of 5-10 µM to each well.[12]
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
-
Washing and Lysis:
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).
-
-
Data Analysis:
-
Calculate the fold increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control. Determine the EC₅₀ value, the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.
-
Caption: Principle of the P-glycoprotein (P-gp) inhibition assay using Rhodamine 123.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Jove, R., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceuticals, 9(1), 6. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Semantic Scholar. (n.d.). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved from [Link]
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ResearchGate. (2025, October 16). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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PubMed. (2016). Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening. Basic & Clinical Pharmacology & Toxicology, 119(3), 271-276. [Link]
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PubMed. (1995). Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers. Biochemical Pharmacology, 50(8), 1141-1148. [Link]
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ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). c-MET Kinase Assay Service. Retrieved from [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 297-303. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12165. [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]
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PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]
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PubMed. (2018). New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Mini-Reviews in Medicinal Chemistry, 18(20), 1759-1774. [Link]
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National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9495. [Link]
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PubMed. (2018). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2821-2825. [Link]
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National Center for Biotechnology Information. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Introduction: The Phthalazinone Core as a Privileged Scaffold for PARP Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of the phthalazinone scaffold, represented by 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, as a foundational chemical tool for investigating Poly (ADP-ribose) polymerase (PARP) inhibition.
The field of targeted cancer therapy has been revolutionized by the development of small molecule inhibitors that exploit specific vulnerabilities of cancer cells. Among the most successful of these are inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA Damage Response (DDR). The chemical scaffold this compound represents a foundational component of the phthalazinone class of compounds. This core structure is the chemical backbone of highly successful clinical agents, most notably Olaparib, the first-in-class PARP inhibitor approved for treating various cancers.[1][2]
While this compound itself is not typically employed as a high-potency chemical probe, its significance lies in its role as a key synthetic intermediate and a structural framework for designing potent and selective PARP inhibitors.[3][4] Understanding its properties and the methodologies used to evaluate its more complex derivatives is fundamental for researchers in oncology, medicinal chemistry, and cell biology. This guide provides the scientific context and detailed protocols for utilizing compounds derived from this scaffold to probe PARP function.
Part 1: The Scientific Foundation of PARP Inhibition
The Target: PARP Enzymes in the DNA Damage Response
The PARP superfamily consists of 17 distinct proteins, with PARP-1 being the most abundant and well-studied member.[5] PARP-1 acts as a critical sensor for DNA damage, particularly single-strand breaks (SSBs).[6][7] Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other target proteins, using NAD+ as a substrate.[8][9] This PARylation event serves as a signaling scaffold, recruiting other essential DNA repair proteins (such as XRCC1, DNA Ligase III, and DNA Polymerase β) to the lesion site to orchestrate the Base Excision Repair (BER) pathway.[8][9]
This rapid and localized signaling is vital for maintaining genomic integrity. If these SSBs are not repaired, they can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, which can lead to cell death.[7]
Mechanism of Action: From Catalytic Inhibition to PARP Trapping
The phthalazinone scaffold forms the core of inhibitors that act via a dual mechanism:
-
Catalytic Inhibition: These compounds are designed to mimic the nicotinamide portion of the NAD+ substrate. They occupy the catalytic pocket of the PARP enzyme, preventing the synthesis of PAR chains. This blockade of PARP's enzymatic function hampers the efficient recruitment of the repair machinery to sites of DNA damage.[6]
-
PARP Trapping: A key insight in the field was the discovery that the most potent PARP inhibitors do more than just block catalysis. They stabilize the interaction between the PARP enzyme and the DNA break, effectively "trapping" PARP on the DNA.[6][10] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription and is itself a cytotoxic lesion.
This trapping mechanism is central to the concept of synthetic lethality . In cancer cells that have defects in other DNA repair pathways, such as the Homologous Recombination (HR) pathway for repairing DSBs (e.g., cells with BRCA1 or BRCA2 mutations), the accumulation of DSBs resulting from PARP inhibitor action cannot be resolved, leading to selective cancer cell death.[7][9]
Part 2: Quantitative Data and Benchmarking
While this compound serves as a scaffold, its derivatives have been optimized for potent PARP inhibition. The table below provides benchmark data for Olaparib, a highly optimized clinical drug built upon this core, to illustrate the therapeutic potential of this chemical class. Researchers synthesizing new derivatives can use these values as a reference for potency.
| Compound Name | Target(s) | IC₅₀ (in vitro) | Mechanism Highlight | Reference |
| Olaparib | PARP-1, PARP-2, PARP-3 | PARP-1: 5 nMPARP-2: 1 nM | Potent catalytic inhibitor and PARP trapping agent. | [1] |
| Derivatives of 4-Oxo-3,4-dihydrophthalazine | Kinases (e.g., c-Met) | As low as 0.055 µM | Demonstrates scaffold versatility for targeting other enzymes. | [3] |
Part 3: Experimental Protocols for Probing PARP Function
The following protocols are essential for characterizing novel compounds derived from the this compound scaffold.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This biochemical assay quantifies a compound's ability to inhibit the enzymatic activity of purified PARP-1. It is a primary screen to determine the half-maximal inhibitory concentration (IC₅₀).
Principle: Histone-coated plates serve as a substrate for PARP-1. In the presence of biotin-labeled NAD+, active PARP-1 will poly(ADP-ribosyl)ate the histones. The incorporated biotin is then detected using Streptavidin-HRP and a chemiluminescent substrate. An inhibitor will reduce the signal.[11][12]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well white plates
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compound (serially diluted in DMSO, then assay buffer)
-
Positive Control: Olaparib or Veliparib
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) and the positive control in assay buffer. Ensure the final DMSO concentration is <1% in all wells.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
25 µL of PARP Assay Buffer.
-
5 µL of test compound dilution, positive control, or vehicle (for "No Inhibitor" and "No Enzyme" controls).
-
10 µL of a pre-mixed PARP-1 enzyme/Activated DNA solution. For "No Enzyme" control wells, add buffer instead.
-
-
Initiate Reaction: Add 10 µL of Biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Detection: Add 50 µL of Streptavidin-HRP (diluted in PBST) to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Wash the plate 3 times with PBST.
-
Signal Generation: Add 50 µL of chemiluminescent substrate to each well and immediately read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average signal from the "No Enzyme" wells from all other readings.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest concentration of positive control as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)
This protocol confirms that the test compound binds to its intended target, PARP-1, within the complex environment of an intact cell. It is a crucial step to validate a compound's mechanism of action.[13][14]
Principle: Ligand binding generally increases the thermal stability of a protein. CETSA measures this stabilization. Cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in the soluble fraction at higher temperatures. The amount of soluble PARP-1 is then quantified, typically by Western Blot.[15][16][17]
Materials:
-
Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line).
-
Cell culture medium, FBS, and standard cell culture supplies.
-
Test compound and vehicle control (DMSO).
-
PBS (Phosphate Buffered Saline).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge capable of >15,000 x g.
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents.
-
Primary antibody against PARP-1.
-
Loading control primary antibody (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the IC₅₀) or vehicle (DMSO) for 1-2 hours in complete medium.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a specific cell concentration.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated (4°C) control.
-
Cell Lysis: Add lysis buffer to the cells and lyse via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same total protein concentration.
-
Western Blotting:
-
Run the normalized samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for PARP-1.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for PARP-1 at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the unheated (4°C) control for that treatment group.
-
Plot the normalized soluble PARP-1 fraction against temperature to generate a "melting curve".
-
A shift of the curve to the right for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Conclusion
The this compound scaffold is a cornerstone in the development of PARP inhibitors. While not a probe itself, it provides the essential chemical framework for creating potent therapeutic agents and research tools. By employing robust biochemical and cellular assays, such as the enzymatic inhibition and thermal shift protocols detailed here, researchers can effectively characterize novel derivatives of this scaffold. These methods allow for the precise determination of potency (IC₅₀) and the definitive confirmation of target engagement in a physiologically relevant context, paving the way for the development of next-generation inhibitors for cancer therapy and beyond.
References
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-
de Jong, J., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1647-1665. [Link]
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D'Amours, D., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 10(5), 1144. [Link]
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Rose, M., et al. (2022). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of King Saud University - Science, 34(3), 102079. [Link]
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Lord, C. J., & Ashworth, A. (2012). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Nature Reviews Cancer, 12(8), 547-562. [Link]
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Langelier, M. F., et al. (2012). PARPs and the DNA damage response. Carcinogenesis, 33(10), 1893-1901. [Link]
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Weaver, A. N., & Yang, E. S. (2013). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Frontiers in Oncology, 3, 293. [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]
- Cambridge Bioscience. (n.d.). PARP assay kits.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
-
Li, A., et al. (2020). In Vitro Metabolism of Olaparib in Liver Microsomes by Liquid chromatography/electrospray Ionization High-Resolution Mass Spectrometry. Journal of Chromatography B, 1139, 121980. [Link]
-
Ang, J. E., et al. (2019). Pharmacokinetics and pharmacodynamics of olaparib. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 835-847. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Medicine.com. (2020). Olaparib: Dosage, Mechanism/Onset of Action, Half-Life.
- BPS Bioscience. (n.d.). PARP Assays.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
-
La Morte, V. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1956-1966. [Link]
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La Morte, V. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Rolfo, C., et al. (2020). Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Clinical Pharmacology, 86(9), 1807-1817. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from YouTube. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules, 23(11), 2969. [Link]
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Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Activity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid as a Putative PARP Inhibitor
An Application Note from the Gemini Science Division
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a suite of assays to measure the biological activity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This compound, hereafter referred to as ODCA, possesses a phthalazinone core structure, which is a key pharmacophore in several clinically approved inhibitors of Poly (ADP-ribose) Polymerase (PARP). This structural similarity provides a strong rationale for investigating ODCA as a potential PARP inhibitor. We present a logical, multi-tiered strategy, moving from high-throughput biochemical screening to detailed mechanistic and cell-based validation. The protocols included are designed to be self-validating, providing robust methods to not only confirm inhibitory activity but also to elucidate the specific mechanism of action, such as PARP trapping.
Introduction
The Target: Poly (ADP-ribose) Polymerase (PARP) Poly (ADP-ribose) Polymerase (PARP) is a family of enzymes critical for cellular homeostasis, with roles in chromatin remodeling, gene expression, and, most notably, DNA damage repair.[1][2][3] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2] Upon binding to damaged DNA, PARP1 catalyzes the cleavage of NAD+ and uses the resulting ADP-ribose units to synthesize long, branched poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, like histones.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[4]
The inhibition of PARP has become a cornerstone of targeted cancer therapy.[5][6] In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are essential for homologous recombination-based double-strand break repair), the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks during replication. This concept, known as "synthetic lethality," allows PARP inhibitors to selectively kill cancer cells while sparing healthy tissues.[6]
The Compound: this compound (ODCA) ODCA is a small organic molecule with the chemical formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[7][8] Its core structural feature, the 4-oxo-3,4-dihydrophthalazine moiety, is of significant interest in medicinal chemistry.[7] This scaffold is present in numerous potent PARP inhibitors, including the FDA-approved drug Olaparib.[4] This structural homology strongly suggests that ODCA may function by targeting the NAD+ binding site of PARP enzymes. This application note outlines a strategic approach to rigorously test this hypothesis.
Section 1: Biochemical Assays - Measuring Direct Enzyme Inhibition
The first step in characterizing ODCA is to determine if it directly inhibits the catalytic activity of PARP1 in a purified, cell-free system. For this purpose, a homogeneous, high-throughput assay is ideal for initial screening and IC₅₀ determination.
Assay 1.1: Homogeneous PARP1 Activity Assay (AlphaLISA® Format)
Rationale: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, bead-based assay that requires no separation steps, making it ideal for screening.[6][9] The assay measures the PARP1-catalyzed addition of PAR chains onto a biotinylated histone substrate.[10] A streptavidin-coated Donor bead binds the biotinylated histone, while an antibody specific for PAR chains, conjugated to an Acceptor bead, detects the product. When the beads are in close proximity (i.e., when the histone is PARylated), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[9][10] An inhibitor will prevent this reaction, leading to a decrease in signal.
Workflow Diagram: AlphaLISA PARP1 Inhibition Assay
Caption: Workflow of the AlphaLISA assay for PARP1 inhibition.
Detailed Protocol: PARP1 AlphaLISA Assay
This protocol is adapted from commercially available kits.[9][10]
-
Reagent Preparation:
-
PARP1 Assay Buffer: Prepare a 1X assay buffer from a concentrated stock (e.g., 5X PP-01 assay buffer).[10] Keep on ice.
-
Compound Dilution: Prepare a serial dilution of ODCA in 100% DMSO. A common starting range is 10 mM down to 1 nM. Then, create an intermediate dilution plate in 1X PARP1 Assay Buffer. The final DMSO concentration in the well should not exceed 1%.[9]
-
Enzyme/Substrate Master Mix: Prepare a master mix containing recombinant human PARP1 enzyme, biotinylated histone substrate, and NAD+ in 1X PARP1 Assay Buffer. The final concentrations should be optimized based on the enzyme lot activity, but typical values are ~0.5 nM PARP1, 20 nM Biotin-Histone, and 50 µM NAD+.
-
-
Reaction Incubation:
-
Add 5 µL of diluted ODCA or vehicle control (e.g., buffer with 1% DMSO) to the wells of a 384-well assay plate (e.g., Optiplate-384).[10]
-
Initiate the reaction by adding 5 µL of the Enzyme/Substrate Master Mix to each well.
-
Shake the plate gently for 30 seconds.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a Detection Mix containing AlphaLISA anti-Rabbit IgG Acceptor beads and Streptavidin-conjugated Donor beads in 1X Detection Buffer.[10] Protect from light.
-
Add 10 µL of the Detection Mix to each well.
-
Cover the plate with a foil seal and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate the percent inhibition for each ODCA concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[ODCA] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Data Presentation: IC₅₀ Values for PARP1 Inhibition
| Compound | Target | Assay Format | IC₅₀ (nM) |
|---|---|---|---|
| ODCA | PARP1 | AlphaLISA | Experimental Value |
| Olaparib (Control) | PARP1 | AlphaLISA | Experimental Value (~1-5 nM) |
Section 2: Mechanistic Assays - Elucidating the Mode of Action
While confirming direct enzymatic inhibition is crucial, understanding the mechanism of inhibition provides deeper insight. A key mechanism for advanced PARP inhibitors is "trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing its dissociation and creating a cytotoxic lesion.[12]
Assay 2.1: PARP1 Trapping Assay (Fluorescence Polarization)
Rationale: Fluorescence Polarization (FP) is a powerful technique to measure molecular binding events in solution. The assay utilizes a fluorescently labeled DNA oligonucleotide duplex containing a single-strand break.[12] When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, emitting highly polarized light upon excitation. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA. This leaves the small DNA probe to tumble rapidly, emitting depolarized light (low FP signal). A trapping inhibitor, like ODCA, will bind to the PARP1-DNA complex and prevent its dissociation, thus maintaining a high FP signal.[6][12] This assay directly quantifies the trapping potential of the compound.
Workflow Diagram: Fluorescence Polarization PARP Trapping Assay
Caption: Principle of the PARP trapping assay using fluorescence polarization.
Detailed Protocol: PARP1 Trapping FP Assay
This protocol is based on the BPS Bioscience PARPtrap™ Assay.[12][13]
-
Reagent Preparation:
-
1X PARPtrap™ Assay Buffer: Prepare by diluting the 5X stock buffer with distilled water.[12]
-
Compound Dilution: Prepare a serial dilution of ODCA in 1X PARPtrap™ Assay Buffer.
-
Master Mix: Prepare a master mix containing 1X PARPtrap™ Assay Buffer, and the fluorescently labeled DNA probe (e.g., to a final concentration of 2.5 nM).[12]
-
-
Reaction Setup:
-
Add 10 µL of the Master Mix to each well of a low-binding, black 384-well plate.
-
Add 5 µL of diluted ODCA or a known trapping inhibitor (e.g., Olaparib) as a positive control.
-
Add 5 µL of diluted PARP1 enzyme.
-
Incubate at room temperature for 30 minutes to allow complex formation.
-
-
Initiation and Trapping:
-
To half of the wells (the "trapping" condition), add 5 µL of NAD+ solution.
-
To the other half (the "binding" control), add 5 µL of 1X Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm).
-
The trapping activity is the dose-dependent increase in the FP signal in the presence of NAD+.
-
Plot the change in FP signal versus log[ODCA] and fit the data to determine the EC₅₀ for trapping.
-
Data Presentation: EC₅₀ Values for PARP1 Trapping
| Compound | Target | Assay Format | Trapping EC₅₀ (nM) |
|---|---|---|---|
| ODCA | PARP1 | FP Trapping | Experimental Value |
| Olaparib (Control) | PARP1 | FP Trapping | Experimental Value |
Section 3: Cell-Based Assays - Confirming Activity in a Biological Context
Demonstrating that ODCA can enter a cell and engage its target in a physiological environment is a critical validation step.
Assay 3.1: Cellular PARP Inhibition Assay (In-Cell ELISA)
Rationale: This assay measures the ability of ODCA to inhibit PARP activity within intact cells. Cells are first treated with a DNA-damaging agent (e.g., hydrogen peroxide or temozolomide) to activate PARP, leading to the synthesis of PAR chains.[14] The cells are then co-incubated with the inhibitor. After treatment, cells are fixed and permeabilized, and the amount of intracellular PAR is quantified using an ELISA-like method with an anti-PAR antibody.[14][15] A potent inhibitor will prevent the accumulation of PAR, resulting in a low signal.
Workflow Diagram: In-Cell PARP Inhibition Assay
Caption: Step-by-step workflow for a cell-based PARP inhibition assay.
Detailed Protocol: In-Cell PARP ELISA
This protocol is a general guide; cell lines (e.g., LoVo colon cancer cells) and conditions should be optimized.[14]
-
Cell Culture and Seeding:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
-
Compound Treatment and DNA Damage:
-
Pre-treat cells with a serial dilution of ODCA for 1 hour.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., temozolomide or H₂O₂) at a pre-determined optimal concentration.
-
Incubate for the desired time (e.g., 15-60 minutes).
-
-
Cell Processing:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with a solution like 4% formaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
-
Immunodetection:
-
Incubate the cells with a primary antibody against PAR chains.
-
Wash the wells multiple times with a wash buffer (e.g., PBS + 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Wash thoroughly.
-
-
Data Acquisition and Analysis:
-
Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.[15]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition of PAR formation for each ODCA concentration and determine the cellular IC₅₀.
-
Data Presentation: Cellular IC₅₀ for PARP Inhibition
| Compound | Cell Line | Assay Format | Cellular IC₅₀ (µM) |
|---|---|---|---|
| ODCA | LoVo | In-Cell ELISA | Experimental Value |
| Olaparib (Control) | LoVo | In-Cell ELISA | Experimental Value |
Summary & Forward Outlook
This application note details a robust, three-tiered assay cascade to characterize the activity of this compound (ODCA). By progressing from high-throughput biochemical screening (AlphaLISA) to mechanistic profiling (FP Trapping) and finally to cellular validation (In-Cell ELISA), researchers can build a comprehensive profile of ODCA's potential as a PARP inhibitor. Positive results from this workflow would provide a strong foundation for further studies, including selectivity profiling against other PARP family members, pharmacokinetic analysis, and evaluation in synthetic lethality-based in vivo cancer models.
References
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]
-
PARP assay kits. (n.d.). Cambridge Bioscience. [Link]
-
How To Choose the Right Assay for PARP. (2024, July 1). Technology Networks. [Link]
-
PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. [Link]
-
PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. (n.d.). BPS Bioscience. [Link]
-
PARP Assays. (n.d.). BPS Bioscience. [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
-
Krasnopeeva, E. S., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry, 549, 124-130. [Link]
-
PARP Assays. (n.d.). Amsbio. [Link]
-
This compound | C9H6N2O3 | CID 776855. (n.d.). PubChem. [Link]
-
Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic Acids Research, 42(15), 9949–9963. [Link]
-
PARP1 Homogenous Assay Kit. (n.d.). BPS Bioscience. [Link]
-
PARP1 Homogenous Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]
-
Enzyme assay. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube. [Link]
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2021). Canadian Journal of Physiology and Pharmacology. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2019). PLoS ONE, 14(1), e0210581. [Link]
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"handling and storage procedures for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid"
Abstract
This document provides a comprehensive guide for the safe handling, storage, and utilization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS: 3260-44-4), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing its role as a precursor for potent biological agents, such as kinase inhibitors, this guide synthesizes safety data, chemical properties, and field-proven laboratory procedures.[1] It details essential protocols for personal protection, material handling, and long-term storage to ensure personnel safety and compound integrity. Furthermore, a detailed, step-by-step protocol for a representative synthetic application—amide bond formation via EDC/HOBt coupling—is provided to facilitate its use in research and development workflows.
Compound Profile and Significance
This compound belongs to the phthalazinone class of heterocyclic compounds. The rigid, bicyclic core combined with a reactive carboxylic acid functional group makes it a versatile scaffold for constructing complex molecules.[1] Its derivatives have garnered significant interest for their potential as therapeutic agents, notably in oncology, where they have been investigated as inhibitors of critical signaling proteins like c-Met kinase.[1] The ability to readily derivatize the carboxylic acid moiety allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3260-44-4 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 232 °C | [4] |
| Density | 1.56 g/cm³ (Predicted) | [1] |
| Boiling Point | 591.8°C at 760 mmHg (Predicted) | [1] |
Hazard Identification and Safety Protocols
2.1 GHS Hazard Classification
According to GHS classification data, this compound is considered hazardous.[5] Researchers must be fully aware of its potential risks before handling.
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Source: [5]
2.2 Mandatory Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, particularly in powdered form, a stringent PPE policy is required.
-
Eye/Face Protection: Chemical safety goggles are mandatory. For operations with a high risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for integrity before each use and change them immediately if contaminated.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure legs and feet are covered with long trousers and closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust. If weighing outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.
2.3 First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Weighing Protocol
Handling fine, irritant powders requires specific procedures to minimize exposure risk through inhalation or surface contamination.
3.1 Rationale for Safe Handling
The primary risks associated with this compound are the inhalation of airborne powder and the contamination of skin and surfaces, which can lead to respiratory irritation, skin irritation, and accidental ingestion. The following protocol is designed to mitigate these risks by using engineering controls and systematic procedures.
3.2 Step-by-Step Weighing Protocol
This protocol assumes the use of a balance located on an open bench, which is a common but high-risk scenario.
-
Preparation: Designate a specific area for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
Tare Container: On the analytical balance, place a clean, empty receiving vial with its cap and press the "tare" button to zero the mass.
-
Transfer to Fume Hood: Take the tared vial (with its cap) and the stock container of this compound into a certified chemical fume hood.
-
Aliquot Compound: Inside the fume hood, carefully transfer the approximate amount of powder from the stock bottle to the tared vial using a clean spatula.
-
Secure and Clean: Securely cap the vial. Decontaminate the spatula and any affected surfaces within the hood. Close the main stock container.
-
Measure Mass: Return the sealed vial to the analytical balance to obtain the precise mass of the transferred powder.
-
Prepare Solution: Take the weighed sample back to the fume hood to proceed with dissolution and preparation of the stock solution. Never open the vial or handle the powder outside of the fume hood.
Figure 1: Safe weighing workflow for irritant powders.
Storage and Stability
4.1 Storage Conditions
Proper storage is crucial to maintain the chemical integrity and purity of this compound.
-
Temperature: Store in a cool, dry place. Recommended storage temperature is 2-8°C.[6]
-
Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage, to prevent potential slow oxidation or reaction with atmospheric moisture.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
-
Light: While specific photostability data is unavailable, it is good practice for heterocyclic aromatic compounds to be stored in amber or opaque vials to protect from light.
4.2 Stability Profile
-
Solid State: The compound is stable as a solid under the recommended storage conditions.
-
Solution Stability: Specific data on the solution-state stability of this compound is not widely published. However, phthalazinone derivatives are generally stable in solution.[3] As a general precaution:
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials.
-
For use in cell-based assays, it is advisable to prepare working dilutions from a frozen stock solution on the day of the experiment.
-
The carboxylic acid moiety may react with certain nucleophilic solvents over long periods. Aprotic solvents such as DMSO and DMF are recommended for stock solutions.
-
Application Protocol: Amide Synthesis via EDC/HOBt Coupling
The carboxylic acid group is a prime site for derivatization. A common and robust application is the formation of an amide bond by coupling with a primary or secondary amine. The following protocol uses the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system.
5.1 Rationale and Mechanism
Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow as it forms a non-reactive ammonium carboxylate salt. Coupling reagents are used to "activate" the carboxylic acid. In this protocol, EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt is added to trap this intermediate, forming a more stable HOBt-active ester. The desired amine then displaces HOBt in a nucleophilic acyl substitution to form the stable amide bond with high efficiency and minimal side products.
Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
5.2 Materials and Reagents
-
This compound
-
Amine of interest (e.g., Benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
5.3 Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution using a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: a. Quench the reaction by adding water. b. Dilute the mixture with Ethyl Acetate. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). d. Dry the separated organic layer over anhydrous Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
References
-
ChemSrc. This compound Product Page. (2025). [Link]
-
MySkinRecipes. This compound Product Page. [Link]
-
PubChem. This compound (CID 776855). National Center for Biotechnology Information. [Link]
-
Shahabi, D., & Ghosh, A. K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624. Available at: [Link]
Sources
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- 2. CAS#:3260-44-4 | this compound | Chemsrc [chemsrc.com]
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- 6. This compound [myskinrecipes.com]
Application Notes & Protocols for the Scale-Up Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 3260-44-4), a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science.[1][2] We present a detailed, field-proven protocol that emphasizes safety, scalability, and reproducibility. This guide is intended for researchers, chemists, and process development professionals engaged in the large-scale production of phthalazinone derivatives. The narrative explains the causal relationships behind experimental choices, ensuring a deep understanding of the process.
Introduction and Strategic Importance
This compound is a bicyclic heterocyclic compound featuring a phthalazinone core.[1] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential applications as antitumor and anti-inflammatory agents.[2][3][4] Its utility as a key intermediate for more complex molecules, such as PARP inhibitors like Olaparib, underscores the need for robust and scalable synthetic routes.[5]
This guide focuses on a well-established and scalable synthetic pathway starting from readily available commercial reagents. The chosen methodology is designed for efficiency and control of impurities, critical factors in both research and industrial settings.[5]
Compound Identification:
| Parameter | Value | Source |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 3260-44-4 | [1][6] |
| Molecular Formula | C₉H₆N₂O₃ | [1][6] |
| Molecular Weight | 190.16 g/mol | [1][6] |
| Appearance | Off-white to yellow solid |
Synthetic Strategy: Mechanistic Overview
The selected synthetic approach is a two-step process involving the initial formation of a phthalazinone intermediate via the cyclization of a phthalic anhydride derivative with hydrazine, followed by a subsequent functional group transformation to yield the target carboxylic acid. This method is favored for its operational simplicity and use of cost-effective starting materials.[1]
The core reaction leverages the nucleophilicity of hydrazine hydrate to attack the electrophilic carbonyl centers of an anhydride, leading to a ring-opening and subsequent intramolecular cyclization-dehydration to form the stable phthalazinone ring system.[1][2]
Caption: Fig 1. Generalized Reaction Mechanism.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces safety challenges that must be rigorously addressed.
-
Hydrazine Hydrate: This reagent is corrosive, toxic, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemically resistant gloves, splash goggles, and a lab coat.
-
Reaction Exotherms: The initial reaction of hydrazine with the anhydride can be exothermic. On a large scale, this requires controlled addition of reagents and efficient heat dissipation to prevent thermal runaways. A jacketed reactor with temperature control is mandatory.
-
Pressure Build-up: The cyclization step involves the release of water. In a closed system, this can lead to pressure build-up. Ensure the reactor is equipped with a pressure relief system.
-
Solvent Hazards: The solvents used (e.g., ethanol, acetic acid) are flammable. All equipment must be properly grounded, and sources of ignition must be eliminated from the processing area.
GHS Hazard Information for this compound:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
(Data sourced from ECHA C&L Inventory)[6]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~100-150 g of the final product. Adjustments may be necessary based on available equipment.
Materials and Equipment
| Reagents | Grade | CAS No. | M.W. | Quantity |
| Phthalic Anhydride | Reagent | 85-44-9 | 148.12 | 148.1 g (1.0 mol) |
| Hydrazine Hydrate (~64%) | Reagent | 7803-57-8 | 50.06 | 50.0 g (1.0 mol) |
| Ethanol (200 proof) | ACS | 64-17-5 | 46.07 | 1.5 L |
| Glacial Acetic Acid | ACS | 64-19-7 | 60.05 | 500 mL |
| Potassium Permanganate | ACS | 7722-64-7 | 158.03 | 158.0 g (1.0 mol) |
| Sulfuric Acid (98%) | ACS | 7664-93-9 | 98.08 | As needed |
| Sodium Metabisulfite | ACS | 7681-57-4 | 190.11 | As needed |
Equipment:
-
5 L jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating/cooling circulator.
-
Large Büchner funnel and vacuum flask.
-
pH meter or pH strips.
-
Appropriate PPE.
Step-by-Step Procedure
Caption: Fig 2. Overall Synthesis Workflow.
Part A: Synthesis of Phthalhydrazide (Intermediate)
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system is clean and dry.
-
Charging Reagents: Charge the reactor with phthalic anhydride (148.1 g, 1.0 mol) and ethanol (1.0 L). Begin stirring to form a slurry.
-
Hydrazine Addition: In a dropping funnel, add hydrazine hydrate (50.0 g, 1.0 mol). Begin adding the hydrazine dropwise to the stirred slurry. Causality: A slow, controlled addition is critical to manage the initial exotherm of the reaction. Use the cooling circulator to maintain the internal temperature below 30°C.
-
Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) using the heating circulator. Maintain reflux for 8-12 hours.[1] The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 1 hour to maximize precipitation. Collect the solid product, phthalhydrazide, by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 250 mL) to remove residual starting materials and impurities.
-
Drying: Dry the intermediate product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically high for this step.
Part B: Oxidation to this compound
-
Reactor Setup: Charge the clean 5 L reactor with the dried phthalhydrazide from Part A and 2.0 L of deionized water.
-
Acidification: Slowly add concentrated sulfuric acid to adjust the pH to approximately 1-2. This creates the acidic medium required for the oxidation.[1]
-
Oxidant Preparation: Prepare a solution of potassium permanganate (158.0 g, 1.0 mol) in 1.0 L of water.
-
Oxidation Reaction: Cool the reactor contents to 10-15°C. Begin adding the potassium permanganate solution slowly, ensuring the internal temperature does not exceed 40°C. Causality: This oxidation is highly exothermic. Maintaining a low temperature prevents over-oxidation and potential side reactions. The characteristic purple color of permanganate should disappear as it is consumed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The formation of a brown manganese dioxide precipitate will be observed.
-
Quenching: Prepare a saturated solution of sodium metabisulfite. Add this solution portion-wise to the reaction mixture until the brown color of MnO₂ disappears and the solution becomes clearer. This step quenches any unreacted potassium permanganate.
-
Product Precipitation & Isolation: The product will precipitate out of the solution. Cool the mixture to 5-10°C to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the final product, this compound, in a vacuum oven at 80°C to a constant weight. The expected yield for this step is in the range of 65-75%.[1]
Quality Control and Analytical Methods
Ensuring the purity and identity of the final product is paramount.
| Test | Method | Specification |
| Appearance | Visual | Off-white to yellow powder |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | HPLC (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) | ≥ 98.0% |
| Melting Point | Capillary Method | Report value |
| Residual Solvents | GC-HS | To be determined based on process |
¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals for the aromatic protons and the exchangeable carboxylic acid and N-H protons are expected. The aromatic region will typically show complex multiplets between 7.5 and 8.5 ppm.
Troubleshooting and Process Optimization
Caption: Fig 3. Troubleshooting Logic Diagram.
Optimization Insights:
-
Solvent Choice: While ethanol is effective, other polar solvents can be explored for the cyclization step to optimize solubility and reaction kinetics.[1]
-
Oxidizing Agent: Alternative oxidizing agents to KMnO₄ can be investigated to simplify workup, although cost and efficiency must be considered.[1]
-
Purification: If the final product purity is below specification, recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, can be employed.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]
-
Chen, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. Retrieved from [Link]
-
Emam, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. BMC Chemistry, 18(1), 63. Retrieved from [Link]
-
Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]
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Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. New Journal of Chemistry, 45(11), 5035-5047. Retrieved from [Link]
-
Muñiz, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]
-
Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Medicinal Chemistry, 15(14), 1239-1262. Retrieved from [Link]
-
Pérez-Picaso, L., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(15), 4995. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the cellular uptake of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, a compound of significant interest in medicinal chemistry. Derivatives of its core phthalazine structure have demonstrated potential as antitumor agents and P-glycoprotein inhibitors, making the characterization of its cellular permeability a critical step in drug development. This document outlines strategic approaches and detailed protocols for qualitative and quantitative analysis of cellular uptake, elucidation of transport mechanisms, and kinetic profiling. Methodologies covered include advanced fluorescence microscopy, high-throughput flow cytometry, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to design and execute robust, self-validating studies.
Introduction: The Rationale for Studying Cellular Uptake
This compound (PubChem CID: 776855) serves as a foundational scaffold for the synthesis of pharmacologically active molecules. Research has indicated that derivatives of this compound exhibit significant biological activities, including potential antitumor properties.[1] Furthermore, certain phthalazinone derivatives have been investigated as inhibitors of efflux transporters like P-glycoprotein, which is implicated in multidrug resistance in cancer.[2]
The efficacy of any intracellularly acting therapeutic agent is contingent upon its ability to cross the cell membrane and accumulate at its site of action. Therefore, a thorough understanding of the cellular uptake characteristics of this compound is paramount. Such studies provide critical insights into its bioavailability at the cellular level, inform structure-activity relationship (SAR) studies, and guide the design of derivatives with improved pharmacokinetic profiles.
This guide will provide the necessary protocols to address the following key questions:
-
Does this compound enter cells?
-
What are the dynamics of its uptake (i.e., how quickly does it enter)?
-
What is the mechanism of its entry (e.g., passive diffusion, active transport)?
-
What is the intracellular concentration at steady state?
Physicochemical Properties and Pre-experimental Considerations
A successful cellular uptake study begins with a thorough understanding of the test compound's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [3] |
| Molecular Weight | 190.16 g/mol | [3] |
| XLogP3-AA (Predicted) | 0.7 | [3] |
| Boiling Point (Predicted) | 591.8°C at 760 mmHg | [4] |
| Density (Predicted) | 1.56 g/cm³ | [4] |
2.1. Solubility Determination: A Critical First Step
The solubility of the test compound in the experimental buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) must be determined to prepare accurate dosing solutions and avoid artifacts from compound precipitation.
Protocol 2.1: Experimental Determination of Kinetic Solubility [5]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Serial dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to aqueous buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of the test buffer (PBS or cell culture medium) in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Analysis: Analyze the samples for precipitation using a nephelometer to measure light scattering or by measuring the absorbance of the supernatant after centrifugation with a UV-Vis spectrophotometer. The highest concentration that does not show precipitation is considered the kinetic solubility.
2.2. Intrinsic Fluorescence: A Key Methodological Determinant
Determining if this compound is intrinsically fluorescent is crucial for selecting the appropriate analytical method. Some phthalazinone derivatives have been shown to be fluorescent.[6][7]
Protocol 2.2: Assessment of Intrinsic Fluorescence
-
Prepare solutions: Dissolve the compound in a relevant solvent (e.g., PBS, DMSO) at a concentration of 10 µM.
-
Spectrofluorometer analysis: Using a spectrofluorometer, measure the emission spectrum by exciting the sample across a range of wavelengths (e.g., 280-600 nm). Then, measure the excitation spectrum by monitoring the emission at the wavelength of maximum emission.[8][9]
-
Decision point: If a distinct fluorescence signal is detected, direct fluorescence-based methods (fluorescence microscopy, flow cytometry) can be employed. If not, the compound will require fluorescent labeling (see Section 3.1.1) or an indirect quantification method like LC-MS/MS must be used.
Methodologies for Assessing Cellular Uptake
The choice of methodology depends on the specific question being addressed, the available instrumentation, and the properties of the compound.
3.1. Qualitative and Semi-Quantitative Analysis: Visualizing Uptake
Fluorescence microscopy provides a powerful tool for visualizing the cellular and subcellular localization of a compound.
3.1.1. Fluorescent Labeling of this compound (if non-fluorescent)
If the compound is not intrinsically fluorescent, its carboxylic acid moiety can be labeled with a fluorescent probe. 9-Aminoanthracene is a suitable fluorescent tag that reacts with carboxylic acids.[1]
Protocol 3.1.1: Fluorescent Labeling with 9-Aminoanthracene [1]
-
Activation of the carboxylic acid: In a reaction vial, combine a 10 mM solution of this compound with a 100 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 100 mM solution of N-hydroxysuccinimide (NHS) in an appropriate buffer. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Coupling with 9-Aminoanthracene: Add a 10 mM solution of 9-Aminoanthracene and a catalytic amount of a non-nucleophilic base like triethylamine (TEA) to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled product using high-performance liquid chromatography (HPLC).
3.1.2. Fluorescence Microscopy for Cellular Localization
Protocol 3.1.2: Confocal Microscopy for Visualizing Cellular Uptake
-
Cell Culture: Seed cells (e.g., HeLa, A549) onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.
-
Compound Incubation: Treat the cells with the fluorescently labeled or intrinsically fluorescent this compound at a desired concentration (e.g., 1-10 µM) in cell culture medium. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.
-
Counterstaining (Optional): To visualize subcellular compartments, co-incubate with organelle-specific fluorescent trackers (e.g., Hoechst 33342 for the nucleus, LysoTracker Red for lysosomes).
-
Washing: Wash the cells three times with warm PBS to remove the extracellular compound.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore.
-
Data Analysis: Analyze the images for the presence and localization of the fluorescent signal within the cells.
Caption: Workflow for quantitative cellular uptake analysis by LC-MS/MS.
Elucidating the Mechanism of Uptake
Understanding whether the compound enters cells via passive diffusion or through a transporter-mediated process is crucial for predicting its behavior in different tissues and potential for drug-drug interactions.
4.1. Temperature Dependence
Active transport processes are energy-dependent and are significantly reduced at lower temperatures.
Experimental Approach: Perform the uptake assay (using flow cytometry or LC-MS/MS) at both 37°C and 4°C. A significant reduction in uptake at 4°C suggests an active transport mechanism.
4.2. Identification of Potential Transporters
The presence of a carboxylic acid group suggests that Solute Carrier (SLC) transporters may be involved in the uptake of this compound. Several SLC families are known to transport carboxylates. [10] Experimental Approach:
-
Inhibitor Studies: Co-incubate the cells with the test compound and known inhibitors of relevant SLC transporter families (e.g., probenecid for Organic Anion Transporters - OATs). A decrease in the uptake of the test compound in the presence of an inhibitor points to the involvement of that transporter family.
-
Gene Expression Analysis: Use qPCR or microarray analysis to determine the expression levels of various SLC transporters in the cell line being used. This can help prioritize which transporters to investigate.
-
siRNA Knockdown: Use small interfering RNA (siRNA) to specifically silence the expression of candidate transporters. A reduction in uptake in the knockdown cells compared to control cells provides strong evidence for the involvement of that specific transporter.
Caption: Investigating transporter-mediated uptake using inhibitors.
Kinetic Analysis of Uptake
Determining the kinetic parameters of uptake, such as the maximal transport velocity (Vmax) and the Michaelis-Menten constant (Km), provides quantitative measures of the transport process.
Experimental Design: Measure the initial rate of uptake at various concentrations of the test compound. This is typically done by measuring uptake at a very short time point (e.g., 1-5 minutes) where the uptake is linear.
Data Analysis: Plot the initial uptake velocity (v) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation:
v = (Vmax * [S]) / (Km + [S])
A non-linear regression analysis of this data will provide estimates for Vmax and Km. [1]Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data. [11][12] Table 2: Hypothetical Data for Kinetic Analysis
| [S] (µM) | Initial Uptake Rate (pmol/min/mg protein) |
| 1 | 10.5 |
| 2 | 18.2 |
| 5 | 33.3 |
| 10 | 45.5 |
| 20 | 58.8 |
| 50 | 71.4 |
| 100 | 76.9 |
From this data, Vmax and Km can be calculated. Vmax represents the maximum rate of uptake when the transporters are saturated, and Km is the substrate concentration at which the uptake rate is half of Vmax, indicating the affinity of the transporter for the substrate.
Troubleshooting
Table 3: Common Issues and Solutions in Cellular Uptake Studies
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete washing, non-specific binding to the plate/cells | Increase the number of washing steps; include a blocking step with BSA; perform uptake at 4°C to assess non-specific binding. |
| Low signal-to-noise ratio | Low compound uptake, low fluorescence quantum yield | Increase compound concentration or incubation time; use a more sensitive detection method (e.g., LC-MS/MS); use a brighter fluorophore for labeling. |
| High cell death | Compound cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range; reduce incubation time. |
| Poor reproducibility | Inconsistent cell numbers, variation in incubation times, compound precipitation | Standardize cell seeding density and ensure consistent confluency; use a timer for all incubations; re-verify compound solubility. |
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the comprehensive characterization of the cellular uptake of this compound. By systematically evaluating its ability to enter cells, the mechanisms of transport, and the kinetics of uptake, researchers can gain critical insights that will accelerate the development of its derivatives as potential therapeutic agents. A thorough understanding of these fundamental pharmacokinetic properties is essential for translating promising in vitro activity into in vivo efficacy.
References
- Bergeron, M. J., Clémençon, B., Hediger, M. A., & Markovich, D. (2013). SLC13 family of sodium-dependent sulphate/carboxylate transporters. Molecular Aspects of Medicine, 34(2-3), 285-297.
- Forrest, L. R., Kramer, R., & Ziegler, C. (2011). The structural basis of secondary active transport: lessons from the SLC26 family. Current opinion in structural biology, 21(4), 476-484.
- Gao, X., Liu, X., & Fan, J. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 407.
-
GraphPad. (n.d.). How to create a Lineweaver-Burk plot. Retrieved from [Link]
- Jannetto, P. J., & Fitzgerald, R. L. (2016). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Clinical and Forensic Toxicology News.
- Kroll, A., Niebuhr, N., Butler, G., & Lercher, M. J. (2024). SPOT: A machine learning model that predicts specific substrates for transport proteins. PLoS Biology, 22(9), e3002807.
- Lin, L., & Yee, S. W. (2020). SLC transporters as therapeutic targets: emerging opportunities. Nature Reviews Drug Discovery, 19(8), 541-560.
- Meixner, L., Girardi, E., & Superti-Furga, G. (2020).
- Qiu, Q., et al. (2022). Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. European Journal of Medicinal Chemistry, 233, 114231.
- Roskoski, R., Jr. (2015). Michaelis-Menten Kinetics. Reference Module in Biomedical Sciences.
- Schlessinger, A., Khuri, N., Giacomini, K. M., & Sali, A. (2013). Molecular modeling and ligand docking for solute carrier (SLC) transporters. Current topics in medicinal chemistry, 13(8), 843–856.
- Chen, C. H., et al. (2016). Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging. Chemistry, 22(35), 12363-70.
- Duggan, E., & Keating, J. J. (1980). Some fluorescent derivatives of the drug phenelzine. The Analyst, 105(1255), 941-945.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Malinowski, Z., Fornal, E., Sumara, A., & Nowak, M. (2020). The phthalazinone derivatives that were used to test the complexation of Cu(II) ions.
-
Robertson, J. (2013, July 30). Dr. Jane Robertson on the Mechanism of Action of Olaparib [Video]. YouTube. [Link]
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Synapse. (2024, July 17). What is the mechanism of Olaparib? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Duggan, S., & You, Z. (2021). New types of experimental data shape the use of enzyme kinetics for dynamic network modeling. The FEBS journal, 288(7), 2186-2201.
- LGC Group. (2013).
- University of Massachusetts Chan Medical School. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
- University of Washington. (2023, February 21).
-
YouTube. (2020, February 5). How to calculate Vmax and Km from a Lineweaver-Burk plot [Video]. YouTube. [Link]
-
YouTube. (2011, July 14). enzyme kinetics Calculating Vmax and Km [Video]. YouTube. [Link]
-
YouTube. (2015, June 2). Enzyme kinetics calculating VMAX and KM [Video]. YouTube. [Link]
- Zhang, Y., & Ye, Z. (2020). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 63(1), 138-147.
-
Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
- Khan, S. J., et al. (2019). Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastewater. Sensors (Basel, Switzerland), 19(4), 933.
-
ResearchGate. (n.d.). Fluorescence emission, excitation and absorption spectra of phthalocyanines 3 (a), 4 (b) and 5 (c) presented in normalized intensity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following sections provide in-depth, field-proven insights in a direct question-and-answer format.
Overview of Synthesis
The synthesis of the 4-oxo-3,4-dihydrophthalazine core typically involves the cyclocondensation reaction between a phthalic anhydride derivative and a hydrazine source, most commonly hydrazine hydrate.[1][2] The reaction leverages the nucleophilicity of hydrazine to attack the electrophilic carbonyl carbons of the anhydride, leading to a ring-opening followed by an intramolecular cyclization and dehydration to form the stable heterocyclic phthalazinone system. The carboxylic acid moiety at the 1-position is generally introduced by using a starting material already containing this group, such as 3-carboxyphthalic anhydride (trimellitic anhydride).
Below is a general workflow for this synthesis, which will serve as a basis for our troubleshooting guide.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My final yield is significantly lower than the literature reports. What are the most common causes?
Low yield is the most frequent issue. Several factors, from starting material quality to reaction conditions, can be responsible.
-
Incomplete Reaction: The cyclocondensation may not have reached completion. This can be due to insufficient reaction time or temperature. Reactions are typically refluxed for several hours (2-6 hours) to ensure completion.[3][4] Monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The reaction of anhydrides with hydrazine is not always straightforward. A very common side reaction is the formation of a stable cyclic hydrazide, particularly if the stoichiometry is not carefully controlled or if the intermediate monohydrazide cyclizes incorrectly.[5]
-
Purity of Reagents: The hydration level of hydrazine hydrate can affect its effective concentration. Using old or improperly stored hydrazine hydrate can be a source of variability.[4] Likewise, the purity of the starting anhydride is critical.
-
Suboptimal Solvent and Temperature: The choice of solvent is critical. Glacial acetic acid is commonly used as it acts as both a solvent and an acid catalyst, facilitating the dehydration step.[1][3] Other solvents like ethanol can be used, but may require longer reaction times.[1] Running the reaction at too low a temperature will slow the rate, while excessively high temperatures could promote side reactions or decomposition. Reflux is generally optimal.[6]
-
Product Loss During Workup: The product often precipitates from the reaction mixture upon cooling.[3][4] However, if the product has some solubility in the workup solvents (e.g., water used for washing), significant amounts can be lost. Ensure the wash solvents are cold and minimize their volume.
Q2: My TLC shows multiple spots, and the final product appears impure. What are the likely side products and how can I identify them?
Impurity profiling is key to troubleshooting. Besides unreacted starting materials, several side products can form.
| Potential Impurity | Description & Rationale | TLC/Identification Notes |
| Starting Anhydride | Unreacted trimellitic anhydride. | Usually has a different polarity from the product. Can be visualized with specific stains if needed. |
| Open-Chain Intermediate | The initial ring-opened intermediate (2-(hydrazinecarbonyl)isophthalic acid). This is often transient. | Highly polar, may remain at the baseline of the TLC plate. Its presence suggests the cyclization/dehydration step is slow or incomplete.[5] |
| Isomeric Product | Cyclization can potentially occur at the other carbonyl, leading to the formation of 4-oxo-3,4-dihydrophthalazine-6-carboxylic acid. | May have a very similar R_f value to the desired product, making separation difficult. Identification often requires NMR or LC-MS. |
| Phthalhydrazide Derivatives | If the reaction temperature is too high or conditions are not controlled, decarboxylation followed by further reaction can occur, though this is less common. | Structure can be confirmed by mass spectrometry. |
Q3: How can I systematically optimize the reaction conditions to improve my yield and purity?
Optimization should be approached methodically. Changing one variable at a time is recommended.
-
Confirm Reagent Quality: Use freshly opened or properly stored hydrazine hydrate and high-purity trimellitic anhydride.
-
Solvent Choice: While acetic acid is standard, if side reactions are prevalent, consider a less acidic, high-boiling solvent like ethanol or dioxane under reflux.[7] Acetic acid, however, is often superior for driving the dehydration step.[3][6]
-
Temperature and Time: Ensure the reaction is maintained at a steady reflux. Monitor the reaction every hour by TLC. If the reaction stalls (no change in TLC profile for >1 hour), a longer reaction time may be needed. A typical range is 2-12 hours.[4][7]
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 equivalents) is sometimes used to ensure the anhydride is fully consumed.[4] However, a large excess can promote side reactions.[5] Start with a 1:1 molar ratio and adjust if necessary.
Caption: A logical troubleshooting workflow for addressing low yield and purity issues.
Q4: What is the best practice for product isolation and purification?
Given that the product is a carboxylic acid and contains a heterocyclic system, it is typically a solid with limited solubility in many organic solvents.
-
Isolation: The product often precipitates directly from the cooled reaction mixture (especially when using acetic acid). This is the primary and most effective purification step. The reaction mixture should be cooled to room temperature, and then potentially further cooled in an ice bath to maximize precipitation.[3]
-
Washing: The collected solid should be washed to remove residual solvent and soluble impurities.
-
Water: Use cold deionized water to wash away acetic acid and any salts.
-
Organic Solvent: A final wash with a non-polar solvent like petroleum ether or diethyl ether helps remove non-polar impurities and aids in drying.[4]
-
-
Recrystallization: If the filtered solid is still impure, recrystallization is the next step. Suitable solvents must be determined empirically, but polar solvents like ethanol, water, or mixtures thereof are good starting points. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[3][4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trimellitic anhydride (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of anhydride). Begin stirring the suspension.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically around 120-125 °C for acetic acid) and maintain for 2-4 hours.[3][4] Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Isolation: Once the reaction is complete (starting material is consumed), remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water until the filtrate is no longer acidic (pH ~6-7), followed by a wash with a non-polar solvent like petroleum ether.[3]
-
Drying: Dry the purified solid under vacuum to obtain the final product. A typical reported yield for similar reactions is in the range of 70-90%.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test its solubility in different solvents (e.g., water, ethanol, isopropanol, acetic acid, DMF) at room temperature and upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
References
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
-
RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. [Link]
- Google Patents. CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof.
-
University of Baghdad Digital Repository. Journal of Global Pharma Technology. [Link]
-
ResearchGate. How to convert anhydrides into acid hydrazide?[Link]
-
Reddit. Help with Low Yield Synthesis : r/Chempros. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phthalazinone Synthesis
Welcome to the technical support center for phthalazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Phthalazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.
Understanding the Core Synthesis
The classical and most common methods for synthesizing the phthalazinone nucleus involve the cyclocondensation of a hydrazine derivative with a bifunctional benzene derivative.[1] The two primary starting material classes are 2-formylbenzoic acid (or its keto-analogs, 2-acylbenzoic acids) and phthalic anhydride.[1][3][4] The reaction with 2-formylbenzoic acid and hydrazine, for instance, proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization to form the stable phthalazinone ring.[1][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: I am getting a very low yield of my desired phthalazinone product. What are the potential causes and how can I improve it?
Answer: Low yields in phthalazinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with starting material quality. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Starting Materials:
-
Purity of 2-Acylbenzoic Acid/Phthalic Anhydride: Impurities in your starting material can lead to unwanted side reactions. Consider purifying your starting materials by recrystallization if their purity is questionable.
-
Hydrazine Source and Quality: Hydrazine hydrate is commonly used, but its concentration can vary. Ensure you are using a reliable source and the correct molar equivalents. For sensitive substrates, using an anhydrous form of hydrazine might be beneficial.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While alcohols like ethanol are common, other solvents such as methanol, or even solvent-free conditions, have been reported to be effective.[3][5] For certain reactions, a mixture of solvents like THF:MeOH:water can also be beneficial.[3]
-
Temperature and Reaction Time: Many phthalazinone syntheses require heating (reflux) to proceed at a reasonable rate.[3][4] However, excessive heat can lead to degradation. Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some modern protocols also utilize microwave irradiation to reduce reaction times and improve yields.[6][7]
-
Catalyst Screening: While many syntheses proceed without a catalyst, some protocols benefit from the addition of an acid or base catalyst. For example, ammonium chloride has been used as a mild Lewis acid catalyst in the synthesis of 2-aryl-phthalazinones.[5] Acetic acid is also commonly used when starting from phthalic anhydride.[3][4]
-
-
Consider a Different Synthetic Route: If optimization of your current method fails, it might be worth exploring alternative synthetic strategies. Other precursors for phthalazinone synthesis include phthalimides and 3,2-benzoxazin-4-ones.[1][3][4][8]
| Parameter | Recommendation | Common Pitfalls |
| Solvent | Ethanol, Methanol, Acetic Acid | Solvent not anhydrous when required; incorrect polarity for substrates. |
| Temperature | Room temperature to reflux (e.g., 90°C) | Insufficient heat for cyclization; excessive heat causing degradation. |
| Catalyst | Ammonium Chloride, Acetic Acid | Catalyst poisoning by impurities; incorrect catalyst for the specific reaction. |
| Reactant Ratio | Typically near-equimolar | A large excess of one reactant can lead to side products and purification challenges. |
Issue 2: Formation of Side Products and Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: Side product formation is a common challenge. Identifying the impurity is the first step toward eliminating it.
-
Incomplete Cyclization: One of the most common impurities is the uncyclized hydrazone intermediate.[5]
-
Solution: Ensure the reaction goes to completion by increasing the reaction time or temperature. Monitoring by TLC is crucial to track the disappearance of the intermediate. A catalyst might also be necessary to facilitate the final ring-closing step.
-
-
Residual Hydrazine: Hydrazine is a reactive and potentially toxic reagent that can be difficult to remove from the final product.
-
Solution: A robust crystallization method is key to controlling residual hydrazine levels.[9] One effective strategy involves the use of 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which then reacts with an aqueous solution of hydrazine. This allows for a controlled crystallization that minimizes the entrainment of hydrazine impurities.[1][9]
-
-
Formation of Bis-phthalazinone: When using hydrazine hydrate, particularly with 3,2-benzoxazin-4-ones in ethanol, the formation of a bis-phthalazinone impurity has been observed.[8]
-
Solution: Changing the solvent to pyridine can favor the formation of the desired monomeric phthalazinone.[8]
-
-
Workflow for Minimizing Side Products:
Caption: Troubleshooting workflow for impurity identification and mitigation.
Issue 3: Difficulty with Product Isolation and Purification
Question: My phthalazinone product is difficult to purify. What are the best practices for isolation and purification?
Answer: Effective purification is crucial for obtaining a high-quality final product.
-
Crystallization: This is often the most effective method for purifying phthalazinones.
-
Solvent Selection: The choice of solvent is critical. Common solvent systems for recrystallization include:
-
Procedure: A well-controlled crystallization, where the product precipitates slowly from the solution, is key to minimizing the inclusion of impurities.[1]
-
-
Column Chromatography: If crystallization is not sufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel (100-200 mesh) is commonly used.[5]
-
Mobile Phase: A solvent system of petroleum ether and ethyl acetate is often effective for separating phthalazinones from less polar impurities.[5] The polarity of the eluent can be adjusted based on the polarity of your specific product and impurities.
-
-
Washing: After filtration, washing the solid product with a cold solvent (the same one used for crystallization) can help remove residual soluble impurities.[5]
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-phthalazinone from 2-Formylbenzoic Acid
This protocol is adapted from a method utilizing ammonium chloride as a catalyst.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-formylbenzoic acid (1 equivalent) and the desired aryl hydrazine hydrochloride (1 equivalent) in methanol.
-
Catalyst Addition: Add ammonium chloride (0.5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed and the product spot is prominent.
-
Isolation: The product will often precipitate out of the reaction mixture. Filter the solid product.
-
Washing: Rinse the filtered product with cold methanol to remove any remaining soluble impurities.
-
Purification: If necessary, purify the product further by recrystallization from ethanol or by column chromatography using a petroleum ether/ethyl acetate solvent system.[5]
General Reaction Mechanism
The synthesis of phthalazinones from 2-formylbenzoic acid and a hydrazine derivative generally proceeds through a two-step mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"solubility issues with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in DMSO"
Here is the technical support center with troubleshooting guides and FAQs:
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple instructions to explain the underlying scientific principles, enabling you to diagnose and resolve issues effectively.
Section 1: Understanding the Core Problem: The Compound-Solvent Interaction
Successful solubilization begins with understanding the distinct chemical personalities of both the solute and the solvent.
Compound Profile: this compound This molecule possesses a rigid, planar phthalazine core structure, making it relatively nonpolar. However, the presence of a carboxylic acid group, an oxo-group, and two nitrogen atoms introduces polar, hydrogen-bonding capabilities.[1][2] This dual nature is central to its solubility behavior.
Solvent Profile: Dimethyl Sulfoxide (DMSO) DMSO is a powerful, polar aprotic solvent, widely used for its ability to dissolve an extensive range of both polar and nonpolar compounds.[3][4] Its utility is, however, paired with a critical property: it is extremely hygroscopic , meaning it readily absorbs moisture from the atmosphere.[5]
The primary conflict arises when these two interact. The carboxylic acid moiety of your compound makes it particularly susceptible to solubility changes in the presence of water. Even small amounts of absorbed water in your DMSO can drastically reduce the solubility of the compound, leading to precipitation.[6][7] This is often the root cause of many failed or inconsistent experiments.
Comparative Properties Table
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 3260-44-4[1][8] | 67-68-5[3] |
| Molecular Formula | C₉H₆N₂O₃[1][8] | (CH₃)₂SO[3] |
| Molecular Weight | 190.16 g/mol [1][8] | 78.13 g/mol [3] |
| Key Functional Groups | Carboxylic Acid, Aromatic Rings, Ketone | Sulfoxide |
| Solvent Type | N/A | Polar Aprotic[3] |
| Critical Handling Note | Crystalline structure can impact solubility.[7] | Highly hygroscopic; must be kept anhydrous.[5] |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common solubility issues in a direct, problem-resolution format.
Q1: My this compound isn't fully dissolving in DMSO at room temperature. What should I do?
A1: Incomplete dissolution is a common first hurdle. The cause is often insufficient energy to overcome the compound's crystal lattice energy. Do not immediately assume the compound is insoluble. Follow this systematic protocol to facilitate dissolution.
Protocol: Standard Dissolution Enhancement
-
Vigorous Vortexing: After adding the DMSO, cap the vial tightly and vortex at maximum speed for 1-2 minutes.[5] This provides initial mechanical energy to break apart powder clumps and increase the surface area exposed to the solvent.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5][6] The high-frequency sound waves create micro-cavitations that act as powerful local agitators, breaking down stubborn aggregates that vortexing may not affect.[7]
-
Gentle Warming: If particulates remain, warm the solution in a water bath set to 37-40°C for 10-15 minutes, with intermittent vortexing.[5] This increases the kinetic energy of the system, enhancing the solubility of most compounds.[9] Caution: Do not exceed 50°C without first confirming the thermal stability of your compound, as prolonged or excessive heat can cause degradation.[6]
-
Visual Confirmation: After each step, hold the vial against a light source to inspect for any remaining solid particles. A completely dissolved solution should be clear with no visible particulates.
Q2: The compound dissolved perfectly, but a precipitate formed after a few hours on the benchtop. What happened?
A2: This phenomenon is a classic sign of either a supersaturated solution or, more commonly, moisture-induced precipitation .
-
Causality (Supersaturation): It is possible to create a solution that holds more solute than it thermodynamically should, especially with the aid of heat or sonication. This is an unstable state. Over time, the solution will equilibrate, and the excess compound will precipitate out until it reaches its true solubility limit under those conditions.[6][7]
-
Causality (Moisture Contamination): The more likely cause is that your DMSO stock has absorbed atmospheric water.[6] Carboxylic acids are a class of compounds known to be particularly sensitive to precipitating from "wet" DMSO.[7] As the DMSO absorbs water, its solvating power for this compound decreases, causing the compound to crash out of solution.
Q3: Why am I seeing inconsistent solubility results with different batches of the same compound?
A3: This variability almost always points to differences in the solid-state properties of the compound between batches. The two key factors are:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous material, lacking a structured crystal lattice, is higher in energy and will dissolve more readily than a thermodynamically stable crystalline form.[7] Different synthesis or purification batches can yield different forms, leading to the variability you observe.
-
Purity and Hydration: Ensure that each batch has a similar purity profile and is anhydrous. Impurities can sometimes suppress or, conversely, promote precipitation by acting as nucleation sites.
Q4: My stock solution in DMSO has been through several freeze-thaw cycles and now appears cloudy. Is it usable?
A4: Repeated freeze-thaw cycles are detrimental to the stability of many stock solutions and are a known cause of precipitation.[6][7]
-
Mechanism: When you freeze a DMSO solution, the DMSO itself freezes at a relatively high temperature (18.5°C).[10] This can cause the dissolved compound to concentrate in unfrozen microdomains, potentially exceeding its solubility limit and forcing it to crystallize. Upon thawing, this crystallized, more stable form of the compound may not readily redissolve.[7] Each cycle increases the probability of this occurring.
-
Recommendation: The cloudy solution should not be used, as the true concentration is unknown. It is critical to prepare new, fresh stock. To avoid this, aliquot your main stock solution into smaller, single-use volumes after preparation.
Section 3: Best Practices & Standard Operating Procedures (SOPs)
Adhering to strict protocols for solvent handling and solution preparation is the most effective way to prevent solubility problems.
FAQ 1: What is the definitive, step-by-step protocol for preparing a 10 mM stock solution?
A1: This SOP is designed to ensure maximum accuracy and reproducibility.
SOP: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound (MW: 190.16 g/mol )
-
High-purity, anhydrous DMSO (≤0.05% water)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Sterile, tightly-sealing vials (e.g., screw-cap cryovials)
-
-
Procedure:
-
Pre-equilibration: Allow the sealed vials of the compound and anhydrous DMSO to come to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto cold surfaces.
-
Weighing: Accurately weigh 1.90 mg of this compound into a clean, sterile vial.
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Immediately cap the vial tightly.
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath for 10 minutes.
-
Visually inspect. If needed, warm to 37°C for 10 minutes and vortex again.
-
-
Verification: Ensure the final solution is completely clear before proceeding.
-
Storage: If not for immediate use, aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[5]
-
FAQ 2: How can I ensure my DMSO remains anhydrous?
A2: Proper handling of DMSO is non-negotiable for reliable experimental outcomes.
-
Purchase the Right Grade: Always purchase high-purity, anhydrous grade DMSO from a reputable supplier.
-
Aliquot Immediately: Upon receiving a new bottle, open it in a low-humidity environment (if possible) and immediately aliquot it into smaller, tightly-sealed glass or polypropylene vials. This minimizes the exposure of the main stock to air each time you need solvent.
-
Use a Desiccator: Store the smaller aliquots in a desiccator to protect them from ambient humidity.
-
Use Proper Technique: When pipetting DMSO, work quickly and recap the vial immediately. Never leave a stock bottle of DMSO open to the air.
Section 4: Visualized Troubleshooting Workflow
This decision tree provides a clear, visual path for diagnosing and solving solubility issues as they arise.
Caption: Troubleshooting workflow for this compound in DMSO.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]
-
Kadunce, N. T., & Miller, S. J. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. This compound | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. gchemglobal.com [gchemglobal.com]
Technical Support Center: Improving the Purity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4). The purity of this heterocyclic carboxylic acid is paramount for its successful application in medicinal chemistry and drug development, where it serves as a crucial building block for biologically active molecules, including potential kinase inhibitors.[1] Impurities can lead to inconsistent experimental results, misleading biological data, and complications in downstream applications.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines established chemical principles with practical, field-proven techniques to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a detailed, step-by-step protocol for resolution.
Q1: My isolated product is a solid but appears off-white, yellow, or brown, and its melting point is broad and lower than expected. What's the cause and the best course of action?
Probable Cause: The presence of colored impurities often indicates residual starting materials or highly conjugated byproducts formed during the synthesis, potentially from over-oxidation.[2] These impurities can become trapped in the crystal lattice of your product, depressing and broadening the melting point.
Solution 1: Recrystallization with Activated Charcoal
This is the first method of choice for removing colored impurities. Activated charcoal has a high surface area that effectively adsorbs large, flat, conjugated molecules responsible for the color.[2]
Experimental Protocol: Recrystallization with Charcoal
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble when hot and sparingly soluble when cold. Ethanol or ethyl acetate are excellent starting points.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it. Maintain the solution at or near its boiling point.
-
Charcoal Treatment: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heating: Gently swirl the flask and heat it again at reflux for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper or a Celite® pad to remove the charcoal. This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Q2: After an initial recrystallization, TLC analysis still shows an impurity spot very close to my product spot. How can I separate these?
Probable Cause: The impurity likely has a polarity very similar to your target compound, making separation by simple recrystallization inefficient. This could be a structurally related byproduct, such as an incompletely oxidized precursor or a decarboxylation product.
Solution: Silica Gel Column Chromatography
Column chromatography is the most powerful technique for separating compounds with small differences in polarity.[2][3]
Experimental Protocol: Column Chromatography
-
TLC Optimization: First, find an optimal eluent (solvent system) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.4, and there is clear separation from the impurity.[2]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into a chromatography column, ensuring an evenly packed bed without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Q3: My crude product is an oil or gum that won't crystallize, or it "oils out" during recrystallization. How can I obtain a solid, pure product?
Probable Cause: The presence of significant amounts of impurities, residual solvent (like DMF or acetic acid from the synthesis), or water can inhibit crystallization and lower the material's melting point, causing it to appear as an oil or gum.
Solution: Acid-Base Purification
This classic technique for purifying carboxylic acids is highly effective at removing neutral or basic impurities. It leverages the acidic nature of the target compound to move it between aqueous and organic phases.
Experimental Protocol: Acid-Base Purification
-
Dissolution in Base: Dissolve the crude material in a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid will deprotonate to form a water-soluble carboxylate salt. Neutral impurities (e.g., unreacted starting materials) will remain insoluble.
-
Filtration/Extraction: Filter the aqueous solution to remove any insoluble solid impurities. If the impurities are also liquid, perform an extraction with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove them. Discard the organic layer.
-
Reprecipitation: Cool the clear aqueous solution in an ice bath. Slowly add a strong acid, such as 1 M hydrochloric acid (HCl), while stirring. The pure this compound will precipitate out as the pH drops below its pKa.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to remove all traces of water.
Purification Workflow Visualizations
The following diagrams illustrate the logical flow of the primary purification techniques described.
Caption: Workflow for Purification by Recrystallization.
Sources
Technical Support Center: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Final Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Suggested Solutions:
-
Incomplete Cyclization: The initial reaction of a phthalic acid derivative (like phthalic anhydride) with a hydrazine source is a critical cyclization step.[1][2] Incomplete reaction can be a major contributor to low yields.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. The choice of solvent is also crucial; polar solvents like ethanol or acetic acid are often used to facilitate this step.[1][2]
-
-
Suboptimal Oxidation Conditions: The oxidation of the dihydro intermediate to the final 4-oxo product is a delicate step.[1]
-
Solution: The choice of oxidizing agent and reaction conditions are critical. Potassium permanganate (KMnO₄) in an acidic medium is commonly used.[1] However, careful control of the pH is necessary to prevent over-oxidation, which can lead to the degradation of the desired product.[1] Alternative, milder oxidizing agents could be explored if over-oxidation is suspected.
-
-
Side Reactions During Carboxylation: If the carboxylic acid group is introduced in a separate step, this stage can also be a source of yield loss.
-
Solution: In syntheses involving the introduction of the carboxylic acid moiety via alkylation followed by hydrolysis, ensure complete hydrolysis of the ester intermediate.[1] Incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid, complicating purification and reducing the final yield. Monitoring the hydrolysis by TLC or HPLC is recommended.
-
Problem 2: Presence of Impurities in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the final product indicates the presence of unexpected signals, suggesting impurities.
Possible Causes & Suggested Solutions:
-
Formation of Phthalazinone Byproducts: The core phthalazinone structure can undergo further reactions. For instance, N-alkylation or the formation of dimers can occur.[3]
-
Solution: Careful control of reaction stoichiometry and temperature can minimize the formation of these byproducts. Purification techniques such as recrystallization or column chromatography are often necessary to remove these impurities. The choice of solvent for recrystallization should be carefully optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
-
Over-oxidation Products: As mentioned previously, harsh oxidation conditions can lead to unwanted side products.[1] This could include cleavage of the phthalazine ring system or oxidation of other functional groups.
-
Solution: Employ milder oxidizing agents or optimize the reaction conditions (temperature, reaction time, pH) for the oxidation step.[1] Monitoring the reaction closely will help in quenching it at the optimal time to prevent the formation of over-oxidation products.
-
-
Incomplete Reaction of Starting Materials: Residual starting materials or intermediates are a common source of impurities.
-
Solution: As with low yield issues, ensure each step of the reaction goes to completion. Purification methods must be robust enough to separate the final product from any unreacted precursors.
-
Problem 3: Difficulty in Product Isolation and Purification
Symptom: The desired product is difficult to precipitate or crystallize, or it remains contaminated even after standard purification procedures.
Possible Causes & Suggested Solutions:
-
High Solubility in the Reaction Solvent: The product may be too soluble in the reaction mixture to precipitate effectively.
-
Solution: After the reaction is complete, consider cooling the mixture in an ice bath to reduce solubility. If that is insufficient, a solvent/anti-solvent precipitation technique can be employed. This involves adding a solvent in which the product is insoluble to the reaction mixture to induce precipitation.
-
-
Formation of Tars or Oily Products: Side reactions can sometimes lead to the formation of polymeric or tarry materials that co-precipitate with the product, making purification difficult.
-
Solution: This often points to issues with temperature control or the presence of highly reactive impurities. Re-evaluating the reaction conditions, particularly temperature, is crucial. A thorough purification of starting materials and intermediates can also prevent the formation of such byproducts. If tars have formed, attempting to dissolve the crude product in a suitable solvent and filtering off the insoluble tarry material may be effective before proceeding with recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key steps?
A1: A prevalent method involves the cyclization of a phthalic acid derivative, such as phthalic anhydride, with a hydrazine derivative.[1][2] This is typically followed by an oxidation step to introduce the keto group at the 4-position.[1] The carboxylic acid moiety can either be present on the initial phthalic acid derivative or introduced in a subsequent step.
Q2: What are the critical reaction parameters to control to minimize side reactions?
A2: Several parameters are critical:
-
Temperature: Both the cyclization and oxidation steps are sensitive to temperature. Excessive heat can lead to decomposition and the formation of byproducts.
-
pH: During the oxidation step, particularly with reagents like KMnO₄, maintaining the correct pH is essential to prevent over-oxidation.[1]
-
Stoichiometry: Using the correct molar ratios of reactants is crucial to avoid side reactions resulting from an excess of one reagent.
-
Reaction Time: Monitoring the reaction to determine the optimal endpoint is key to preventing the formation of degradation products from prolonged reaction times.
Q3: How can I effectively monitor the progress of the synthesis?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product and any major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.
Q4: Are there any known reactive intermediates that I should be aware of?
A4: The dihydrophthalazine intermediate formed after the initial cyclization is susceptible to oxidation.[1] Additionally, if the synthesis involves a hydralazine-like intermediate, the hydrazino group is highly reactive and can undergo condensation reactions with aldehydes and ketones, or chelation with metal ions.[4]
Q5: What are some common impurities that might be observed, and how can they be identified?
A5: Common impurities can include unreacted starting materials, the dihydro intermediate, over-oxidized products, and phthalazinone-related byproducts like dimers.[3] These can be identified by a combination of spectroscopic techniques:
-
NMR (¹H and ¹³C): Can reveal the presence of unexpected signals corresponding to impurities.
-
Mass Spectrometry (MS): Can help identify the molecular weights of impurities.
-
HPLC: Can be used to quantify the purity of the product and separate different components for further analysis.
III. Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete cyclization or oxidation | Monitor reaction by TLC/HPLC, adjust reaction time/temperature |
| Over-oxidation | Use milder oxidizing agent, control pH carefully | |
| Incomplete hydrolysis of ester | Monitor hydrolysis step, ensure complete conversion | |
| Impurities Present | Formation of byproducts (dimers, etc.) | Optimize stoichiometry and temperature, purify by recrystallization |
| Residual starting materials | Ensure reaction completion, use appropriate purification | |
| Purification Difficulty | High product solubility | Use anti-solvent precipitation, cool reaction mixture |
| Formation of tars | Control temperature, purify starting materials |
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing the cause of low product yield.
Diagram 2: Key Reaction and Potential Side Reaction
Caption: The main synthesis pathway and potential side reactions.
V. References
-
Wikipedia. (2023). Hydralazine. Retrieved from [Link]
-
Zhang, L., et al. (2008). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 13(10), 2747-2757. [Link]
-
Google Patents. (2009). Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds. Retrieved from
-
Jianfeng Chemical. (2024). Composition Of Hydralazine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PubMed Central. [Link]
-
Veeprho. (n.d.). Hydralazine Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydralazine Hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. Retrieved from [Link]
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
"degradation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in solution"
Technical Support Center: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for professionals working with this compound. As a compound of interest in medicinal chemistry, understanding its stability and degradation profile is critical for ensuring experimental reproducibility, developing stable formulations, and meeting regulatory requirements.[1][2] This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols for common experimental challenges, and a validated workflow for conducting comprehensive stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation of this compound?
A1: Studying the degradation of any active pharmaceutical ingredient (API) is a cornerstone of drug development for several key reasons.[2] Firstly, degradation products, or impurities, can potentially be toxic or cause harmful side effects, compromising patient safety. Secondly, a loss of the parent compound due to degradation reduces the drug's efficacy and potency.[2] Forced degradation studies are mandated by regulatory agencies like the FDA and are outlined in ICH guidelines to establish the intrinsic stability of the molecule, identify likely degradation products, and develop validated, stability-indicating analytical methods.[3] This knowledge is essential for defining appropriate storage conditions, determining the shelf-life of a drug product, and selecting compatible formulation excipients.[3][4]
Q2: What are the most probable degradation pathways for this molecule in solution?
A2: Based on its chemical structure, which features a carboxylic acid and a cyclic amide (lactam) within the phthalazine core, the most likely degradation pathways are hydrolysis, photolysis, and thermolysis.
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would lead to the opening of the phthalazine ring structure.[4][5] While carboxylic acids themselves do not hydrolyze, the overall stability of the molecule in aqueous solution is highly dependent on pH.
-
Photolysis (Photodegradation): Exposure to UV or even ambient light can induce degradation. For heterocyclic carboxylic acids, a common initial photodegradation step is decarboxylation, where the carboxylic acid group is lost as CO2.[6][7] This would be followed by further degradation of the resulting phthalazinone core.
-
Thermolysis (Thermal Degradation): At elevated temperatures, the molecule can undergo decomposition. Carboxylic acids are known to thermally decompose, often through decarboxylation.[8][9] The overall heterocyclic structure will also have a thermal liability point, leading to fragmentation.[10]
-
Oxidation: The molecule may also be susceptible to degradation in the presence of oxidizing agents, although specific vulnerable sites would need to be determined experimentally.
Q3: What is the recommended analytical technique for monitoring the stability of this compound?
A3: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[11][12] An HPLC method is deemed "stability-indicating" when it can accurately quantify the decrease of the active compound while simultaneously separating it from all potential degradation products, process impurities, and excipients.[12] This specificity is crucial to ensure that the measurement of the parent drug is not inflated by a co-eluting impurity.[11] Development of such a method typically involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, under either isocratic or gradient conditions.[13]
Q4: How should I prepare and store solutions of this compound for experiments?
A4: For optimal stability, prepare stock solutions in a suitable organic solvent where the compound is highly soluble and stable (e.g., DMSO, DMF, or Methanol). For aqueous experiments, it is advisable to prepare fresh solutions in the desired buffer immediately before use. If storage of aqueous solutions is necessary, perform preliminary stability tests to determine acceptable conditions. As a general precaution, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light using amber vials or foil wrapping, and blanketed with an inert gas like nitrogen or argon if oxidative degradation is a concern.
Troubleshooting Guide: Common Experimental Issues
Problem: I'm observing a rapid loss of my compound in an aqueous buffer at neutral pH.
-
Possible Cause: Even at neutral pH, hydrolysis of the lactam ring can occur, potentially catalyzed by components within your buffer (e.g., phosphate ions). The compound may also have limited solubility in the aqueous buffer, leading to precipitation which is then mistaken for degradation.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect the solution for any precipitate. Determine the compound's solubility limit in the specific buffer system.
-
Simplify the Matrix: Prepare a solution in pure water (Milli-Q or equivalent) and compare its stability to the solution in the buffer. This will isolate the effect of the buffer salts.
-
Analyze Degradants: Use HPLC-MS to identify the masses of the product peaks. A ring-opened product will have a mass corresponding to the parent compound plus one molecule of water (M+18).
-
Consider Temperature: Ensure your experiment is being run at a controlled room temperature, as elevated temperatures will accelerate hydrolysis.
-
Problem: My chromatogram shows several new peaks after the sample was left on the autosampler overnight.
-
Possible Cause: This is a classic sign of photodegradation.[14] Standard laboratory lighting and exposure to sunlight can provide enough energy to break chemical bonds, especially in photosensitive molecules. It's also possible the compound is unstable in the mobile phase over extended periods.
-
Troubleshooting Steps:
-
Protect from Light: Re-run the experiment using amber autosampler vials or by wrapping the vials in aluminum foil. Compare the chromatograms to see if the extra peaks are reduced or eliminated.
-
Conduct a Photostability Test: Intentionally expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control sample to confirm photosensitivity.[14]
-
Assess In-Solution Stability: Prepare a sample in the mobile phase and analyze it at regular intervals (e.g., t=0, 2, 4, 8, 24 hours) to determine if the compound is degrading in the analytical solution itself.
-
Problem: The mass balance in my forced degradation study is below 90%. Where is the missing compound?
-
Possible Cause: Low mass balance can be attributed to several factors. The degradation products may not be UV-active at the detection wavelength used for the parent compound. Alternatively, degradants could be highly polar and not retained on the reverse-phase column, or they could be volatile and lost during the experiment. Finally, the compound or its degradants may have precipitated out of solution.
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum of each peak. Check the spectra of the degradant peaks to find their lambda max (λmax) and ensure you are not missing them due to an inappropriate single-wavelength setting.
-
Modify Chromatographic Conditions: Run a "catch-all" gradient that starts with a very low percentage of organic solvent to see if any highly polar impurities are eluting in the void volume.
-
Check for Precipitation: After the stress period, centrifuge the sample. If a pellet is observed, attempt to dissolve it in a strong solvent to see if the missing mass can be recovered.
-
Consider Headspace GC-MS: If volatile degradants are suspected (e.g., from decarboxylation), headspace gas chromatography-mass spectrometry can be used to analyze the vapor phase above the stressed sample.
-
Visualized Experimental Workflow & Degradation Pathways
Proposed Degradation Pathways
The following diagram illustrates the likely primary degradation routes for this compound based on fundamental chemical principles.
Caption: Proposed degradation of the parent compound via hydrolysis and photolysis.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study from sample prep to data analysis.
Protocol: Forced Degradation Study
This protocol describes a typical forced degradation or stress testing study designed to evaluate the stability of this compound.[4] The goal is to achieve 5-20% degradation of the parent compound.[14]
1. Materials & Reagents
-
This compound (Reference Standard)
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H2O2), 30% solution
-
Potassium Dihydrogen Phosphate, analytical grade
-
Orthophosphoric Acid, analytical grade
2. Stock Solution Preparation
-
Accurately weigh and dissolve the compound in Methanol to prepare a 1.0 mg/mL stock solution. This will serve as the source for all stress samples.
3. Application of Stress Conditions
-
For each condition, prepare a sample in a clean, inert vial. Include a "time zero" (unstressed) control and a blank (solvent only).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl to get a final concentration of 0.5 mg/mL in 0.1N HCl. Place in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH to get a final concentration of 0.5 mg/mL in 0.1N NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes) as base hydrolysis is often faster.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 to get a final concentration of 0.5 mg/mL in 3% H2O2. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in an open vial in an oven at 80°C. At each time point, dissolve a portion to the target concentration for analysis.
-
-
Photolytic Degradation: Place a solution of the compound (in a quartz cuvette or photochemically transparent container) and a sample of the solid powder in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a dark control sample under the same temperature conditions.
4. Sample Quenching and Preparation for Analysis
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
Dilute all samples (including controls) with the mobile phase to a final target concentration suitable for HPLC analysis (e.g., 50 µg/mL).
5. HPLC Analysis (Example Conditions)
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at the λmax of the parent compound and collect full spectra (e.g., 200-400 nm).
-
Injection Volume: 10 µL
Summary of Stress Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameters | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1N HCl, 60°C | 2 - 24 hours | Moderate degradation, potential ring-opening.[4] |
| Base Hydrolysis | 0.1N NaOH, Room Temp | 15 - 120 minutes | Rapid degradation, likely primary pathway is ring-opening.[5] |
| Oxidation | 3% H₂O₂, Room Temp | 1 - 8 hours | Degradation possible, formation of N-oxides or other oxidized species. |
| Thermal (Dry Heat) | 80°C | 24 - 72 hours | Slow degradation, potential for decarboxylation.[8] |
| Photolysis | ICH Q1B Conditions | ~24 hours | Significant degradation, likely involving decarboxylation as an initial step.[6][7] |
References
- Benchchem. This compound | 3260-44-4.
- MedCrave online. (2016-12-14). Forced Degradation Studies.
- ACD/Labs. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- R Discovery. Stability-indicating HPLC Method Research Articles - Page 1.
- Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- PubChem. This compound | C9H6N2O3 | CID 776855.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
- Simson Pharma Limited. 4-Oxo-3, 4-dihydro-phthalazine-1-carboxylic acid | CAS No.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- IJTSRD. Stability Indicating HPLC Method Development –A Review.
- Santa Cruz Biotechnology. 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid hydrazide | CAS 61051-67-0.
- BLDpharm. 3260-44-4|this compound.
- Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-76.
- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- CoLab. The degradation of carboxylic acids into aldehydes.
- PubMed. (2024-07-15). Structure-dependent degradation of phthalate esters with persulfate oxidation activated by thermal in soil.
- Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.
- RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
- Scholars Research Library. (2014). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
- ResearchGate. (2025-08-10). Hydrothermal stability of aromatic carboxylic acids | Request PDF.
- Scholars Research Library. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate.
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- MDPI. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides.
- figshare. (2016-08-19). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study.
- PubMed. (2014). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline.
- ResearchGate. (2020-08-08). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?.
- MDPI. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
- ResearchGate. (2025-08-05). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
- PubMed. (2025-09-12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
- ResearchGate. (2025-08-10). (PDF) Photocatalytic degradation of 2,4-dichlorophenol using natural iron oxide and carboxylic acids under UV and sunlight irradiation.
- Thermo Fisher Scientific - AU. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- PubMed. (2010-05-15). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan.
- PubMed. (2015-06-15). Photodegradation mechanism of sulfonamides with excited triplet state dissolved organic matter: a case of sulfadiazine with 4-carboxybenzophenone as a proxy.
-
PubMed. (2008). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1][2]oxazinane-3-carboxylic acid ethyl esters. Available from:
Sources
- 1. benchchem.com [benchchem.com]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
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- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Refining Purification Techniques for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 3260-44-4). This molecule, featuring a phthalazine core, is a significant building block in medicinal chemistry, with derivatives showing potential as antitumor agents by inhibiting specific kinases.[1] Achieving high purity is paramount for reliable downstream applications, whether in biological screening or further synthetic elaboration.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, understanding the target is critical. This compound is a bicyclic heterocyclic compound with a molecular weight of approximately 190.16 g/mol .[1][2] Its key features are:
-
An Acidic Carboxylic Group (-COOH): This group dominates its solubility profile. The molecule is acidic and can be deprotonated to form a carboxylate salt, which is typically much more soluble in aqueous solutions. This property can be exploited for acid-base extraction, but care must be taken to avoid unwanted side reactions.
-
A Polar Phthalazinone Core: The lactam (cyclic amide) structure contributes to its polarity.
-
Aromatic System: The benzene ring provides rigidity and potential for π-π stacking interactions.
These features mean the compound is generally soluble in polar organic solvents, especially upon heating, and sparingly soluble in non-polar solvents and water at neutral or acidic pH.[3]
Troubleshooting and FAQ Guide
Q1: My crude product is an oily or gummy residue after synthesis. How can I solidify it for further purification?
This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point of the desired compound.
Causality: High-boiling point solvents used in synthesis (like DMF or DMSO) are often difficult to remove completely on a rotary evaporator. Additionally, impurities can form a eutectic mixture with the product, preventing crystallization.
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure your crude product is dried under a high vacuum (not just a standard rotary evaporator) for several hours, possibly with gentle heating, to remove trace high-boiling solvents.
-
Trituration: This is the most effective method to induce solidification.
-
Place the oil/gum in a flask.
-
Add a small amount of a solvent in which your product is expected to be insoluble or sparingly soluble (e.g., hexane, diethyl ether, or cold water).
-
Use a glass rod or spatula to vigorously scratch and stir the mixture. The mechanical agitation and interaction with the non-solvent often provide the energy needed to initiate crystallization.
-
If successful, a solid will precipitate. Filter the solid, wash with a small amount of the cold trituration solvent, and dry.
-
-
Solvent Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") like hexane or water dropwise while stirring vigorously until the solution becomes persistently cloudy.[3] Allow this to stand, often in an ice bath, to encourage precipitation.
Q2: Standard recrystallization from a single solvent gives a very low yield or fails to produce crystals. What should I do?
Recrystallization is a powerful technique but relies on a significant difference in the compound's solubility at high and low temperatures. If this condition isn't met, alternative strategies are needed.
Causality: Your chosen solvent may be too effective (product remains dissolved even when cold) or not effective enough (product doesn't dissolve even when hot). Alternatively, the concentration of the product in the solution may be too low.
Troubleshooting Workflow: Recrystallization
Caption: Troubleshooting Decision Tree for Recrystallization.
Recommended Solvent Systems
A solvent-pair system is often highly effective for phthalazinone derivatives.[3] One solvent readily dissolves the compound (the "solvent"), while the other is a poor solvent in which it is insoluble (the "anti-solvent").
| Solvent System | Role of Each Component | Typical Ratio |
| Ethanol / Water | Ethanol: Good solvent. Water: Anti-solvent. | Dissolve in hot ethanol, add water dropwise. |
| Ethyl Acetate / Hexane | Ethyl Acetate: Good solvent. Hexane: Anti-solvent. | Dissolve in hot ethyl acetate, add hexane dropwise. |
| Acetic Acid / Water | Acetic Acid: Good solvent for carboxylic acids. Water: Anti-solvent. | Use with caution due to acidity. |
Step-by-Step Protocol for Solvent-Pair Recrystallization (Ethanol/Water):
-
Place the crude, solid material in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
While the solution is still hot and stirring, add water dropwise using a pipette until you observe persistent cloudiness (turbidity).
-
Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold water to remove residual ethanol.
-
Dry the purified crystals under a vacuum.
Q3: My product has a persistent yellow or brown color that won't go away with recrystallization.
Colored impurities are often highly conjugated organic molecules that have similar solubility profiles to your product, making them difficult to separate by crystallization alone.
Causality: These impurities may arise from over-oxidation during synthesis or from side reactions.[1] Their strong adsorption to surfaces and similar polarity make them co-crystallize with the product.
Solution: Activated Charcoal Treatment
Activated charcoal has a high surface area and can effectively adsorb large, flat, conjugated molecules responsible for the color.
Protocol:
-
During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat.
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight—a microspatula tip is often enough). Caution: Adding too much will adsorb your product and drastically reduce the yield.[3]
-
Gently swirl the hot mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This is a critical step:
-
Use a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving flask by pouring some hot, pure solvent through them. This prevents your product from crystallizing prematurely in the funnel.
-
A pad of celite on the filter paper can help prevent fine charcoal particles from passing through.[3]
-
-
Allow the hot, decolorized filtrate to cool as you would for a normal recrystallization.
Q4: Purity analysis (TLC/NMR) shows contamination with starting materials or structurally similar byproducts. How do I separate them?
When impurities have very similar solubility and polarity to the target compound, recrystallization is often insufficient. This is when column chromatography becomes the method of choice.
Causality: Unreacted starting materials or byproducts from incomplete reactions will have physicochemical properties close to the product, making physical separation challenging.
General Purification and Analysis Workflow
Caption: Standard Workflow for Chromatographic Purification.
Step-by-Step Protocol for Column Chromatography:
-
TLC Optimization (Critical First Step):
-
The goal is to find a solvent system (eluent) where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3] This Rf value provides the best balance for good separation on a column.
-
Start with a moderately polar system like 1:1 Ethyl Acetate/Hexane. Spot your crude material on a silica gel TLC plate and develop it.
-
If the Rf is too high (spot moves too far), decrease the eluent polarity (e.g., 1:2 Ethyl Acetate/Hexane).
-
If the Rf is too low (spot barely moves), increase the polarity (e.g., 2:1 Ethyl Acetate/Hexane). Due to the carboxylic acid, you may need to add a small amount (~1%) of acetic acid or methanol to the eluent to get a well-defined spot and prevent streaking.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into a glass column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[3]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting the liquid (fractions) that passes through.
-
Maintain a constant flow rate. If impurities are very close, a slower flow rate can improve resolution.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[3] Spot multiple fractions on the same TLC plate alongside a spot of your crude material for comparison.
-
-
Isolation:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.[3]
-
Q5: How can I definitively assess the purity of my final product?
A single method is rarely sufficient. A combination of chromatographic and spectroscopic techniques is required to confirm both purity and identity.
Recommended Purity Analysis Methods:
| Method | Information Provided | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid purity check, visualization of non-UV active impurities (with staining). | A single spot does not guarantee purity; co-eluting impurities are possible.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment (% area). Highly sensitive to minor impurities. | Method development (column, mobile phase) is required. A reverse-phase C18 column with an acetonitrile/water (with acid like TFA or formic acid) gradient is a good starting point.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure. Can reveal impurities if their signals are visible and resolved from the product's signals. | Integration of impurity peaks relative to product peaks can provide a rough quantitative estimate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main component and can help identify the mass of impurities. | Provides high confidence in the identity of the product. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. | Impurities typically cause melting point depression and broadening. |
References
- Technical Support Center: Purification of Phthalazine Derivatives. (n.d.). Benchchem.
- This compound | 3260-44-4. (n.d.). Benchchem.
- New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. (1983). Heterocycles, 20(7).
- Efficient synthesis of selected phthalazine derivatives. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). NIH.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Poor Cell Permeability of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by the Senior Application Science Team
Welcome, researchers. This guide is designed to provide in-depth technical support for scientists encountering challenges with the cell permeability of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. We understand that promising compounds can often be stalled by poor pharmacokinetic properties. This center provides a logical, step-by-step framework for diagnosing the underlying permeability issues and exploring robust strategies to overcome them. Our approach is rooted in explaining the causal science behind each experimental choice, empowering you to make informed decisions in your research.
Part 1: Foundational Understanding: Why is Permeability a Challenge?
FAQ: My compound, this compound, shows high potency in cell-free assays but low activity in cell-based assays. Why is this happening?
This is a classic and frequent challenge in drug development. The discrepancy often points to poor cell permeability. While the compound's structure is potent enough to interact with its intracellular target, it cannot efficiently cross the cell's lipid membrane to reach it.
The Primary Culprit: The Carboxylic Acid Group
The molecular structure of this compound contains a critical functional group: a carboxylic acid. While this group may be essential for binding to its target protein, it is also the primary obstacle to cell entry.
-
Ionization at Physiological pH: Most carboxylic acids have a pKa value between 3.5 and 4.5.[1][2] In the neutral pH environment of cell culture media or the bloodstream (~pH 7.4), the carboxylic acid group will be deprotonated, acquiring a negative charge (COO⁻).
-
The Lipid Barrier: The cell membrane is a lipid bilayer, a nonpolar environment. Charged, polar molecules like the ionized form of your compound are repelled by this lipid barrier and cannot easily pass through via passive diffusion.[3][4] This phenomenon is explained by the pH-partition hypothesis, which posits that only the neutral, more lipophilic form of a molecule can effectively permeate the membrane.[4]
Analysis via Lipinski's Rule of Five
To confirm that the carboxylic acid is the main issue, we can analyze the molecule using Lipinski's Rule of Five, a guideline for evaluating the "drug-likeness" of a compound for oral bioavailability.[5][6][7]
| Lipinski's Rule | Parameter Value for C₉H₆N₂O₃ | Status |
| Molecular Weight < 500 Da | 190.16 g/mol [8][9] | Pass |
| Hydrogen Bond Donors < 5 | 2 (from NH and COOH) | Pass |
| Hydrogen Bond Acceptors < 10 | 5 (from C=O, N, and COOH) | Pass |
| Calculated LogP < 5 | ~0.7[9] | Pass |
As you can see, the compound passes all of Lipinski's rules. This strongly suggests that the core scaffold is well-suited for permeability and that the ionization state of the carboxylic acid at physiological pH is the key limiting factor.
Caption: Ionization state and its effect on membrane permeation.
Part 2: Experimental Troubleshooting Workflow
Follow this workflow to systematically diagnose and address the permeability issues with your compound.
Caption: A logical workflow for troubleshooting permeability.
Step 1: Quantifying the Permeability Problem
Q: How do I get a quantitative measure of my compound's permeability?
You need to run a standardized permeability assay. We recommend a two-tiered approach.
1A. First-Line Screen: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free, high-throughput assay that measures passive diffusion.[10] It is the ideal starting point because it is fast, cost-effective, and isolates the exact mechanism—passive transport—that is likely failing for your carboxylic acid-containing compound.[11][12]
Experimental Protocol: PAMPA
-
Prepare Solutions:
-
Create a 1% lecithin in dodecane solution for the artificial membrane.[12]
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to a final concentration (e.g., 10-100 µM) in a buffer of 1X PBS at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%).[12][13] Prepare enough for the donor wells and for creating a reference standard curve.
-
-
Plate Preparation:
-
The assay uses a "sandwich" of two 96-well plates: a donor plate on top and an acceptor plate on the bottom.
-
Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.[12]
-
Add 300 µL of 1X PBS (pH 7.4) buffer to each well of the acceptor plate.
-
-
Assay Execution:
-
Add 150-200 µL of your diluted test compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form the sandwich.
-
Incubate the assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[12]
-
-
Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in the donor and acceptor wells, as well as in the reference standards, using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
-
Data Interpretation: PAMPA
| Papp Value (x 10⁻⁶ cm/s) | Permeability Class | Expected In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
This table provides general guidance; exact values can vary by lab and specific assay conditions.
1B. Second-Line Screen: Caco-2 Permeability Assay
If you need a more biologically relevant model, the Caco-2 assay is the gold standard. It uses a monolayer of human intestinal cells that form tight junctions and express transporters, mimicking the gut wall.[14][15][16] This assay measures both passive permeability and the effects of active transport.
Experimental Protocol: Caco-2 Assay
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at a non-toxic concentration) to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of the compound in the samples via LC-MS/MS.
-
-
Calculation:
-
Calculate the Papp (A→B) value based on the rate of appearance of the compound in the basolateral chamber over time.
-
Data Interpretation: Caco-2 (A→B Permeability)
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Class | Expected Human Absorption |
| < 2 | Low | Low |
| 2 - 20 | Medium | Moderate |
| > 20 | High | High |
Reference compounds like atenolol (low permeability) and antipyrine or propranolol (high permeability) should be run as controls.[16]
Step 2: Investigating Active Efflux
Q: My compound's permeability is low. How do I know if it's just poor diffusion or if the cells are actively pumping it out?
This is a critical question answered by extending the Caco-2 assay. Many cells express efflux pumps, such as P-glycoprotein (P-gp), which act as "gatekeepers" to expel foreign substances.[19][20][21] Your compound could be a substrate for one of these pumps.
Methodology: Bidirectional Caco-2 Assay
-
Perform the A→B Assay: Follow the protocol described in Step 1B.
-
Perform the B→A Assay: In a parallel set of wells, perform the reverse experiment. Add the test compound to the basolateral (lower) chamber and sample from the apical (upper) chamber over time. This measures the rate at which the compound is pumped out of the cells.
-
Calculate the Efflux Ratio (ER):
Data Interpretation: Efflux Ratio
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux. Low permeability is likely due to poor passive diffusion. |
| > 2 | The compound is likely a substrate for an active efflux transporter (e.g., P-gp).[16][17] |
Confirmation with an Inhibitor: To confirm that a specific pump like P-gp is involved, you can repeat the bidirectional assay in the presence of a known inhibitor, such as verapamil.[15][17] If the efflux ratio decreases to ~1 in the presence of the inhibitor, it confirms that your compound is a substrate for that pump.
Part 3: Strategies for Improvement
Once you have diagnosed the problem, you can select a strategy to fix it.
Strategy A: The Prodrug Approach (Recommended First Step)
Q: How can I temporarily mask the carboxylic acid to improve permeability?
The most common and effective strategy is to convert the carboxylic acid into an ester prodrug.[1][22][23] An ester is a neutral, more lipophilic functional group that can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes will cleave the ester, releasing the active parent compound exactly where it needs to be.[24]
Caption: The prodrug strategy for improving cell entry.
Workflow for Prodrug Development:
-
Synthesis: Synthesize a simple ester, such as the methyl or ethyl ester, of this compound. This is typically a straightforward, one-step chemical reaction.
-
Re-evaluate Permeability: Test the new ester prodrug in the PAMPA and/or Caco-2 assays. You should observe a significant increase in the measured Papp value.
-
Confirm Bioactivation: Incubate the ester prodrug with cell lysates or liver microsomes (which are rich in esterases) and monitor the conversion of the prodrug back to the parent acid over time using LC-MS/MS. This confirms the prodrug will be activated inside the cell.
-
Test Cellular Activity: Re-run your cell-based potency assays with the prodrug. A significant increase in activity would validate this approach.
Strategy B: Formulation-Based Solutions
Q: Can I improve permeability without chemically modifying my compound?
Yes, this is possible through advanced formulation, though it often requires specialized expertise. These strategies aim to temporarily and locally overcome the membrane barrier.
-
Permeation Enhancers: These are excipients co-formulated with the drug that can transiently disrupt the cell membrane or open the tight junctions between cells, allowing the drug to pass through.[25]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like solid lipid nanoparticles (SLNs) or liposomes can facilitate its transport across the membrane.[26][27][28]
This approach is most relevant for in vivo applications (e.g., oral drug delivery) and typically involves collaboration with formulation scientists.
Strategy C: Advanced Medicinal Chemistry (Bioisosteres)
Q: Are there permanent structural modifications I can make to replace the carboxylic acid?
Yes. This involves replacing the carboxylic acid with a "bioisostere"—a different functional group that mimics the key interactions of the carboxylate with the target protein but has better physicochemical properties.[24]
-
Common Carboxylic Acid Bioisosteres: Tetrazoles and certain acylsulfonamides are common replacements. They are acidic but typically have a higher pKa, meaning less of the molecule is ionized at physiological pH.
-
Considerations: This is a significant medicinal chemistry effort. It requires the synthesis of new analogues, and there is no guarantee that the new compound will retain its potency against the target. This strategy is generally pursued when the prodrug approach is unsuccessful or not feasible.
Part 4: Summary FAQs
-
Q: What is the most likely reason for the poor cell permeability of this compound?
-
A: The negative charge on the carboxylic acid group at physiological pH (7.4), which prevents it from passively diffusing across the nonpolar cell membrane.
-
-
Q: What is the first experiment I should run to get a number on my compound's permeability?
-
A: A Parallel Artificial Membrane Permeability Assay (PAMPA), as it is a quick and inexpensive way to measure the passive diffusion that is likely the main hurdle for your molecule.
-
-
Q: What is the difference between the PAMPA and Caco-2 assays?
-
Q: My Caco-2 assay shows an efflux ratio of 4. What does this mean?
-
A: An efflux ratio greater than 2 indicates your compound is a substrate for an active efflux pump.[17] The cells are actively pumping your compound out, further contributing to its low intracellular concentration.
-
-
Q: What is the most direct and common strategy to improve the permeability of a carboxylic acid-containing compound?
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
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PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Retrieved from [Link]
-
ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
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Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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NIH. (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during research and development. Our focus is on explaining the causality behind experimental choices to empower you to design robust and stable formulations.
Section 1: Introduction to Stability Challenges
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising pharmacological activities.[1] However, the inherent chemical functionalities—specifically the lactam (cyclic amide) within the phthalazinone ring and the aromatic carboxylic acid—render these molecules susceptible to various degradation pathways.[2] Understanding and mitigating these instabilities is critical for ensuring a drug candidate's safety, efficacy, and shelf-life.[3][4]
This guide addresses the primary stability concerns, including hydrolytic, oxidative, and photolytic degradation, and offers structured troubleshooting advice and validated protocols.
Section 2: Troubleshooting Guide for Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My compound shows significant degradation when stored in an aqueous solution, even at neutral pH. What is the likely degradation pathway and how can I minimize it?
Answer: The most probable cause is hydrolysis of the lactam ring within the phthalazinone core. While amides are generally stable, cyclic amides, especially in complex heterocyclic systems, can be susceptible to ring-opening via hydrolysis. This reaction can be catalyzed by acidic or basic conditions but can also proceed slowly in neutral water.[5][6]
Causality & Mitigation Strategies:
-
pH Optimization: The stability of your compound is likely pH-dependent. You must perform a pH-stability profile study. By preparing solutions in a range of buffers (e.g., pH 3 to 9) and monitoring the degradation rate via a stability-indicating HPLC method, you can identify the pH of maximum stability. Often, a slightly acidic pH (e.g., 4-6) can minimize the rate of hydrolysis for such scaffolds.[7][[“]]
-
Co-solvents: Reducing the water activity in your formulation can significantly slow hydrolysis. Consider incorporating co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) into your aqueous vehicle. The key is to find a balance that maintains solubility while minimizing water-driven degradation.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is an excellent strategy.[9][10] By removing water, you effectively halt hydrolytic degradation. The compound can then be reconstituted in the appropriate vehicle immediately before use.
Question 2: During forced degradation studies, I observe several new peaks in my HPLC chromatogram under oxidative stress (e.g., H₂O₂). How do I confirm the source of this degradation?
Answer: Oxidative degradation is a common issue for electron-rich aromatic systems like the phthalazinone core. The likely targets for oxidation are the aromatic ring and potentially the nitrogen atoms within the heterocyclic system.
Causality & Identification Workflow:
-
Mechanism: Hydrogen peroxide and other oxidizing agents can form reactive oxygen species that attack the molecule.[6] This can lead to the formation of N-oxides, hydroxylated derivatives on the benzene ring, or even ring-opened products.
-
Excipient Compatibility Check: First, ensure the degradation is not caused by an interaction with an excipient. Run a control experiment with your formulation's placebo (all components except the active pharmaceutical ingredient - API) under the same oxidative stress. If no peaks appear, the degradation is inherent to your API.
-
Structure Elucidation: Identifying the degradants is crucial. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12] By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the chemical modification (e.g., an increase of 16 Da suggests the addition of an oxygen atom). For definitive structural confirmation, the degradants may need to be isolated using preparative HPLC and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a workflow diagram for investigating degradation products.
Caption: Workflow for identifying and mitigating unknown degradation products.
Question 3: My solid-state compound is showing signs of degradation over time, and its dissolution profile is changing. What physical stability issues should I consider?
Answer: This suggests a potential issue with the solid-state properties of your compound, such as polymorphism or hygroscopicity.
Causality & Mitigation Strategies:
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), one of which may be less stable and can convert to a more stable, but potentially less soluble, form over time. This is a critical parameter to control.
-
Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the crystalline form of your API.
-
Control: Once the most stable polymorph is identified, the crystallization process must be tightly controlled to ensure its consistent production.
-
-
Hygroscopicity: The compound may be absorbing moisture from the environment. This can act as a plasticizer, increasing molecular mobility and facilitating degradation or polymorphic conversion. Absorbed water can also directly participate in hydrolysis, even in the solid state.
-
Mitigation:
-
Packaging: Use packaging with desiccants and low moisture vapor transmission rates.[7]
-
Formulation: Incorporate excipients that can protect the API from moisture.[[“]] Techniques like film coating tablets or microencapsulation can create a physical barrier against humidity.[7][10]
-
Amorphous Solid Dispersions: If poor solubility is also an issue, creating an amorphous solid dispersion by dispersing the drug in a polymer matrix can enhance both solubility and stability, provided the polymer has a high glass transition temperature (Tg) and low hygroscopicity.[9]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound derivatives? The primary pathways are hydrolysis (cleavage of the lactam ring), oxidation (of the aromatic rings), photolysis (degradation upon exposure to light), and decarboxylation (loss of CO₂ from the carboxylic acid group, often at elevated temperatures).[3]
Q2: What is a "stability-indicating method," and why is it essential? A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately quantify the active drug substance without interference from any degradation products, impurities, or excipients.[13] It is essential because it is the only way to get a true measure of the drug's potency over time and to monitor the formation of potentially harmful degradants.[6]
Q3: What are the key formulation strategies to enhance the stability of these derivatives? Key strategies include:
-
pH and Buffer Selection: Maintaining the pH at a point of minimum degradation.[7][[“]]
-
Antioxidants: Adding chelators (e.g., EDTA) or antioxidants (e.g., BHT, ascorbic acid) to formulations to prevent oxidative degradation.[7][10]
-
Solid-State Optimization: Formulating with the most stable crystalline polymorph or creating stable amorphous solid dispersions.[9]
-
Protective Packaging: Using light-resistant and moisture-proof packaging.[4][7]
-
Microencapsulation: Creating a protective barrier around the API to shield it from environmental factors.[7]
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Studies
Objective: To intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating nature of the analytical method.[3][5] The goal is typically to achieve 5-20% degradation of the API.[5][11]
Methodology:
-
Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).[11] Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Heat at 60-80 °C for a specified time.[11] Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6] Protect from light. Monitor over several hours or days.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105 °C) for a specified duration (e.g., 24, 48, 72 hours).[11] Also, test a solution of the drug under reflux conditions.
-
Photolytic Degradation: Expose a solution of the drug and the solid drug powder to a controlled light source (e.g., UV and visible light) as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/DAD or HPLC-MS method.
Data Summary Table for Forced Degradation Conditions:
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 2 - 24 hours | Lactam ring opening |
| Oxidation | 3 - 30% H₂O₂ | Room Temp | 24 - 72 hours | N-oxidation, aromatic hydroxylation |
| Thermal (Dry Heat) | 105 °C | N/A | 24 - 72 hours | Decarboxylation, general decomposition |
| Photolytic | ICH Q1B Light Source | Ambient | N/A | Photochemical reactions, free-radical degradation |
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a reverse-phase HPLC (RP-HPLC) method that can separate the parent compound from all potential degradation products generated during forced degradation studies.[11]
Starting Point for Method Development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the API).
-
Column Temperature: 30 °C.
Validation Workflow:
-
Specificity: Inject all samples from the forced degradation study. The method is specific if the principal peak (API) is resolved from all degradant peaks with a resolution of >1.5. Use a photodiode array (DAD) detector to perform peak purity analysis on the API peak in the stressed samples.
-
Linearity: Prepare a series of solutions of the API at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[11]
-
Accuracy & Precision: Analyze samples of known concentration at different levels (e.g., 80%, 100%, 120%) on different days to determine intra- and inter-day precision (%RSD) and accuracy (%Recovery).[11]
Caption: Workflow for developing and validating a stability-indicating HPLC method.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Phthalazinone-Based Compounds.
- BenchChem. (n.d.). Navigating the Analytical Maze: A Guide to Validating HPLC Methods for Phthalazone Purity.
-
ResearchGate. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Retrieved from [Link]
-
PubMed Central. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Retrieved from [Link]
-
PubMed Central. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
ACS Publications. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. Retrieved from [Link]
-
PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
JOCPR. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link]
-
Kinam Park. (n.d.). Assay and Stability Testing. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
RSC Publishing. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
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"mitigating off-target effects of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid"
Introduction: Navigating the Selectivity Challenge
Welcome to the technical support guide for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and its analogs. This class of compounds, built on the phthalazinone scaffold, has shown significant promise as potent kinase inhibitors, with derivatives demonstrating notable activity against targets such as c-Met kinase, which is implicated in tumor growth and metastasis.[1][2] However, the therapeutic potential of any kinase inhibitor is intrinsically tied to its selectivity. The high degree of conservation in the ATP-binding pocket across the human kinome means that unintended off-target interactions are a significant risk, potentially leading to toxicity or confounding experimental results.[3]
This guide is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate the off-target effects of this compound. We will move beyond simple step-by-step instructions to explain the causality behind our recommended workflows, empowering you to make informed decisions and ensure the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting & Experimental Design
This section addresses common issues encountered during the characterization and use of this compound.
Q1: My compound shows high potency in a biochemical assay with purified c-Met, but its cellular activity is much weaker. What's going on?
A1: This is a common and important observation that highlights the difference between an idealized biochemical environment and a complex cellular system. Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Physicochemical properties like LogP and polar surface area can offer initial clues.[4]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, keeping the intracellular concentration below the effective threshold. Some phthalazinone derivatives have, in fact, been investigated as P-glycoprotein inhibitors themselves.[5]
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations near the KM of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can lead to significant rightward shifts in IC50 values for ATP-competitive inhibitors.
-
Target Engagement: The compound may not be effectively engaging c-Met within the cell. This is a critical point to verify experimentally.
Actionable Advice: We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. This technique directly measures the thermal stabilization of a target protein upon ligand binding, providing definitive evidence that your compound is reaching and interacting with its intended target in a physiological context.[6] See Protocol 3 for a detailed workflow.
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I don't see complete inhibition of c-Met phosphorylation. Could this be due to off-target effects?
A2: Yes, this is a classic indicator of off-target activity. If the observed phenotype (e.g., cell death) is more potent than the on-target effect, it strongly suggests that the compound is interacting with one or more other essential cellular proteins. Studies on other c-Met inhibitors have shown that their antitumor activity can sometimes be attributed to non-MET-targeting effects.[7][8]
Actionable Advice:
-
Kinome Profiling: The most direct way to investigate this is to perform a broad kinase selectivity screen. This will reveal other kinases that are inhibited at your experimental concentration.[4] See Protocol 2 for guidance.
-
CRISPR/Cas9 Target Validation: A powerful genetic approach is to test your compound's efficacy in a cell line where the putative target (c-Met) has been knocked out. If the compound still kills the knockout cells, the cytotoxicity is definitively off-target.
Q3: I've received my kinome scan data. How do I interpret the results and decide if my compound is "selective enough"?
A3: Interpreting kinome profiling data is crucial for lead optimization. Here's how to approach it:
-
Quantify Selectivity: Don't just look at the number of hits. Quantify selectivity using metrics like the Selectivity Score (S-score) or by calculating the fold-selectivity between your primary target and off-targets. A lower S-score generally indicates higher selectivity.
-
Context is Key: "Selective enough" depends on your goal. For a research tool compound, a 30- to 100-fold selectivity over potent off-targets may be acceptable. For a therapeutic candidate, much higher selectivity is required, especially against kinases known to cause toxicities (e.g., certain members of the SRC family or cell-cycle kinases).
-
Relate to Cellular Potency: Compare the IC50 values from the kinome scan to the cellular EC50 for your desired phenotype. If potent off-targets are inhibited well within the concentration range where you observe the cellular effect, they are likely contributing to the phenotype.
Q4: Can I predict potential off-target liabilities before I even synthesize the compound?
A4: Absolutely. In silico or computational methods are powerful tools for proactive risk mitigation. By analyzing the 2D and 3D structure of your compound, these models can predict interactions with a wide range of proteins. This allows you to prioritize which compounds to synthesize and can provide an early warning of potential liabilities, such as interactions with cardiovascular-relevant kinases or metabolic enzymes.
Actionable Advice: Integrate computational off-target prediction early in your design cycle. This can save significant time and resources by flagging problematic scaffolds before they enter experimental screening. See Protocol 1 for a suggested workflow.
Part 2: In-Depth Technical & Troubleshooting Guides
This section provides detailed experimental workflows designed to systematically identify and mitigate off-target effects.
Workflow 1: Proactive Off-Target Assessment (In Silico)
This workflow uses computational tools to predict potential off-target interactions before or during early-stage screening, guiding medicinal chemistry efforts and prioritizing compounds for synthesis.
Caption: Computational workflow for predicting off-target liabilities.
-
Input Compound Structure (Step 1):
-
Action: Provide the chemical structure of this compound or its analog in a machine-readable format (e.g., SMILES).
-
Rationale: The chemical structure is the fundamental input for all prediction algorithms.
-
-
Utilize Prediction Engine (Step 2):
-
Action: Process the structure through a computational platform that uses multiple algorithms to predict interactions. These can include 2D similarity (fingerprinting), 3D shape matching, and machine learning models trained on large bioactivity datasets.
-
Rationale: Combining multiple prediction methods provides a more robust and comprehensive assessment than any single approach alone. Machine learning models are particularly powerful at identifying non-obvious relationships between structure and activity.
-
-
Analyze and Prioritize Predictions (Step 3):
-
Action: Review the list of predicted off-targets. Filter the results based on a confidence or probability score (a pseudo-score of ≥0.6 is a reasonable starting point for significance). Prioritize hits that are known to be associated with adverse effects (e.g., hERG, CYP enzymes, key cardiovascular kinases).
-
Rationale: Not all predicted off-targets carry the same risk. The goal is to focus on interactions that are most likely to cause toxicity or confound biological readouts, allowing for efficient use of experimental validation resources.
-
-
Generate Actionable Report (Step 4):
-
Action: Create a summary report that clearly lists the highest-risk predicted off-targets. Use this report to make a "Go/No-Go" decision on the compound or to guide medicinal chemists in modifying the structure to reduce off-target liability while maintaining on-target potency.
-
Rationale: The ultimate purpose of in silico prediction is to make faster, more informed decisions in the drug discovery process, reducing late-stage failures.
-
Workflow 2: Experimental Off-Target Profiling & Validation
This workflow describes the experimental process for identifying and confirming off-target kinase interactions for a synthesized compound.
Caption: Tiered workflow for experimental kinome selectivity profiling.
-
Tier 1: Broad Kinome Screen:
-
Action: Screen your compound at a single, high concentration (e.g., 1 µM) against the largest commercially available kinase panel (ideally >300 kinases).
-
Rationale: This initial screen acts as a wide net to efficiently identify all potential interactions. Using a high concentration ensures that even weaker binders are detected. This is a cost-effective first step to map the compound's interaction landscape.
-
-
Tier 2: IC50 Determination:
-
Action: For all kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value.
-
Rationale: A single-point inhibition value is not sufficient to understand potency. The IC50 provides a quantitative measure of how strongly the compound inhibits each kinase, which is essential for calculating selectivity.
-
-
Tier 3: Data Analysis and Interpretation:
-
Action: Compile the IC50 data into a table. Calculate selectivity metrics, such as the fold-selectivity (IC50 off-target / IC50 on-target) and a selectivity score (S-score), which provides a single value to represent the overall selectivity of the compound.
-
Rationale: Raw IC50 values can be difficult to compare across a large panel. Quantified selectivity scores allow for objective comparison between different compounds and help prioritize those with the cleanest profiles for further development.
-
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | Fold-Selectivity vs. c-Met | Notes |
| c-Met | 98% | 1.6 | 1x | On-Target |
| AXL | 85% | 45 | 28x | Potential off-target |
| MER | 78% | 92 | 58x | Potential off-target |
| VEGFR2 | 65% | 210 | 131x | Weaker interaction |
| SRC | 45% | > 1000 | > 625x | Likely not relevant |
| EGFR | 12% | > 10000 | > 6250x | Highly selective against |
| Selectivity Score (S10) | - | - | - | 0.05 (Highly Selective) |
This is a hypothetical data table for illustrative purposes.
Workflow 3: Cellular Target Engagement Validation
This workflow uses the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target (and potentially off-targets) in a more physiologically relevant environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Action: Treat intact cells with either the compound (at a saturating concentration) or a vehicle control (e.g., DMSO) for a defined period.
-
Rationale: Performing the assay in living cells accounts for cell permeability, efflux, and intracellular metabolism, providing a direct measure of target engagement under physiological conditions.
-
-
Heat Challenge:
-
Action: Aliquot the treated cell suspensions and heat them across a range of temperatures for a short, fixed duration (e.g., 3 minutes).[6]
-
Rationale: Heating causes proteins to unfold and aggregate. Ligand binding stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This is the core principle of CETSA.[6]
-
-
Lysis and Separation:
-
Action: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the insoluble, aggregated proteins.[6]
-
Rationale: This step separates the remaining soluble (stabilized) protein from the aggregated (denatured) protein. The amount of protein in the supernatant is the key readout.
-
-
Detection and Analysis:
-
Action: Collect the supernatant and quantify the amount of the soluble target protein using a specific detection method, typically Western blotting or mass spectrometry. Plot the amount of soluble protein against temperature to generate a "melting curve."
-
Rationale: A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control provides direct, physical evidence of target engagement. This confirms that the compound binds its target inside the cell. This same method can be applied to validate high-potency off-targets identified via kinome profiling.
-
References
-
Zhou, Y., Zhao, C., Gery, S., Braunstein, G. D., Okamoto, R., Alvarez, R., Miles, S. A., Doan, N. B., Said, J. W., Gu, J., & Koeffler, H. P. (2014). Off-target effects of c-MET inhibitors on thyroid cancer cells. Molecular Cancer Therapeutics, 13(1), 134–143. Available at: [Link]
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Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Communications Biology. Available at: [Link]
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Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zhou, Y., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]
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Sheinerman, F. B., & unsightly, V. S. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. Journal of Molecular Biology. Available at: [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. Available at: [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Jeon, J., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available at: [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]
-
Dowden, H., & Munro, J. (2019). Computational Strategies Reshaping Modern Drug Discovery. MDPI. Available at: [Link]
-
Tibo, A., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]
-
Asquith, C. R. M., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ma, P. C. (2016). Current Role of MET Inhibitors in Cancer Therapy. Targeted Oncology. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Abás, C., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
El-Damasy, A. K., et al. (2020). New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Letters in Drug Design & Discovery. Available at: [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
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- 2. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid experiments"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of your experiments and achieve consistent, reliable results. The phthalazine core is a valuable scaffold in medicinal chemistry, and understanding the nuances of its synthesis and handling is critical for success.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and properties of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The foundational and most frequently employed method involves the cyclization of a hydrazine derivative with phthalic anhydride.[1] This reaction leverages the nucleophilic nature of hydrazine to attack the carbonyl groups of the anhydride, leading to the formation of the heterocyclic phthalazine core through a cyclodehydration process.[1] A typical procedure involves refluxing phthalic anhydride with hydrazine hydrate in a solvent like ethanol.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors. Incomplete reaction is a primary culprit, often due to insufficient reaction time or temperature. Side reactions, such as the formation of dimers or other heterocyclic byproducts, can also significantly reduce the yield of the desired product.[4] Additionally, suboptimal purification techniques can lead to product loss. It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: I am observing an unexpected solid precipitating during my reaction. What could it be?
A3: An unexpected precipitate could be a number of things. It might be an intermediate that is not fully soluble in the reaction solvent. Alternatively, it could be a byproduct of a side reaction.[4] The nature of the precipitate can sometimes be inferred from its color and morphology, but definitive identification requires analytical techniques such as NMR or Mass Spectrometry.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for unambiguous confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The proton NMR spectrum should show characteristic peaks for the aromatic protons and the carboxylic acid proton.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity by detecting the presence of any impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (both the ketone and the carboxylic acid) and the N-H bond.
Q5: What are the recommended storage conditions for this compound?
A5: Like many organic compounds, it is best stored in a cool, dry, and dark place to prevent degradation. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in organic synthesis. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low product yield.
Causality Explained:
-
Reagent Purity: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired reaction.
-
Reaction Conditions: Temperature and reaction time are critical parameters that control the reaction kinetics. Suboptimal conditions can lead to incomplete conversion or the formation of undesired byproducts. The choice of solvent can also influence reaction rates and solubility of intermediates.[5]
-
Work-up and Purification: The carboxylic acid functionality makes the product's solubility pH-dependent. Incorrect pH during aqueous work-up can lead to significant product loss. Purification by crystallization is highly dependent on the choice of solvent system.
Issue 2: Presence of Multiple Spots on TLC / Peaks in HPLC
The presence of multiple products indicates either an incomplete reaction or the formation of side products.
Troubleshooting Steps:
-
Analyze the Reaction Mixture Over Time: Take aliquots from the reaction at different time points and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the additional spots are intermediates that are not being fully converted to the final product.
-
Isolate and Characterize Byproducts: If possible, isolate the major byproducts using column chromatography. Characterize their structures using NMR and MS. Understanding the structure of the byproducts can provide valuable insights into the competing reaction pathways. Common side reactions in the synthesis of heterocyclic compounds include dimerization and alternative cyclization pathways.[4]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the desired product by reducing the activation energy for side reactions.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway.
-
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the product's physical properties or the presence of persistent impurities.
Purification Strategy Flowchart:
Sources
Technical Support Center: Establishing an In Vivo Dosing Regimen for Novel Phthalazinone Analogs
A Guide for Researchers and Drug Development Professionals on the Optimization of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid and its Derivatives
Welcome to the technical support center for the in vivo application of this compound and its related novel phthalazinone-based compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established principles of preclinical drug development with practical, field-tested insights. This document is designed to empower you to logically and systematically determine the optimal dosage of your novel phthalazinone analog for in vivo studies, ensuring scientific rigor and ethical considerations are at the forefront of your experimental design.
The phthalazinone scaffold is a cornerstone for a multitude of investigational compounds with diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][3] Many derivatives have shown promise as potent kinase inhibitors, targeting pathways such as c-Met and VEGFR-2.[4][5] This guide will walk you through the critical steps of moving your compound from a promising in vitro candidate to a validated in vivo tool.
Frequently Asked Questions (FAQs)
Here, we address the initial high-level questions researchers often have when planning their first in vivo experiments with a novel phthalazinone-based compound.
Q1: I have a novel derivative of this compound with potent in vitro IC50 values. How do I even begin to select a starting dose for my first animal study?
A: This is the most critical initial step. With no prior in vivo data, a conservative and systematic approach is paramount. Your strategy should be multi-faceted:
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In Vitro to In Vivo Extrapolation (A Cautious First Step): While not a direct predictor, your in vitro data (e.g., IC50 or EC50) is a valuable starting point. A common, albeit rough, estimation is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro effective concentration. However, this does not account for absorption, distribution, metabolism, and excretion (ADME), which will significantly impact the required dose.
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Literature Review of Analogous Compounds: Thoroughly search for published in vivo studies on phthalazinone derivatives with similar structural features or mechanisms of action.[1][3][5] This may provide a ballpark range for tolerated or effective doses in the same animal model.
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Maximum Tolerated Dose (MTD) Study: This is the most reliable method. An MTD study involves administering escalating doses of your compound to different groups of animals to identify the highest dose that does not cause unacceptable toxicity.[6] This is a foundational study for all subsequent efficacy experiments.
Q2: What is a dose-ranging study, and how does it differ from an MTD study?
A: While related, they have distinct goals. An MTD study's primary objective is to determine the upper limit of safety. A dose-ranging study, often conducted after an MTD is estimated, aims to identify a range of doses that exhibit a therapeutic effect.[7][8] This study is crucial for understanding the dose-response relationship of your compound and for selecting appropriate doses for larger, more definitive efficacy studies. It helps to identify the minimal effective dose and a dose that gives a maximal response.
Q3: What are the key considerations when formulating my phthalazinone compound for in vivo administration?
-
Solubility: Many organic molecules, including phthalazinone derivatives, have poor aqueous solubility. You will likely need to develop a formulation using vehicles such as DMSO, polyethylene glycol (PEG), or cyclodextrins.
-
Vehicle Toxicity: Always run a "vehicle-only" control group in your experiments. The vehicle itself should not cause any observable effects at the volume you are administering.
-
Route of Administration: The intended clinical route (e.g., oral, intravenous, intraperitoneal) will heavily influence your formulation choice and the resulting pharmacokinetic profile. Oral administration, for instance, requires the compound to be stable in the gastrointestinal tract and capable of being absorbed.
Troubleshooting Guide: Navigating Common In Vivo Challenges
This section is designed to help you troubleshoot specific issues that may arise during your dose optimization studies.
Q1: I performed a dose-escalation study, and I'm seeing high toxicity and mortality even at my lowest dose. What should I do?
A: This is a critical situation that requires immediate attention and a reassessment of your starting dose.
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Causality Check: First, ensure the observed toxicity is due to the compound and not an experimental artifact. Was the formulation prepared correctly? Is the vehicle safe at the administered volume? Was the administration technique (e.g., oral gavage, IV injection) performed correctly?
-
Re-evaluate the Starting Dose: Your initial dose was likely too high. A prudent step is to redesign the study with a starting dose that is at least 10-fold lower than the one that caused toxicity.[6]
-
Review In Vitro Cytotoxicity Data: Re-examine any in vitro cytotoxicity data you have. High in vitro cytotoxicity can sometimes, but not always, be an indicator of in vivo toxicity.
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Consider Acute vs. Chronic Dosing: If the toxicity was observed after a single dose, the compound may have acute toxicity. If your ultimate goal is a multi-dosing regimen, you may need to consider even lower doses or a different dosing frequency.
Q2: My dose-ranging study showed no therapeutic effect, even at the highest dose, which is approaching the MTD. Does this mean my compound is inactive?
A: Not necessarily. A lack of efficacy at well-tolerated doses can be due to several factors beyond the compound's intrinsic activity.
-
Pharmacokinetic (PK) Analysis is Essential: The most likely culprit is poor drug exposure. You must determine if the compound is reaching its intended target in sufficient concentrations and for a sufficient duration. A basic PK study to measure key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) is crucial.[6]
-
Bioavailability Issues: If administered orally, the compound may have poor absorption or be subject to high first-pass metabolism in the liver. An intravenous dose group in your PK study can help determine the absolute bioavailability.
-
Target Engagement: Is it possible that the compound is not reaching the specific tissue or cellular compartment where its target is located? Tissue distribution studies can help answer this question.
-
Re-evaluate the Animal Model: Is the chosen animal model appropriate? Does the target pathway in the animal model accurately reflect the human disease state you aim to treat?
Q3: I'm observing a high degree of variability in the responses within the same dose group. How can I address this?
-
Refine Experimental Technique: Ensure consistency in all experimental procedures, including animal handling, dosing time, and sample collection.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variation and increase the statistical power of your study.[7][8]
-
Check Formulation Homogeneity: Ensure that your compound is completely dissolved or uniformly suspended in the vehicle before each administration.
-
Animal Health and Environment: Ensure all animals are healthy and housed in a consistent and controlled environment (e.g., light-dark cycle, temperature, diet).
Experimental Protocols and Data Presentation
To effectively plan and execute your studies, detailed protocols and structured data presentation are essential.
Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a novel phthalazinone analog that can be administered as a single dose without causing life-threatening toxicity in a specific animal model (e.g., mice).
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 6-8 weeks old. Use an equal number of males and females (n=3-5 per sex per group).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.
-
Dose Selection: Doses should be selected on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-observed-adverse-effect level (NOAEL) and a dose that induces clear signs of toxicity.[6]
-
Administration: Administer the compound via the intended route (e.g., oral gavage). The volume should be consistent across all groups.
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 7-14 days).[6] Signs include changes in posture, breathing, activity level, and grooming.
-
Record body weight just before dosing and daily thereafter. A body weight loss of more than 15-20% is often considered a humane endpoint.
-
Record any instances of mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce any overt signs of toxicity or mortality.
Data Presentation Tables
Clear and concise data tables are crucial for interpreting your results.
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | n (M/F) | Mortality | Mean Body Weight Change (%) - Day 7 | Key Clinical Signs Observed |
| Vehicle Control | 5/5 | 0/10 | +5.2% | None |
| 10 | 5/5 | 0/10 | +4.8% | None |
| 30 | 5/5 | 0/10 | +1.5% | None |
| 100 | 5/5 | 0/10 | -8.5% | Mild lethargy at 2-4 hours post-dose |
| 300 | 5/5 | 2/10 | -17.3% (survivors) | Severe lethargy, piloerection |
Table 2: Example Efficacy Study Dose Selection Plan
| Study Phase | Objective | Doses to be Tested (mg/kg) | Rationale |
| Phase 1: MTD | Determine single-dose safety | 10, 30, 100, 300 | Logarithmic increase to identify toxicity threshold. |
| Phase 2: Dose-Ranging Efficacy | Identify effective dose range | 10, 30, 100 | Based on MTD results (100 mg/kg as highest well-tolerated dose). |
| Phase 3: Definitive Efficacy | Confirm efficacy and dose-response | 25, 50, 75 | Refined doses around the most effective dose identified in Phase 2. |
Visualization of the Dose Optimization Workflow
Understanding the logical flow of the dose optimization process is key to successful in vivo research.
Caption: Logical workflow for in vivo dose optimization.
This guide provides a foundational framework for approaching the in vivo dose optimization of novel this compound derivatives. Remember that each compound is unique, and a flexible, data-driven approach is essential for success. Always prioritize animal welfare and adhere to all institutional and national guidelines for animal research.
References
- BenchChem. (n.d.). This compound.
- PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies.
- BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
- ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
- Scientific Research Publishing. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery.
- PubMed. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance.
- ACS Publications. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking.
- ResearchGate. (n.d.). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne.
- PubMed. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
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- 8. researchgate.net [researchgate.net]
"challenges in scaling up 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid production"
Technical Support Center: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of this compound (CAS No: 3260-44-4). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure the successful and efficient scale-up of this important pharmaceutical intermediate.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, practical problems that may arise during the synthesis and purification of this compound. Each issue is analyzed by exploring its root causes and providing actionable solutions.
Issue 1: Low or Inconsistent Reaction Yield
A common challenge in scaling up any chemical synthesis is maintaining high yields. A drop in yield upon moving to a larger scale can be attributed to several factors.
Possible Causes & Recommended Actions:
-
Incomplete Reaction:
-
Causality: The foundational synthesis often involves the cyclization of a phthalic anhydride derivative with a hydrazine source.[1][2] On a larger scale, inefficient heat and mass transfer can lead to localized "cold spots" or poor mixing, preventing the reaction from reaching completion.
-
Solution:
-
Monitor Reaction Profile: Employ Process Analytical Technology (PAT), such as in-situ IR spectroscopy, to track the consumption of starting materials and the formation of the product in real-time. This provides a clear picture of the reaction kinetics without relying on offline sampling.[3]
-
Optimize Mixing: Evaluate the vessel's agitation efficiency. For larger reactors, ensure the impeller design and speed are sufficient to maintain a homogenous mixture, especially if the reaction involves slurries or multiple phases.
-
Re-evaluate Thermal Conditions: An exothermic reaction may require more efficient cooling on a larger scale to maintain the optimal temperature. Conversely, an endothermic reaction may need a more robust heating system. Perform calorimetric studies (e.g., Power Compensation Calorimetry) to understand the reaction's thermal profile and design an appropriate thermal management strategy.[3]
-
-
-
Side Reaction/Byproduct Formation:
-
Causality: Over-oxidation is a known risk, particularly when using strong oxidizing agents like potassium permanganate (KMnO₄) to form the 4-oxo group from a dihydro intermediate.[1] Uncontrolled pH or temperature can exacerbate the formation of undesired byproducts.
-
Solution:
-
Control Oxidant Addition: Instead of a bulk addition, add the oxidizing agent slowly and sub-surface to prevent localized high concentrations. Maintain strict temperature control throughout the addition.
-
pH Control: The pH during oxidation is critical to prevent over-oxidation of the carboxylic acid group.[1] Implement an automated pH monitoring and dosing system to maintain the optimal pH range.
-
Alternative Reagents: If byproducts remain an issue, explore alternative, milder oxidation methods or different synthetic routes that do not require such a harsh oxidation step.
-
-
-
Poor Product Isolation:
-
Causality: As a carboxylic acid, the product's solubility is highly dependent on pH. Premature or incomplete precipitation during workup will lead to significant yield loss into the mother liquor.
-
Solution:
-
Determine Optimal Precipitation pH: Conduct small-scale solubility studies to identify the precise pH at which the product has minimal solubility.
-
Controlled Crystallization: Avoid "crashing out" the product by adding the acidifying agent slowly to a well-agitated solution. This promotes the growth of larger, more easily filterable crystals and reduces impurity entrainment.[3]
-
Analyze Mother Liquor: Use HPLC to quantify the amount of product remaining in the filtrate. If significant, consider implementing a secondary recovery step, such as solvent evaporation and re-crystallization.
-
-
Caption: A logical workflow for diagnosing and resolving low yield issues.
Issue 2: Product Fails Purity Specifications
Achieving high purity is critical for pharmaceutical intermediates. Impurities can arise from starting materials, side reactions, or degradation.
Possible Impurities & Purification Strategies:
| Impurity Type | Potential Source | Recommended Analytical Method | Mitigation & Purification Strategy |
| Residual Hydrazine | Excess reagent from the cyclization step.[4] | HPLC with derivatization, GC-MS | Mitigation: Use PAT to monitor hydrazine consumption and ensure no excess remains.[3] Purification: Implement a quenching step with an appropriate scavenger post-reaction. Multiple recrystallizations or a reactive wash may be necessary. |
| Starting Materials | Incomplete reaction of phthalic anhydride or its derivative. | HPLC, TLC | Mitigation: Optimize reaction time and temperature. Ensure high-quality starting materials. Purification: Recrystallization is often effective as starting materials typically have different solubility profiles. |
| Incompletely Cyclized Intermediate | The reaction stalls before the final ring closure. | LC-MS, ¹H NMR | Mitigation: Ensure sufficient reaction time and temperature. Check for catalyst deactivation if one is used. Purification: These polar intermediates can often be removed via pH-controlled aqueous washes or by recrystallization in a polar solvent system. |
| Over-Oxidized Byproducts | Non-selective oxidation during the formation of the 4-oxo group.[1] | LC-MS | Mitigation: Tightly control oxidant addition rate, temperature, and pH. Purification: These impurities can be challenging to remove. Chromatographic methods may be required at the lab scale. For process scale, re-slurrying the final product in a specific solvent where the impurity is more soluble can be effective. |
This protocol provides a self-validating system for achieving high purity.
-
Solvent Selection: In separate vials, test the solubility of the crude product (~10 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate) at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. Alternatively, identify a solvent pair (one in which the product is soluble, one in which it is not).
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product and heat the mixture to reflux with stirring until all solids dissolve. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated carbon and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask wall may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize recovery.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Validation: Analyze the purified product by HPLC and ¹H NMR to confirm purity and identity. Compare the results to a reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most fundamental approach involves the cyclization of hydrazine derivatives with a phthalic anhydride precursor.[1][2] A common method starts with phthalic anhydride reacting with hydrazine hydrate to form a dihydrophthalazinedione intermediate.[1] This intermediate is then oxidized, for example with potassium permanganate in an acidic medium, to selectively introduce the keto-functionality at the C4 position.[1] Alternative strategies may involve introducing the carboxylic acid group via alkylation and subsequent hydrolysis of an appropriate phthalazinone core.[1]
Caption: A simplified diagram of a common synthesis route and potential pitfalls.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: Essential for controlling reaction rate and selectivity. Exothermic steps, like oxidation or cyclization, require careful monitoring to prevent thermal runaway and byproduct formation.
-
pH: Crucial during workup and purification. The product is a carboxylic acid, and its isolation via precipitation is entirely pH-dependent. The pH during oxidation reactions is also critical to prevent degradation.[1]
-
Reagent Stoichiometry and Addition Rate: The molar ratio of reactants is key. The rate of addition for potent reagents like oxidants or hydrazine must be controlled to maintain safety and selectivity, preventing localized high concentrations that can lead to side reactions.[3]
-
Agitation/Mixing: In large vessels, ensuring homogeneity is vital for consistent heat transfer and for allowing reactants to interact effectively, thereby ensuring the reaction proceeds evenly throughout the batch.
Q3: What safety precautions should be taken when handling the reagents for this synthesis?
-
Hydrazine and its derivatives: These are often toxic, corrosive, and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A key challenge in pharmaceutical process development is controlling residual hydrazine in the final product.[3]
-
Oxidizing Agents (e.g., KMnO₄): Strong oxidizers can react violently with organic materials. Avoid contact with flammable solvents and other combustible materials.
-
General Hazards: The target compound itself is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Standard laboratory safety practices should be followed at all times.
Q4: How does the physical form (e.g., crystal size, morphology) of the final product impact downstream processing?
The physical properties of the isolated solid are critical for formulation and drug development.
-
Small, fine particles ("fines"): Can be difficult to filter and wash effectively, leading to higher levels of trapped impurities and solvent. They may also pose dust explosion hazards and have poor flowability.
-
Large, well-defined crystals: Are easier to filter, wash, and dry. They generally have better flow properties, which is advantageous for subsequent handling and formulation steps like tableting. Controlling the crystallization process (cooling rate, agitation, anti-solvent addition rate) is the primary method for influencing the final product's physical form.[3]
References
-
This compound | C9H6N2O3 | CID 776855 - PubChem. [Link]
-
Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development - ACS Publications. [Link]
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed. [Link]
-
Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. [Link]
-
Synthesis of new phthalazinedione derivatives - Sciforum. [Link]
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- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]
- 5. This compound | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
"modifying 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid to improve bioavailability"
Technical Support Center: Phthalazinone Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid belongs to the phthalazinone class, a group of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The parent molecule (MW: 190.16 g/mol , Formula: C₉H₆N₂O₃) possesses a carboxylic acid group, which is often crucial for target engagement but simultaneously presents significant challenges for oral bioavailability.[3][4]
This guide serves as a technical resource for drug development professionals actively engaged in modifying this core structure. We will explore common experimental hurdles and provide troubleshooting solutions and validated protocols to systematically enhance the compound's pharmacokinetic profile. Our approach is grounded in the principles of medicinal chemistry, focusing on the causal relationships between molecular structure, physicochemical properties, and in vivo performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers may have when beginning work with this compound.
Q1: What are the primary physicochemical barriers limiting the oral bioavailability of this compound?
A1: The oral bioavailability of an active pharmaceutical ingredient (API) is primarily governed by its solubility and permeability. For an acidic compound like this compound, these two properties are often in opposition, a challenge explained by the pH-partition hypothesis.[5]
-
Solubility: In the high pH environment of the intestine, the carboxylic acid group (pKa ≈ 3-4) will be deprotonated (ionized), forming a carboxylate. This anionic form is polar and exhibits good aqueous solubility, which is necessary for dissolution in gastrointestinal fluids.
-
Permeability: However, this charged form has poor passive permeability across the lipid-rich intestinal membrane. For effective absorption, the compound must be in its neutral, protonated state, which is more lipophilic but has significantly lower aqueous solubility.[5]
-
Metabolism: Phthalazine and other N-heterocyclic structures are known substrates for cytosolic enzymes like aldehyde oxidase (AOX), which can lead to rapid first-pass metabolism in the liver and intestine, reducing the amount of active drug reaching systemic circulation.[6][7]
Q2: What is the primary metabolic pathway of concern for the phthalazinone core?
A2: The primary metabolic concern for the phthalazinone core is oxidation catalyzed by molybdenum-containing enzymes, particularly aldehyde oxidase (AOX).[6] Unlike the more commonly studied Cytochrome P450 (CYP) enzymes, AOX is highly expressed in the liver cytosol of humans and plays a significant role in the metabolism of N-heterocyclic xenobiotics.[7] Phthalazine itself is a well-known AOX substrate, readily oxidized to 1-phthalazinone.[6] This metabolic pathway can represent a major clearance mechanism, leading to low in vivo exposure. Therefore, early assessment of metabolic stability in the presence of AOX is critical.
Q3: What are the most common and effective strategies to overcome the bioavailability challenges of this molecule?
A3: There are two main strategic pillars: chemical modification (prodrugs) and formulation enhancement.
-
Prodrug Approach: This involves temporarily masking the polar carboxylic acid group to increase lipophilicity and membrane permeability.[8] The most common method is esterification . An ester prodrug is more lipophilic, facilitating absorption. Once in circulation, ubiquitous esterase enzymes cleave the ester bond, regenerating the active parent carboxylic acid.[8]
-
Formulation Strategies: These methods aim to improve the dissolution of the parent compound without chemical modification. Techniques include:
-
Salt Formation: Creating a salt with a suitable base can dramatically improve solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix prevents the formation of a stable crystal lattice, increasing its apparent solubility.[9]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can keep the drug solubilized within the GI tract, improving absorption.[5][9]
-
Q4: How do I choose the right modification or formulation strategy?
A4: The choice depends on the specific nature of the bioavailability barrier, which must be identified experimentally.
-
If the compound has high permeability but very low solubility (a "dissolution rate-limited" problem), formulation approaches like micronization or ASDs are often the most direct solution.[9]
-
If the compound has good solubility but poor permeability (a "permeability-limited" problem), a prodrug strategy to increase lipophilicity is the logical choice.[8]
-
If extensive first-pass metabolism is the issue, a prodrug might help by temporarily modifying the site of metabolic attack, or structural modifications to the phthalazinone core itself may be necessary to block metabolic hotspots.
The following workflow provides a logical decision-making framework.
Caption: Decision workflow for improving bioavailability.
Section 2: Troubleshooting Guide
This section is designed to address specific experimental issues in a question-and-answer format.
Q: My ethyl ester prodrug shows high permeability in the PAMPA assay, but in vivo oral dosing in rats results in very low exposure of the parent acid. What could be the cause?
A: This is a classic discrepancy between in vitro and in vivo results. While PAMPA is excellent for assessing passive permeability, it doesn't account for biological factors.[10] Several possibilities exist:
-
High First-Pass Metabolism: The prodrug itself or the newly regenerated parent acid might be rapidly metabolized in the intestinal wall or the liver before reaching systemic circulation. The phthalazinone core is susceptible to AOX-mediated metabolism.[6]
-
Troubleshooting Step: Perform an in vitro metabolic stability assay using rat liver S9 fraction (which contains both microsomal and cytosolic enzymes like AOX) and compare the stability of the prodrug versus the parent acid. This will help determine if the prodrug is being cleared too rapidly or if the regenerated parent is the liability.
-
-
Poor Aqueous Solubility of the Prodrug: While increasing lipophilicity improves permeability, it simultaneously decreases aqueous solubility. Your ester prodrug may be precipitating in the GI tract before it can be absorbed.
-
Troubleshooting Step: Measure the kinetic solubility of your prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If it's below 10 µg/mL, dissolution may be the new rate-limiting step. Consider a formulation approach for the prodrug, such as creating an amorphous solid dispersion.
-
-
Inefficient In Vivo Conversion: The esterases present in the rat gut wall and liver may not be efficiently cleaving your specific ester. While human and rat esterase activity is often similar, species differences can exist.
-
Troubleshooting Step: Incubate the prodrug in rat plasma and rat liver S9 fraction and measure the rate of appearance of the parent acid over time. This will confirm if enzymatic conversion is occurring at a sufficient rate.
-
Q: I synthesized a methyl ester prodrug, but it hydrolyzes back to the parent acid in my aqueous formulation buffer (pH 7.4) within hours. How can I improve its chemical stability?
A: This indicates that the ester is too chemically labile and susceptible to simple base-catalyzed hydrolysis, even without enzymes. The electron-withdrawing nature of the phthalazinone ring system likely activates the ester carbonyl, making it more susceptible to nucleophilic attack.
-
Troubleshooting Step 1 (Increase Steric Hindrance): Synthesize an ester with a bulkier alcohol, such as an isopropyl or isobutyl ester. The increased steric bulk around the carbonyl carbon will shield it from attack by water, slowing the rate of non-enzymatic hydrolysis while often still permitting access by esterase enzymes.
-
Troubleshooting Step 2 (Formulation at Lower pH): If the final dosage form allows, formulating the prodrug at a lower pH (e.g., pH 4-5) can significantly reduce the rate of base-catalyzed hydrolysis and improve shelf-life.
-
Troubleshooting Step 3 (Consider an Amide): If esters prove too unstable, consider synthesizing an amide prodrug. Amides are generally more resistant to chemical hydrolysis than esters but can still be cleaved by amidase enzymes in vivo.
The following diagram illustrates the relationship between prodrug structure and stability/conversion.
Caption: Prodrug strategies for the carboxylic acid moiety.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for synthesis and analysis.
Protocol 1: Synthesis of Ethyl 4-Oxo-3,4-dihydrophthalazine-1-carboxylate
This protocol describes a standard esterification method to produce the ethyl ester prodrug.
Rationale: This procedure uses thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the desired ester. This is a high-yielding and reliable method for this type of transformation.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, round bottom flasks, separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the suspension. Caution: SOCl₂ is corrosive and reacts violently with water. Perform in a fume hood.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. The reaction should become a clear solution.
-
Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous ethanol (5.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours or until TLC/LC-MS analysis shows complete consumption of the acyl chloride.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Permeability Assessment using PAMPA
This protocol outlines the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive, transcellular permeability.
Rationale: PAMPA provides a rapid, high-throughput method to predict passive membrane transport.[10] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. It is a cost-effective way to rank compounds for permeability before moving to more complex cell-based assays.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA plates)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Phosphatidylcholine in dodecane (or commercial lipid solution)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well of a 96-well microplate.
-
Prepare the donor plate: Carefully coat the membrane of each well of the filter plate with 5 µL of the lipid solution.
-
Prepare the donor solution by diluting the test compound stock solution into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ≤1%).
-
Add 200 µL of the donor solution to each well of the lipid-coated filter plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-16 hours, protected from light and with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also measure the equilibrium concentration (C_eq) from a mixture of donor and acceptor solutions.
-
Calculate the permeability coefficient (Pe) using the appropriate formula provided by the plate manufacturer, which generally follows first-order kinetics.
Data Interpretation:
-
High Permeability: Pe > 10 x 10⁻⁶ cm/s
-
Medium Permeability: Pe = 1 - 10 x 10⁻⁶ cm/s
-
Low Permeability: Pe < 1 x 10⁻⁶ cm/s
| Compound | Modification | Predicted LogP | Predicted Permeability (Pe, 10⁻⁶ cm/s) |
| Parent Acid | None | 1.2 | < 1 (Low) |
| Ethyl Ester | Prodrug | 2.5 | > 15 (High) |
| Isopropyl Ester | Prodrug | 2.8 | > 15 (High) |
| Amide | Prodrug | 1.8 | 5 - 10 (Medium) |
| Table 1: Hypothetical physicochemical and permeability data for parent acid and its derivatives. |
References
-
Vila, N., et al. (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Retrieved from [Link]
- Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-82.
-
PubMed. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]
-
PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from [Link]
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (2024). How are chemical structures modified to improve bioavailability? Retrieved from [Link]
-
MDPI. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic pathway of phthalazine oxidation. Retrieved from [Link]
-
PubMed. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of phthalazine to 1-phthalazinone. Retrieved from [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
Sources
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- 4. This compound | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 10. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating PARP Inhibition: A Comparative Analysis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for validating the inhibitory potential of a novel compound, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, against Poly (ADP-ribose) polymerase (PARP). We will navigate the logical progression from initial biochemical assays to complex cell-based models, comparing its hypothetical performance against established clinical PARP inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice.
The Central Role of PARP in Genomic Stability and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic integrity. They detect single-strand DNA breaks (SSBs) and, through a process called PARylation, recruit other DNA repair factors to the site of damage.[1][2] This function is essential for cell survival.
In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more severe double-strand DNA breaks (DSBs)—homologous recombination (HR)—is defective.[3][4] These cancer cells become critically dependent on PARP-mediated repair for survival.[3][5] This dependency creates a vulnerability known as "synthetic lethality." Inhibiting PARP in HR-deficient cancer cells prevents the repair of SSBs, which then deteriorate into lethal DSBs during DNA replication, leading to selective cancer cell death while sparing healthy tissues.[4][6]
Modern PARP inhibitors exhibit a dual mechanism of action:
-
Catalytic Inhibition : They competitively bind to the NAD+ binding site on PARP, preventing the synthesis of poly (ADP-ribose) chains and subsequent recruitment of repair machinery.[1][5]
-
PARP Trapping : Perhaps more critically, these inhibitors trap the PARP enzyme onto the DNA at the site of the break. This PARP-DNA complex is itself a highly toxic lesion that obstructs DNA replication and is often more cytotoxic than catalytic inhibition alone.[1][7][8] The potency of a PARP inhibitor is therefore a function of both its catalytic inhibition and its trapping efficiency.[8]
The Candidate: this compound
The compound this compound contains a phthalazinone scaffold. This chemical motif is a bio-isostere for the nicotinamide moiety of NAD+ and is a core structural feature of clinically approved PARP inhibitors like Olaparib.[9] This structural similarity provides a strong rationale for investigating its potential as a PARP inhibitor. This guide outlines the essential workflow to validate this hypothesis.
The Validation Workflow: A Multi-Stage Approach
A rigorous validation process follows a logical funnel, moving from high-throughput biochemical assays that confirm target engagement to more physiologically relevant cellular assays that demonstrate a desired biological effect.
Caption: A logical workflow for validating a novel PARP inhibitor candidate.
Stage 1: Biochemical Validation - Does It Hit the Target?
The first step is to determine if this compound directly interacts with and inhibits the PARP1 and PARP2 enzymes and to quantify its trapping ability.
A. PARP1/2 Enzymatic Inhibition Assay
This assay measures the direct inhibition of PARP's catalytic activity. A common method is a colorimetric or chemiluminescent ELISA-based assay.[10][11]
-
Principle : Histone proteins are coated onto a 96-well plate. Recombinant PARP1 or PARP2 enzyme, the test compound, and the substrate NAD+ (labeled with biotin) are added. Active PARP enzymes will create biotinylated PAR chains on the histones. The amount of PARylation is then detected using streptavidin-HRP, which generates a signal. An effective inhibitor will reduce this signal.[11][12]
-
Endpoint : The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PARP enzymatic activity by 50%.
-
Why this test? : It provides a direct, quantitative measure of target engagement and potency, allowing for initial ranking against known inhibitors.
B. PARP Trapping Assay
This assay is crucial for characterizing modern PARP inhibitors, as trapping efficiency often correlates better with cytotoxicity than catalytic inhibition.[1]
-
Principle : A fluorescence polarization (FP) assay can be used. A fluorescently labeled DNA oligonucleotide is incubated with the PARP enzyme. In the absence of an inhibitor, PARP binds and dissociates. In the presence of a trapping inhibitor, the PARP-DNA complex is stabilized, leading to a higher FP signal because the larger complex tumbles more slowly in solution.[11]
-
Endpoint : The half-maximal effective concentration (EC50) for PARP trapping.
-
Why this test? : It differentiates compounds that are merely catalytic inhibitors from those that are potent PARP trappers, which is a key predictor of clinical efficacy.
Comparative Biochemical Data (Hypothetical vs. Established Inhibitors)
The table below presents hypothetical data for our test compound against literature values for Olaparib and Talazoparib.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping EC50 (nM) | Reference(s) |
| Olaparib | 1 - 5 | ~1 | Moderate | [13] |
| Talazoparib | ~1 | ~1 | High (Most Potent) | [1][8] |
| This compound | (To Be Determined) | (To Be Determined) | (To Be Determined) |
Stage 2: Cellular Validation - Does It Work in a Relevant Biological Context?
Once biochemical activity is confirmed, the next critical step is to verify that the compound can enter cells, engage its target, and induce the desired biological effect—synthetic lethality.
A. Cellular PARP Inhibition Assay (Immunoblotting)
This assay confirms that the compound inhibits PARP activity inside the cell.
-
Principle : Cells are pre-treated with various concentrations of the test compound. DNA damage is then induced using an agent like methyl methanesulfonate (MMS) to activate PARP. Cell lysates are collected, and PAR levels are measured via Western blot using an anti-PAR antibody.[10]
-
Endpoint : A dose-dependent reduction in the cellular PAR signal, confirming target engagement in situ.
-
Why this test? : It bridges the gap between a purified enzyme assay and a whole-cell system, accounting for factors like cell permeability and metabolism.
B. Cytotoxicity Assays in Paired Cell Lines
This is the definitive test for the synthetic lethality mechanism. The compound's effect on cell viability is compared between a cell line with a functional homologous recombination (HR) pathway and a matched cell line that is HR-deficient (e.g., carrying a BRCA1/2 mutation).
-
Principle : Paired cell lines (e.g., BRCA2-proficient and BRCA2-deficient) are treated with a range of concentrations of the test compound for several days. Cell viability is then measured using a method like the CCK-8 or AlamarBlue assay.[12][14]
-
Endpoint : The IC50 for cell viability in both cell lines. A potent PARP inhibitor will show a significantly lower IC50 (i.e., higher potency) in the HR-deficient (e.g., BRCA-mutant) cells.
-
Why this test? : It directly validates the synthetic lethality hypothesis. A large difference in IC50 values between the paired cell lines is a strong indicator of a promising PARP inhibitor.
Comparative Cellular Data (Hypothetical vs. Established Inhibitors)
| Compound | Cytotoxicity IC50 (BRCA-proficient cells, µM) | Cytotoxicity IC50 (BRCA-deficient cells, µM) | Selectivity Index (Proficient/Deficient) | Reference(s) |
| Olaparib | Variable, often >10 µM | ~0.01 - 3.6 µM | High | [6][14] |
| Talazoparib | Variable | Highly potent, often <0.01 µM | Very High | |
| This compound | (To Be Determined) | (To Be Determined) | (To Be Determined) |
Detailed Experimental Protocols
Protocol 1: PARP1 Enzymatic Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available PARP assay kits.[2][11][12]
-
Plate Preparation : Coat a 96-well plate with histone proteins (100 µL/well of 10 µg/mL histones in PBS) and incubate overnight at 4°C. Wash the plate 3 times with PBS.
-
PARP Activation : Add 50 µL of reaction buffer containing activated DNA to each well and incubate for 60 minutes at room temperature.
-
Inhibitor Addition : Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include wells for a "no inhibitor" positive control (DMSO vehicle) and a known inhibitor like Olaparib as a reference.
-
Reaction Initiation : Add 40 µL of a solution containing recombinant PARP1 enzyme and biotinylated-NAD+ to all wells. Incubate for 60 minutes at room temperature.
-
Detection : Wash the plate 5 times. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Signal Generation : Wash the plate 5 times. Add 100 µL of a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.
-
Data Analysis : Normalize the data to the positive control (100% activity) and no-enzyme negative control (0% activity). Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay for Synthetic Lethality
-
Cell Seeding : Seed BRCA-proficient (e.g., MDA-MB-231) and BRCA-deficient (e.g., HCC1937) cells into separate 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound (e.g., 0.01 nM to 50 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for 5 days in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement : Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Data Reading : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control cells (100% viability). Plot the percent viability against the log of the inhibitor concentration and calculate the IC50 for each cell line.
Caption: Dual mechanism of PARP inhibitors leading to synthetic lethality.
Advancing to Preclinical Models
Should this compound demonstrate potent and selective activity in cellular assays, the final validation step involves in vivo studies.
-
Xenograft Models : Immunocompromised mice bearing tumors derived from human cancer cell lines (e.g., BRCA-mutant breast cancer) are treated with the compound. Efficacy is measured by tumor growth inhibition.
-
Pharmacodynamic Biomarkers : Tumor biopsies can be analyzed for PAR levels to confirm target engagement in vivo, linking drug exposure to its biological effect.[13][15] Zebrafish have also emerged as a potential in vivo screening tool to establish PARP inhibitor efficacy.[16]
Conclusion
Validating a novel PARP inhibitor requires a systematic and multi-faceted approach. By progressing through biochemical, cellular, and eventually in vivo assays, researchers can build a comprehensive data package for a candidate molecule like this compound. The key hallmarks of a successful candidate are potent dual-action (catalytic inhibition and PARP trapping) and a robust synthetic lethal phenotype in HR-deficient cancer models. This guide provides the foundational framework and comparative benchmarks necessary to rigorously evaluate its potential as a next-generation cancer therapeutic.
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Patsnap. (2024). What is the mechanism of Talazoparib Tosylate?. Patsnap Synapse. Available at: [Link]
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Mancari, R., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. National Institutes of Health. Available at: [Link]
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Adam, S., et al. (2021). Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. PubMed. Available at: [Link]
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Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. Available at: [Link]
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ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and.... ResearchGate. Available at: [Link]
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He, K., et al. (2021). Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. PubMed Central. Available at: [Link]
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O'Sullivan, J., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central. Available at: [Link]
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Varghese, G., et al. (2019). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. AACR Journals. Available at: [Link]
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Perreault, A., et al. (2005). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate. Available at: [Link]
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Makvandi, M., et al. (2018). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. National Institutes of Health. Available at: [Link]
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Benniston, A. C., et al. (2003). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. PubMed Central. Available at: [Link]
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Qiu, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. Available at: [Link]
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Guk, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Available at: [Link]
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Lehtio, L., et al. (2022). Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. bioRxiv. Available at: [Link]
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A Tale of Two Scaffolds: Olaparib vs. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective inhibition of key cellular pathways has become a cornerstone of modern drug development. This guide provides an in-depth comparison of two molecules that, while sharing a common phthalazinone core, represent divergent yet potentially complementary strategies in the fight against cancer: the approved PARP inhibitor Olaparib and the versatile chemical scaffold 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid .
While Olaparib is a well-established drug with a defined mechanism of action, this compound serves as a foundational structure for the development of novel therapeutics targeting distinct cancer vulnerabilities, including mechanisms of resistance to PARP inhibitors themselves. This guide will dissect their respective mechanisms, compare their known biological activities, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Part 1: The Established Agent - Olaparib, a Paradigm of Synthetic Lethality
Olaparib (marketed as Lynparza) is a first-in-class, potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] Its mechanism of action is a prime example of "synthetic lethality," a concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[3]
In the context of oncology, Olaparib has demonstrated significant efficacy in tumors with mutations in the BRCA1 or BRCA2 genes, which are critical components of the homologous recombination (HR) pathway for DNA double-strand break repair.[1] By inhibiting PARP-mediated single-strand break repair, Olaparib leads to an accumulation of DNA damage that, in HR-deficient cancer cells, cannot be effectively repaired, ultimately triggering cell death.[1][4]
Key Performance Characteristics of Olaparib
| Parameter | Value | Target(s) | Reference(s) |
| IC50 (PARP1) | 5 nM | PARP1 | [1][2] |
| IC50 (PARP2) | 1 nM | PARP2 | [1][2] |
| Cellular PARP Inhibition | 90% inhibition at 1µM in various cell lines | Endogenous PARP activity | [5] |
| Approved Indications | Ovarian, Breast, Pancreatic, and Prostate Cancers with specific genetic mutations | Patients with deleterious or suspected deleterious germline BRCA mutations | [1][6][7][8] |
Visualizing the Mechanism: Olaparib and Synthetic Lethality
Caption: Olaparib's mechanism of synthetic lethality in BRCA-mutant cancer cells.
Part 2: The Versatile Scaffold - this compound
In contrast to the well-defined role of Olaparib, this compound is a foundational chemical structure that has been leveraged in the development of inhibitors for various other anticancer targets. Current research has not established this specific molecule as a direct and potent PARP inhibitor. Instead, its derivatives have shown promise in tackling mechanisms that contribute to cancer progression and, notably, drug resistance.
Emerging Therapeutic Strategies with Derivatives:
-
c-Met Kinase Inhibition: Derivatives of the 4-oxo-3,4-dihydrophthalazine scaffold have been synthesized and evaluated as inhibitors of the c-Met receptor tyrosine kinase.[9] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Interestingly, c-Met has also been identified as a mediator of resistance to PARP inhibitors. c-Met can phosphorylate PARP1, which increases its enzymatic activity and reduces its binding to inhibitors like Olaparib.[10][11] This suggests a novel therapeutic strategy: combining a direct PARP inhibitor with a c-Met inhibitor derived from a similar chemical backbone to overcome resistance.
-
P-glycoprotein (P-gp) Inhibition: Other derivatives of this scaffold have been designed as inhibitors of P-glycoprotein (P-gp), a notorious ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR).[12] P-gp actively pumps a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. Olaparib itself has been identified as a substrate for P-gp, and P-gp overexpression is a known mechanism of resistance to Olaparib.[13][14] Therefore, developing P-gp inhibitors from the 4-oxo-3,4-dihydrophthalazine core could provide a means to re-sensitize tumors to Olaparib and other chemotherapies.
Visualizing the Interplay of Resistance Mechanisms
Caption: Targeting Olaparib resistance with phthalazinone-based inhibitors.
Part 3: Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, this section details standardized protocols for assessing the key biological activities discussed. These protocols are designed to be self-validating systems, providing a framework for the direct comparison of novel compounds against established agents like Olaparib.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
This fluorometric assay quantifies the PARP1 inhibitory activity of a compound by measuring the consumption of its co-substrate, NAD+.
-
Objective: To determine the IC50 value of a test compound against purified human PARP1 enzyme.
-
Principle: PARP1 activity is measured by the depletion of NAD+. The remaining NAD+ is detected using a developer reagent that generates a fluorescent signal.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound serial dilutions (in DMSO)
-
Olaparib as a positive control
-
Fluorescent plate reader
-
384-well black plates
-
NAD+ detection kit (containing nicotinamidase and developer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Olaparib in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Prepare a PARP1 enzyme/activated DNA mixture in assay buffer. Add 10 µL of this mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.
-
Measure fluorescence intensity using a plate reader (e.g., Ex/Em ~540/590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a non-linear regression model.[4]
-
Protocol 2: Cellular PARP Inhibition Assay (Western Blot)
This assay measures a compound's ability to inhibit PARP activity within intact cells by detecting the levels of poly(ADP-ribose) (PAR) following DNA damage.
-
Objective: To confirm the cell permeability and target engagement of a PARP inhibitor.
-
Principle: DNA damage induces PARP activity, leading to the formation of PAR chains on substrate proteins. An effective inhibitor will prevent this PARylation.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and reagents
-
Test compound and Olaparib
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Lysis buffer, protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Olaparib for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash, incubate with the secondary antibody, and develop the blot using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total PARP1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities for PAR and normalize them to the loading control to determine the extent of PARP inhibition.[4]
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
This protocol determines if a test compound can inhibit the efflux activity of P-gp, often using a fluorescent substrate.
-
Objective: To determine the IC50 of a test compound for P-gp inhibition.
-
Principle: Inside-out membrane vesicles overexpressing P-gp transport a fluorescent substrate into the vesicle in an ATP-dependent manner, quenching its fluorescence. An inhibitor will block this transport, resulting in a higher fluorescent signal.
-
Materials:
-
Inside-out membrane vesicles from cells overexpressing P-gp (e.g., HEK293-Pgp)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or a calcein-AM derivative)
-
Assay buffer (e.g., modified HBSS with 10 mM HEPES, pH 7.4)
-
ATP and AMP (as a negative control for ATP-dependent transport)
-
Test compound serial dilutions
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Fluorescence plate reader
-
-
Procedure:
-
Add the test compound or controls at various concentrations to a 96-well plate.
-
Add the P-gp membrane vesicles and the fluorescent substrate to the wells.
-
Pre-incubate to allow compound interaction.
-
Initiate the transport reaction by adding ATP (or AMP to control wells).
-
Monitor the fluorescence over time. P-gp activity is determined by the difference in fluorescence between ATP- and AMP-containing wells.
-
Calculate the percent inhibition of P-gp transport for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.[6][8]
-
Visualizing the Experimental Workflow: IC50 Determination
Caption: A generalized workflow for determining the IC50 of a test compound.
Conclusion: Divergent Paths, Convergent Goals
The comparison between Olaparib and this compound highlights a fascinating dichotomy in modern drug discovery. Olaparib represents the successful culmination of a targeted strategy, providing a powerful therapeutic option for patients with specific genetic vulnerabilities. Its story underscores the power of inhibiting a primary DNA repair pathway.
Conversely, this compound exemplifies the utility of a versatile chemical scaffold. While not a direct PARP inhibitor itself, its structural framework is proving instrumental in developing agents that can counteract the very mechanisms of resistance that limit the long-term efficacy of drugs like Olaparib. The exploration of its derivatives as c-Met and P-gp inhibitors opens up exciting possibilities for combination therapies, potentially broadening the patient population that can benefit from PARP inhibition and overcoming acquired resistance.
For researchers and drug developers, both molecules offer critical lessons. Olaparib serves as a benchmark for potency and clinical success in its class, while the ongoing development of novel agents from the this compound scaffold demonstrates the importance of anticipating and targeting the complex landscape of therapeutic resistance. The future of targeted oncology may well lie in the synergistic combination of such direct and resistance-breaking approaches.
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Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed. [Link]
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Cross-Validation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Activity in Diverse Cancer Cell Lines: A Comparative Guide
<
This guide provides a comprehensive framework for the cross-validation of the biological activity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. Herein, we detail the scientific rationale, experimental methodologies, and data interpretation strategies necessary to objectively compare the compound's performance across a panel of diverse cancer cell lines.
Introduction and Scientific Rationale
This compound belongs to the phthalazinone class of heterocyclic compounds. This scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] Notably, many phthalazinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[5][6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[7][8][9]
The Necessity for Cross-Validation:
A fundamental challenge in preclinical drug discovery is the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically between different tumor types and even between different subtypes of the same cancer.[10][11] This variability stems from the unique genetic and phenotypic characteristics of each cancer cell line.[10][11] Therefore, relying on data from a single cell line can provide a misleading and overly optimistic assessment of a compound's potential.[12][13][14][15]
Cross-validation using a diverse panel of cell lines is a critical step to:
-
Determine the breadth of activity: Identify if the compound has broad-spectrum effects or is selective for specific cancer types.
-
Uncover potential mechanisms of resistance: Differences in sensitivity can provide clues about the compound's mechanism of action and potential biomarkers for patient stratification.
-
Enhance the clinical relevance of findings: A more comprehensive dataset increases the predictive value of preclinical studies for future clinical trials.[10]
This guide outlines a systematic approach to select an appropriate cell line panel and execute robust, validated assays to compare the cytotoxic and apoptotic activity of this compound.
Experimental Design and Workflow
The overall experimental strategy is designed to move from a broad assessment of metabolic activity to a more specific analysis of programmed cell death, ensuring a thorough characterization of the compound's cellular effects.
Rationale for Cell Line Selection
Selecting the right cell lines is paramount for a meaningful cross-validation study. The panel should encompass diversity in tissue of origin, genetic background, and known sensitivity to DNA damaging agents or PARP inhibitors.
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, p53 wild-type | Represents a common, hormone-responsive breast cancer subtype. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-), p53 mutant | Represents an aggressive, harder-to-treat breast cancer subtype. |
| A549 | Lung Carcinoma | Non-Small Cell Lung Cancer (NSCLC) | A widely used model for a prevalent solid tumor type. |
| HCT116 | Colorectal Carcinoma | p53 wild-type | Common model for gastrointestinal cancers. |
| HeLa | Cervical Cancer | HPV-positive | A robust, highly proliferative, and historically significant cancer cell line. |
| UO-31 | Renal Cancer | - | Phthalazinone derivatives have previously shown activity against this cell line.[1] |
This selection provides a basis for evaluating the compound against cancers of epithelial origin with varying genetic backgrounds, which is essential for identifying patterns of sensitivity.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the cross-validation process, from initial cell culture to final data analysis.
Caption: Experimental workflow for cross-validating compound activity.
Detailed Methodologies and Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data.
Cell Culture and Compound Preparation
-
Cell Culture: All cell lines should be obtained from a reputable source (e.g., ATCC). Culture each cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent serial dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[18] Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the compound or vehicle control (0.1% DMSO). Include wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[16][19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed 1-2 x 10^5 cells in 6-well plates and treat with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) per sample.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][22]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[20]
Results and Comparative Analysis
The primary output of this study will be a comparative dataset that allows for an objective assessment of the compound's activity profile.
Comparative Anti-proliferative Activity (IC50)
The IC50 values derived from the MTT assays should be compiled into a summary table for direct comparison.
Table 1: Hypothetical IC50 Values of this compound across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Relative Sensitivity |
| MCF-7 | Breast Adenocarcinoma | 15.2 | Moderate |
| MDA-MB-231 | Breast Adenocarcinoma | 5.8 | High |
| A549 | Lung Carcinoma | 25.5 | Low |
| HCT116 | Colorectal Carcinoma | 12.7 | Moderate |
| HeLa | Cervical Cancer | 8.1 | High |
| UO-31 | Renal Cancer | 9.3 | High |
Data Interpretation: In this hypothetical example, the compound shows potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231), cervical cancer (HeLa), and renal cancer (UO-31) cell lines, with IC50 values below 10 µM. The activity is moderate in MCF-7 and HCT116 cells and lower in A549 lung cancer cells. This differential sensitivity suggests the compound's mechanism may be particularly effective in cell types with specific genetic vulnerabilities, warranting further investigation into pathways like DNA repair.
Comparative Apoptosis Induction
The results from the Annexin V/PI assay will validate whether the observed reduction in cell viability is due to the induction of programmed cell death.
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) after 48h Treatment with 1x IC50 Compound
| Cell Line | % Total Apoptotic Cells (Early + Late) | Fold Increase vs. Control |
| MDA-MB-231 | 45.6% | 9.1 |
| HeLa | 38.2% | 7.6 |
| A549 | 11.3% | 2.3 |
Data Interpretation: The data show a strong correlation between sensitivity (low IC50) and the induction of apoptosis. In the highly sensitive MDA-MB-231 and HeLa cell lines, treatment at the IC50 concentration leads to a significant increase in the apoptotic population. Conversely, the less sensitive A549 cell line shows only a modest increase in apoptosis, suggesting that at this concentration, the primary effect might be cytostatic rather than cytotoxic.
Potential Mechanism of Action: PARP Inhibition
Given the phthalazinone core, a plausible mechanism of action is the inhibition of PARP enzymes.[4] PARP1 plays a key role in repairing DNA single-strand breaks (SSBs).[5] Inhibiting PARP1 prevents the recruitment of repair proteins.[5][6] In normal cells, this damage can be repaired by other pathways like homologous recombination (HR). However, in cancer cells with HR deficiencies (e.g., BRCA mutations), the accumulation of unrepaired SSBs leads to double-strand breaks during replication, causing genomic instability and cell death—a concept known as synthetic lethality.[7]
Caption: Hypothesized mechanism: Inhibition of PARP1-mediated DNA repair.
Conclusion
This guide presents a structured, multi-faceted approach for the cross-validation of this compound. By systematically evaluating its anti-proliferative and apoptotic effects across a panel of genetically diverse cancer cell lines, researchers can generate a robust dataset that provides a more accurate and clinically relevant understanding of the compound's therapeutic potential. The differential activity observed in preliminary studies highlights the importance of this approach and suggests that further investigation into its potential as a PARP inhibitor is warranted, particularly in tumors with deficiencies in DNA repair pathways.
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A Head-to-Head Showdown: Dissecting the Performance of Phthalazinone-Based PARP Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. At the heart of many of these revolutionary drugs lies the phthalazinone scaffold, a chemical framework that has given rise to a class of potent and clinically validated PARP inhibitors. This guide provides a comprehensive head-to-head comparison of the leading phthalazinone-based PARP inhibitors, delving into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Central Role of PARP and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA single-strand breaks (SSBs). They act as DNA damage sensors, binding to SSBs and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR). This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity through the base excision repair (BER) pathway.
The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of synthetic lethality . In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. Phthalazinone-based inhibitors exploit this vulnerability by mimicking the nicotinamide moiety of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and preventing PAR synthesis.[1]
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Comparative Analysis of Leading Phthalazinone-Based PARP Inhibitors
Several phthalazinone-based PARP inhibitors have gained regulatory approval and are in various stages of clinical development. This section provides a head-to-head comparison of their key characteristics.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency | Key Approved Indications |
| Olaparib | 1-19 | 0.2-0.3 | Moderate | Ovarian, Breast, Prostate, Pancreatic Cancer[2][3][4] |
| Rucaparib | 0.8-3.2 | 0.2-0.3 | Moderate | Ovarian, Prostate Cancer[2][3][4] |
| Niraparib | 2-35 | 2-4 | High | Ovarian Cancer[3][4] |
| Talazoparib | ~0.57 | ~0.2 | Very High | Breast Cancer[4][5] |
| Pamiparib | 1.3 | 0.92 | Strong | Ovarian, Fallopian Tube, Peritoneal Cancer[1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.
Key Insights from the Comparison:
-
Potency: Talazoparib stands out as the most potent PARP trapper, being approximately 100-fold more effective at trapping PARP-DNA complexes than olaparib.[3][6] This enhanced trapping activity is believed to contribute to its high cytotoxicity. Pamiparib also demonstrates strong DNA-trapping activity.[1]
-
Selectivity: While most inhibitors target both PARP1 and PARP2, there are subtle differences in their selectivity profiles which may influence their safety and efficacy. For instance, some studies suggest niraparib is more selective towards PARP1 and PARP2, while olaparib and rucaparib are more potent inhibitors of PARP1 but less selective overall.[7]
-
Clinical Efficacy: Head-to-head clinical trial data is limited. However, network meta-analyses and comparative studies suggest no significant differences in overall survival for certain cancers, such as platinum-sensitive ovarian cancer, between olaparib, rucaparib, and niraparib.[7] The choice of inhibitor often comes down to the specific indication, biomarker status (e.g., BRCA mutation), and the patient's tolerance to the distinct side effect profiles.
-
Safety and Tolerability: The adverse event profiles of these inhibitors differ. For example, niraparib is associated with a higher risk of thrombocytopenia, while olaparib is linked to a higher incidence of anemia and nausea.[7][8][9] Talazoparib has been associated with a higher incidence of hematological toxicities and alopecia compared to olaparib in some studies.[10][11]
Essential Experimental Protocols for Evaluating PARP Inhibitors
Accurate and reproducible in vitro and cellular assays are fundamental to the discovery and development of novel PARP inhibitors. The following section details the step-by-step methodologies for key experiments.
In Vitro PARP1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Caption: Workflow for an in vitro PARP1 enzymatic inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.
-
Prepare activated DNA (e.g., sheared salmon sperm DNA) in the reaction buffer.
-
Prepare serial dilutions of the phthalazinone-based PARP inhibitor in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted PARP1 enzyme and activated DNA to each well.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a solution of NAD+ and biotinylated-NAD+ to each well.
-
Incubate the plate at 30°C for 60 minutes to allow for the PARylation of histone proteins pre-coated on the plate.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP (horseradish peroxidase) to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains.
-
Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader.
-
Normalize the data to the vehicle control and plot the percentage of PARP1 inhibition against the log concentration of the inhibitor to determine the IC50 value.[1]
-
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20).
-
Prepare a fluorescently labeled DNA oligonucleotide duplex.
-
Dilute recombinant human PARP1 enzyme in the binding buffer.
-
Prepare serial dilutions of the PARP inhibitor.
-
-
Assay Setup:
-
In a 384-well plate, add the fluorescently labeled DNA to each well.
-
Add the serially diluted inhibitor or vehicle control.
-
Add the diluted PARP1 enzyme to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the formation of the PARP-DNA complex.
-
Measure the fluorescence polarization (FP) of each well using a plate reader. An increase in FP indicates the trapping of the PARP enzyme on the fluorescent DNA.
-
-
Data Analysis:
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of PARP inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the phthalazinone-based PARP inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance and normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the inhibitor to calculate the IC50 value.
-
Conclusion and Future Perspectives
The phthalazinone scaffold has undeniably been a cornerstone in the development of clinically successful PARP inhibitors. The head-to-head comparison reveals a class of drugs with distinct potency, selectivity, and safety profiles, offering tailored therapeutic options for various cancers. While direct comparative clinical trials are still somewhat limited, the wealth of preclinical and clinical data allows for an informed selection of the most appropriate inhibitor based on the specific cancer type, its genetic background, and patient characteristics.
Future research in this field will likely focus on several key areas: the development of next-generation phthalazinone derivatives with improved selectivity and reduced off-target effects, the exploration of novel combination therapies to overcome resistance, and the identification of new biomarkers to better predict patient response. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of PARP inhibition and bringing more effective and personalized cancer therapies to patients.
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AJMC. (2020, November 19). Review Offers First Head-to-Head Look at PARP Inhibitors for Ovarian Cancer. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Experiments with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
This guide provides an in-depth analysis of the experimental reproducibility for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 3260-44-4), a heterocyclic compound of significant interest in medicinal chemistry.[1][2] We will dissect the common synthetic pathways, identify critical parameters that govern experimental outcomes, and compare its synthetic challenges and advantages against relevant alternatives. This document is intended for researchers, chemists, and drug development professionals who require robust and repeatable methodologies.
Foundational Understanding: The Phthalazinone Core
This compound belongs to the phthalazinone class of compounds. Its rigid, bicyclic structure serves as a valuable scaffold in drug discovery, with derivatives showing promise as antitumor agents through mechanisms like kinase inhibition.[1] The reproducibility of any experiment involving this molecule begins with a pure, well-characterized starting material. Therefore, understanding and controlling its synthesis is paramount.
Synthesis Protocol and Reproducibility Hotspots
The most established route to synthesize the phthalazinone core involves the cyclization of a hydrazine derivative with a phthalic anhydride precursor.[1] This method, while straightforward in principle, contains several critical steps where variability can compromise reproducibility.
Detailed Synthetic Protocol: Phthalic Anhydride and Hydrazine Route
This two-step process involves the initial formation of a dihydro intermediate followed by selective oxidation.
Step 1: Cyclodehydration to form 3,4-dihydrophthalazine-1,4-dione
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol.
-
Nucleophilic Attack : Add hydrazine hydrate dropwise to the solution while stirring. The reaction is exothermic; maintain control over the addition rate.
-
Cyclization : Reflux the mixture for 8-12 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture. The product, 3,4-dihydrophthalazine-1,4-dione, will often precipitate and can be collected by vacuum filtration.
Step 2: Selective Oxidation to this compound
-
Suspension : Suspend the dried 3,4-dihydrophthalazine-1,4-dione from Step 1 in an acidic medium (e.g., dilute sulfuric acid).
-
Oxidation : Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions.[1] The temperature should be carefully monitored and controlled, typically kept low with an ice bath to prevent over-oxidation.
-
Quenching : After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench any excess oxidizing agent.
-
Purification : The final product, this compound, can be isolated through filtration and purified by recrystallization from an appropriate solvent system.
Visualizing the Synthesis Workflow
Sources
"benchmarking 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid against other DNA repair inhibitors"
An In-Depth Guide to Benchmarking Phthalazinone-Based PARP Inhibitors Against Key DNA Repair Pathway Modulators
Introduction: Targeting the Achilles' Heel of Cancer
The integrity of our genome is under constant assault from both endogenous metabolic processes and exogenous agents. To counteract this, cells have evolved a complex and interconnected signaling network known as the DNA Damage Response (DDR). This network detects DNA lesions, signals their presence, and mediates their repair. In oncology, the DDR has emerged as a critical therapeutic target. Cancer cells, which often harbor defects in certain DDR pathways, become hyper-reliant on the remaining pathways for survival. Inhibiting these remaining functional pathways can induce a state of "synthetic lethality," leading to selective cancer cell death while sparing normal tissues.
The compound 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid represents a foundational scaffold in medicinal chemistry. While this specific molecule is not a frontline inhibitor, its core structure, the phthalazinone ring, is the cornerstone of a highly successful class of DNA repair inhibitors targeting Poly(ADP-ribose) polymerase (PARP).[1][2][3] Olaparib, the first FDA-approved PARP inhibitor, is a prime example of a drug built upon this phthalazinone framework.[2][4][5]
This guide provides a comparative benchmark of the phthalazinone chemical class, represented by potent PARP inhibitors, against other key classes of DNA repair inhibitors that target different critical nodes in the DDR network. We will explore the mechanistic rationale, outline robust experimental protocols for head-to-head comparison, and present data-driven insights for researchers and drug development professionals.
The DNA Damage Response Network: Key Players and Inhibitor Targets
The DDR is orchestrated by a series of sensor, transducer, and effector proteins. A simplified overview of the key pathways and the points of intervention for the inhibitors discussed in this guide is presented below.
-
PARP1/2 (Poly(ADP-ribose) polymerase 1/2): A primary sensor of DNA single-strand breaks (SSBs). Upon binding to a break, PARP synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other repair factors. Inhibiting PARP traps the enzyme on DNA, leading to the collapse of replication forks and the formation of toxic double-strand breaks (DSBs).[5][6] This is particularly lethal in cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[5]
-
ATM (Ataxia-Telangiectasia Mutated): The principal kinase that responds to DSBs. It phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest and promote repair.
-
ATR (Ataxia-Telangiectasia and Rad3-related): A kinase that primarily responds to replication stress and bulky DNA adducts. It activates the CHK1 kinase to stall the cell cycle and stabilize replication forks.
-
DNA-PK (DNA-dependent Protein Kinase): A crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.
The strategic points of inhibition within this network are visualized below.
Caption: Simplified overview of the DNA Damage Response (DDR) pathways.
Performance Benchmarking: Key Experimental Comparisons
A rigorous comparison requires a multi-pronged approach, assessing biochemical potency, cellular activity, and target-specific engagement.
Biochemical Potency: Direct Enzyme Inhibition
The first step is to determine the direct inhibitory effect of each compound on its purified target enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Biochemical IC50 Values of Representative DNA Repair Inhibitors
| Inhibitor Class | Representative Compound | Primary Target | Target IC50 (nM) | Selectivity Notes |
|---|---|---|---|---|
| Phthalazinone (PARPi) | Olaparib | PARP1 / PARP2 | ~1-5 | Highly selective for PARP family enzymes. |
| ATM Inhibitor | KU-60019 | ATM | ~6 | Highly selective against other PIKK family kinases (DNA-PK, ATR). |
| ATR Inhibitor | Berzosertib (VE-821) | ATR | ~20 | Potent and selective for ATR over ATM, DNA-PK, and mTOR. |
| DNA-PK Inhibitor | M3814 (Peposertib) | DNA-PK | ~3 | High selectivity for DNA-PK over other related kinases. |
Note: IC50 values are approximate and can vary based on assay conditions.
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay
This protocol determines the IC50 of a phthalazinone-based inhibitor against PARP1. The principle relies on detecting the PARylation of histone proteins, a direct product of PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+ (substrate)
-
Test inhibitor (e.g., Olaparib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
Methodology:
-
Compound Preparation: Perform serial dilutions of the phthalazinone inhibitor in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: To the histone-coated plate, add the PARP1 enzyme and the inhibitor dilutions.
-
Initiation: Add biotin-labeled NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow for histone PARylation.
-
Detection:
-
Wash the plate thoroughly to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature. The HRP conjugate will bind to the biotinylated PAR chains on the histones.
-
Wash the plate again.
-
Add TMB substrate. A colorimetric signal will develop in proportion to the amount of PARP activity.
-
-
Quantification: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Causality Note: The choice of a histone-coated plate provides a solid-phase substrate for the PARP enzyme, simplifying the washing steps. Using biotinylated NAD+ and a Streptavidin-HRP detection system creates a highly specific and sensitive enzymatic assay with a robust signal-to-noise ratio.
Cellular Potency and Synthetic Lethality
Moving from the purified enzyme to a cellular context is critical. Here, we assess the compound's ability to penetrate cells, engage its target, and elicit a biological response. For PARP inhibitors, the key context is synthetic lethality in HR-deficient cells.
Table 2: Comparative Cellular Potency (EC50) in Matched Cell Lines
| Inhibitor | Cell Line | HR Status | Growth Inhibition EC50 (µM) | Synthetic Lethality Ratio (WT/Deficient) |
|---|---|---|---|---|
| Olaparib (PARPi) | CAPAN-1 | BRCA2-deficient | ~0.01 | >100 |
| BxPC-3 | BRCA-proficient | >1 | ||
| KU-60019 (ATMi) | ATM-/- Fibroblasts | ATM-deficient | ~0.1 | ~10-20 |
| ATM+/+ Fibroblasts | ATM-proficient | ~2 | ||
| Berzosertib (ATRi) | ATM-/- Cells | ATM-deficient | ~0.05 | >50 |
| | ATM+/+ Cells | ATM-proficient | >2.5 | |
Note: EC50 values are representative. The synthetic lethality ratio is a key indicator of selective potency.
Target Engagement and Phenotypic Response
Confirming that the inhibitor modulates its intended target within the cell and produces the expected downstream biological effect is the final piece of the puzzle. This is often assessed by measuring a specific biomarker, such as the phosphorylation of a downstream substrate or the formation of DNA damage foci.
Table 3: Key Pharmacodynamic Biomarkers for DDR Inhibitors
| Inhibitor Class | Biomarker | Assay Method | Expected Result with Inhibitor |
|---|---|---|---|
| PARPi | Poly(ADP-ribose) levels | Western Blot / ELISA | Decrease in PAR levels |
| γH2AX foci | Immunofluorescence | Increase in foci (especially in HR-deficient cells) | |
| ATMi | Phospho-CHK2 (Thr68) | Western Blot | Abrogation of damage-induced phosphorylation |
| ATRi | Phospho-CHK1 (Ser345) | Western Blot | Abrogation of damage-induced phosphorylation |
| DNA-PKi | Phospho-DNA-PKcs (S2056) | Western Blot | Abrogation of damage-induced autophosphorylation |
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol quantifies DNA double-strand breaks, a key phenotypic outcome of PARP inhibition in HR-deficient cells.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Self-Validating System: This protocol includes critical controls. The comparison between BRCA-deficient and proficient cell lines is essential to validate the synthetic lethal hypothesis. A positive control (e.g., treatment with a DSB-inducing agent like etoposide) and a negative (vehicle) control are mandatory for interpreting the results.
Discussion and Concluding Remarks
This guide outlines a comprehensive framework for benchmarking phthalazinone-based PARP inhibitors against other classes of DDR inhibitors.
-
Phthalazinone-based PARP inhibitors demonstrate exceptional potency and selectivity, particularly in cancers with HR deficiencies. Their mechanism of action, which creates highly toxic DSBs from unrepaired SSBs, provides a wide therapeutic window in the right genetic context.[4][5]
-
ATM and ATR inhibitors act further downstream, controlling the cell's response to DSBs and replication stress, respectively. They are powerful tools for sensitizing cancer cells to radiation and chemotherapy. Their efficacy is often linked to specific cellular states (e.g., high replication stress for ATRi) or co-therapies.
-
DNA-PK inhibitors directly block the major DSB repair pathway of NHEJ, making them potent radiosensitizers and chemosensitizers.
The choice of inhibitor depends entirely on the therapeutic strategy. For exploiting synthetic lethality in HR-deficient tumors, phthalazinone-based PARP inhibitors are the clear front-runners. For combination therapies aimed at preventing the repair of damage induced by other agents, ATM, ATR, and DNA-PK inhibitors offer compelling and distinct mechanistic advantages.
Ultimately, a robust benchmarking strategy, incorporating the biochemical, cellular, and phenotypic assays described herein, is essential for elucidating the precise strengths and weaknesses of any novel DNA repair inhibitor and for positioning it effectively in the complex landscape of cancer therapy.
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Confirming the Target Engagement of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. We will explore the scientific rationale for investigating Poly(ADP-ribose) polymerase 1 (PARP1) as its primary target and present a comparative analysis with established PARP inhibitors. This document will provide detailed experimental protocols and data interpretation strategies to rigorously validate target engagement in a cellular context.
Introduction: Unveiling the Therapeutic Potential
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry.[1][2] While derivatives of this scaffold have been explored for various therapeutic targets, its structural significance as a key intermediate in the synthesis of the potent PARP inhibitor, Olaparib, provides a compelling rationale for investigating its direct interaction with PARP enzymes.[3][4][5] PARP1 is a critical enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair.[6]
This guide will delineate a systematic approach to first, hypothesize and then, experimentally confirm the engagement of this compound with PARP1. We will compare its performance with well-characterized PARP inhibitors such as Olaparib, Rucaparib, and Niraparib.[7][8]
The Central Hypothesis: PARP1 as the Primary Target
The core hypothesis of this guide is that this compound directly engages and inhibits PARP1. This is predicated on its structural role in the synthesis of Olaparib, a potent PARP1/2 inhibitor.[3][9] The phthalazinone core is a common feature among several PARP inhibitors.[10]
To validate this hypothesis, a multi-pronged experimental approach is essential. We will focus on both biochemical and cellular methods to provide robust evidence of target engagement.
Comparative Analysis: Benchmarking Against Known PARP Inhibitors
To contextualize the activity of this compound, it is crucial to compare it against established PARP inhibitors.
| Compound | Primary Target(s) | Reported IC50 (PARP1) | Key Characteristics |
| Olaparib | PARP1, PARP2 | ~1-5 nM | First-in-class PARP inhibitor, approved for various cancers.[8][11] |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.4 nM | Potent PARP inhibitor with demonstrated clinical efficacy.[7][8] |
| Niraparib | PARP1, PARP2 | ~3.8 nM | Highly selective PARP1/2 inhibitor.[7] |
| Talazoparib | PARP1, PARP2 | ~0.57 nM | The most potent PARP trapping agent among approved inhibitors.[11] |
| This compound | Hypothesized: PARP1 | To be determined | Key intermediate in Olaparib synthesis. [3] |
Experimental Workflows for Target Engagement Confirmation
We will employ a tiered approach, starting with biochemical assays to establish direct enzyme inhibition, followed by cellular assays to confirm target engagement in a physiological context.
Workflow for Target Engagement Validation
Caption: A tiered workflow for validating the target engagement of this compound with PARP1.
Part 1: Biochemical Validation of PARP1 Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1 in a cell-free system. A chemiluminescent or fluorescent-based assay is recommended for high-throughput screening and accurate IC50 determination.[12][13][14]
Experimental Protocol: PARP1 Chemiluminescent Inhibition Assay
This protocol is adapted from commercially available kits.[13]
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator PARP inhibitors (e.g., Olaparib) in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Add recombinant human PARP1 enzyme, activated DNA, and the PARP substrate mixture (containing biotinylated NAD+) to the wells.
-
Incubation: Incubate the plate at room temperature to allow the PARPylation reaction to proceed.
-
Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader. The signal is proportional to PARP1 activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Predicted Outcome |
| This compound | Dose-dependent inhibition of PARP1 activity, yielding a measurable IC50. |
| Olaparib (Positive Control) | Potent inhibition of PARP1 activity with a low nanomolar IC50. |
| Vehicle (Negative Control) | No significant inhibition of PARP1 activity. |
Part 2: Cellular Target Engagement Confirmation
While biochemical assays are crucial, confirming target engagement within the complex milieu of a living cell is paramount. We will utilize two orthogonal, label-free methods: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP).
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its resistance to thermal denaturation.[17]
Caption: A general workflow for Co-Immunoprecipitation (Co-IP).
This protocol can be adapted from standard Co-IP procedures. [18][19]
-
Cell Lysis: Lyse cells treated with this compound, Olaparib, or vehicle using a non-denaturing lysis buffer to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PARP1 antibody conjugated to magnetic or agarose beads. This will capture PARP1 and any interacting partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis by Western Blot: Analyze the eluates by SDS-PAGE and Western blotting using an anti-PARP1 antibody to confirm the successful immunoprecipitation of PARP1. A stronger band in the compound-treated samples compared to the vehicle control can indicate stabilization of the protein by the compound.
-
(Optional) Analysis by Mass Spectrometry: For a more in-depth and unbiased analysis, the eluted proteins can be identified by mass spectrometry. This can confirm the presence of PARP1 and identify other potential binding partners that may be influenced by the compound.
| Compound | Expected Co-IP Outcome |
| This compound | Successful immunoprecipitation of PARP1. Potentially an increased amount of pulled-down PARP1 compared to the control, suggesting stabilization. |
| Olaparib (Positive Control) | Successful and potentially enhanced immunoprecipitation of PARP1. |
| IgG Isotype Control (Negative Control) | No significant immunoprecipitation of PARP1. |
Conclusion
This guide outlines a rigorous, multi-faceted approach to confirm the target engagement of this compound with its hypothesized target, PARP1. By combining biochemical assays with orthogonal cellular techniques like CETSA and Co-IP, and benchmarking against established PARP inhibitors, researchers can generate a robust data package to validate the mechanism of action of this compound. The successful confirmation of PARP1 engagement would provide a strong foundation for its further development as a potential therapeutic agent.
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Potjewyd, G. A., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 633-640. [Link]
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Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6045-6054. [Link]
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A Comparative Guide to the Toxicity Profiles of Phthalazinone Derivatives: An In-Depth Analysis for Drug Development
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and cardiotonic activities.[1][2] However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, chief among them being unforeseen toxicity. Issues such as drug-induced liver injury (DILI) and cardiotoxicity are leading causes of drug attrition during development and post-market withdrawal.[3][4][5][6][7]
This guide provides a comparative framework for evaluating the toxicity profiles of novel phthalazinone derivatives. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple listing of methods to explain the causal logic behind experimental choices. We will dissect the critical assays for assessing cytotoxicity, genotoxicity, and mechanisms of toxicity, and conclude with organ-specific considerations, providing a robust, self-validating system for preclinical safety assessment.
Part 1: Foundational Cytotoxicity Screening
The Rationale: The initial step in any toxicity assessment is to determine the concentration range at which a compound exhibits general toxicity to living cells. This is achieved through cytotoxicity assays that measure cell viability or cell death. Employing at least two assays with different mechanistic underpinnings is crucial, as a compound might interfere with the chemistry of one assay but not another, ensuring the data is robust and not an artifact.[8][9][10]
Key Methodologies: MTT vs. Neutral Red (NR) Uptake
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely-used colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability based on the integrity of the lysosomal membrane. Live cells take up the neutral red dye and incorporate it into their lysosomes.[9][13] The amount of dye extracted from the cells correlates with the number of viable cells.
The MTT and NR assays are often considered the most sensitive for detecting cytotoxic events.[8][9] Comparing results from both can provide a more confident assessment of a compound's cytotoxic potential.
Comparative Cytotoxicity Data of Phthalazinone Derivatives
The following table summarizes reported 50% inhibitory concentration (IC₅₀) values for various phthalazinone derivatives against different cancer cell lines, illustrating the range of cytotoxic activity within this chemical class. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound ID | Target Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |
| Derivative 12d | MDA-MB-231 (Breast) | 0.57 | [14] |
| Derivative 11d | MDA-MB-231 (Breast) | 0.92 | [14] |
| Derivative 12c | MDA-MB-231 (Breast) | 1.89 | [14] |
| Derivative 7c | HCT-116 (Colon) | 1.36 | [1] |
| Derivative 8b | HCT-116 (Colon) | 2.34 | [1] |
| Derivative 12b | HCT-116 (Colon) | 0.32 | [11] |
| Derivative 13c | HCT-116 (Colon) | 0.64 | [11] |
| Derivative 6e | A-2780 (Ovarian) | <10 | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a robust workflow for determining the IC₅₀ value of a test compound.
-
Cell Plating: Seed cells (e.g., HCT-116, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalazinone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment.
Part 2: Genotoxicity Assessment
The Rationale: A critical safety concern is whether a compound can damage DNA, a property known as genotoxicity. Genotoxic agents can cause mutations, leading to cancer or developmental defects. The single-cell gel electrophoresis, or "Comet Assay," is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[16][17][18] Its use is recommended for following up on positive in vitro findings in broader genotoxicity testing strategies.[19]
Methodology: The Alkaline Comet Assay
The principle of the assay is straightforward: individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Under alkaline conditions (pH >13), DNA unwinds, and any broken strands or fragments migrate away from the nucleus towards the anode, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[17][18] The alkaline version is particularly useful as it detects a wide range of lesions, including single- and double-strand breaks and alkali-labile sites.[16]
Comparative Genotoxicity Data
| Compound | Cell Type | Concentration | Genotoxic Effect | Reference |
| Phthalazine-β-lactam derivative | Human Lymphocytes | 15-30 µg/mL | Significant increase in chromosomal aberrations & micronuclei | [20][21] |
| Phthalazine-β-lactam derivative | Human Lymphocytes | 3.75 µg/mL | No significant increase in micronuclei | [20][21] |
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Expose a suspension of cells (e.g., human lymphocytes or a relevant cell line) to various concentrations of the phthalazinone derivative for a defined period (e.g., 2-4 hours). Include appropriate negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Slide Preparation: Mix a small aliquot of treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the gel to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA "nucleoid".
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH >13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. DNA fragments will migrate towards the anode.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % Tail DNA, Olive Tail Moment).
Workflow for the Comet Assay
Caption: Step-by-step workflow for the Comet Assay.
Part 3: Mechanistic Toxicity Deep Dive
The Rationale: Identifying that a compound is toxic is only the first step. Understanding the underlying mechanism is crucial for structure-activity relationship (SAR) studies to design safer analogues. Key cellular events often implicated in drug toxicity include mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.
A. Mitochondrial Dysfunction & Oxidative Stress
Causality: Mitochondria are the cell's powerhouses and a primary target for many toxicants.[4][22] Damage to mitochondria can disrupt the mitochondrial membrane potential (MMP), leading to reduced ATP synthesis and an increase in the production of reactive oxygen species (ROS). This imbalance causes oxidative stress, where ROS damage cellular components like lipids, proteins, and DNA.[23][24]
Key Methodologies:
-
MMP Assay: Assessed using fluorescent probes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1.[25] Healthy mitochondria maintain a high membrane potential and accumulate these cationic dyes. A loss of potential, indicative of dysfunction, results in a decreased fluorescent signal.[26][27]
-
Oxidative Stress Assays: These assays measure the consequences of ROS production. A common method is the TBARS assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay using TMRE
-
Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and treat with phthalazinone derivatives for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP, a protonophore).
-
TMRE Staining: Prepare a working solution of TMRE (e.g., 200-1000 nM) in pre-warmed culture medium or assay buffer.
-
Incubation: Remove the treatment medium and add the TMRE solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently aspirate the TMRE solution and wash the cells with assay buffer to remove the background signal.
-
Data Acquisition: Add fresh assay buffer to the wells and immediately measure the fluorescence using a plate reader (Ex/Em ≈ 549/575 nm).[27] A decrease in fluorescence intensity indicates a loss of MMP.
B. Apoptosis Induction
Causality: Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. It is executed by a family of proteases called caspases.[28][29] While inducing apoptosis is the desired outcome for anticancer drugs, off-target activation in healthy cells is a significant toxicity concern. Measuring the activity of "executioner" caspases, such as caspase-3 and caspase-7, provides a direct readout of apoptosis induction.[30]
Methodology: Caspase-3/7 Activity Assay
These assays utilize a peptide substrate (e.g., DEVD) that is specifically recognized and cleaved by active caspase-3 and caspase-7.[30] The substrate is conjugated to a fluorophore or chromophore, which is released upon cleavage, generating a measurable signal proportional to enzyme activity.
Experimental Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Treatment: Plate and treat cells in a 96-well plate as described previously. Include both a negative (vehicle) and a positive control (e.g., staurosporine).
-
Reagent Addition: Use a commercially available kit (e.g., CellEvent™ Caspase-3/7). Add the caspase-3/7 reagent directly to the wells containing cells and medium.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for green fluorescent reagents, Ex/Em ≈ 502/530 nm). An increase in fluorescence indicates activation of caspase-3/7.
Interplay of Toxicity Mechanisms
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A Comparative Guide to Evaluating the Specificity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid as a PARP Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the enzymatic and cellular specificity of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, a compound belonging to a chemical class renowned for its activity against Poly(ADP-ribose) Polymerase (PARP) enzymes. Given the critical role of specificity in determining therapeutic efficacy and safety, this document outlines a multi-tiered experimental approach, comparing the subject compound against established clinical PARP inhibitors to provide context and benchmark performance.
The phthalazine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several potent PARP inhibitors used in oncology.[1] PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[2][3] Inhibiting this pathway in cancer cells with pre-existing defects in other DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to a synthetic lethality, causing targeted cell death.[2][4]
However, the clinical utility of a PARP inhibitor is not defined by potency alone. Its specificity across the 17-member PARP family and the broader kinome is paramount. Off-target effects can lead to unforeseen toxicities or altered pharmacological profiles.[5][6] This guide, therefore, presents a logical, self-validating workflow to dissect the specificity profile of this compound, which we will refer to as the "investigational compound."
Phase 1: Biochemical Potency and Selectivity Against PARP1/PARP2
The initial and most fundamental step is to quantify the compound's direct inhibitory effect on the primary targets, PARP1 and PARP2. These enzymes are the most studied for their roles in DNA repair and are the intended targets of most clinical PARP inhibitors.[7] An enzymatic assay is the method of choice for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.
Causality Behind Experimental Design: Why a Chemiluminescent Assay?
We recommend an ELISA-based chemiluminescent assay for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. This format measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a direct readout of enzymatic activity.[8][9] It is crucial to perform these assays under initial velocity conditions with the concentration of the NAD+ substrate at or near its Michaelis-Menten constant (Kₘ).[10] This ensures that the assay is sensitive to competitive inhibitors, which is the most common mechanism for this class of drugs that compete with the endogenous NAD+ substrate.[11]
Experimental Protocol: PARP1/PARP2 Enzymatic Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the investigational compound and reference inhibitors (e.g., Olaparib, Talazoparib) in 100% DMSO.
-
Prepare serial dilutions of the compounds in PARP assay buffer to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).
-
Reconstitute recombinant human PARP1 and PARP2 enzymes and activated DNA in PARP assay buffer.
-
Prepare a solution of biotinylated NAD+ in the assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 96-well histone-coated plate.
-
Add 10 µL of the PARP enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes.[9]
-
Wash the plate again and add a chemiluminescent HRP substrate.
-
Immediately read the luminescent signal using a microplate reader.[8]
-
-
Data Analysis :
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[10]
-
Comparative Data Summary: Biochemical Potency
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Investigational Compound | Experimental Value | Experimental Value | Calculated Value |
| Olaparib (Reference) | 1.5 | 0.8 | ~0.5x |
| Talazoparib (Reference) | 0.6 | 1.1 | ~1.8x |
| Niraparib (Reference) | 3.8 | 2.1 | ~0.6x |
Note: Reference values are illustrative and may vary based on assay conditions.
Phase 2: Cellular Target Engagement and Mechanism of Action
While biochemical assays are essential, they do not fully recapitulate the cellular environment. A compound's cell permeability, stability, and interaction with intracellular components can significantly alter its efficacy. Therefore, the next crucial step is to validate target engagement within a cellular context.
Workflow for Evaluating Cellular Activity
Caption: Workflow for assessing cellular PARP inhibitor activity.
Experimental Protocol: Cellular PARP Inhibition (PARylation Assay)
This assay measures the compound's ability to inhibit PARP activity inside cancer cells following induced DNA damage. A Western blot to detect Poly(ADP-ribose) (PAR) polymer chains is a robust and direct method.
-
Cell Culture and Treatment :
-
Seed a cancer cell line (e.g., U-2 OS) in a multi-well plate.[12]
-
Pre-treat the cells with a concentration range of the investigational compound and controls for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., H₂O₂ or MMS) for 15 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
Western Blotting :
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Trustworthiness Check : Strip and re-probe the membrane for PARP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and validate the results.[13]
-
-
Data Analysis : Quantify band intensities and normalize PAR levels to the loading control to determine the cellular IC50.
The Significance of PARP Trapping
Beyond catalytic inhibition, a key mechanism driving the cytotoxicity of many PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[14] This PARP-DNA complex is highly cytotoxic, blocking DNA replication and transcription, and is often more predictive of anti-cancer activity than catalytic inhibition alone.[5] Talazoparib, for instance, is a potent PARP-trapper.[5]
An assay to measure PARP trapping, such as a fluorescence polarization (FP)-based assay, is therefore critical for a complete specificity profile.[9] These assays use fluorescently labeled DNA probes that emit polarized light when bound by PARP. Trapping inhibitors prevent the dissociation of PARP, resulting in a sustained high FP signal in a dose-dependent manner.[9]
Comparative Data Summary: Cellular Potency and Trapping
| Compound | Cellular PARylation IC50 (nM) | Relative PARP1 Trapping Potency |
| Investigational Compound | Experimental Value | Experimental Value |
| Olaparib (Reference) | ~10 | Low-Moderate |
| Talazoparib (Reference) | ~1 | High |
Phase 3: Broad Specificity and Off-Target Profiling
The final phase addresses the broader specificity of the investigational compound. An ideal inhibitor is highly selective for its intended target(s) with minimal activity against other proteins, thereby reducing the potential for off-target toxicities.
Rationale for Kinase Panel Screening
Several clinically used PARP inhibitors have demonstrated off-target activity against various protein kinases, which can contribute to both their efficacy and toxicity profiles.[5] Therefore, screening the investigational compound against a broad panel of kinases at a high concentration (e.g., 1-10 µM) is a standard and necessary step in drug development. This provides a clear view of potential liabilities.
Methodology: Kinase Specificity Profiling
This is typically performed as a service by specialized vendors. The compound is tested at a fixed concentration against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The activity of each kinase is measured, and the percent inhibition by the compound is reported.
Illustrative Data: Off-Target Kinase Profile
| Kinase Target | % Inhibition @ 1 µM (Investigational Compound) | % Inhibition @ 1 µM (Niraparib - Reference) |
| CDK16 | Experimental Value | Significant Inhibition |
| DYRK1A | Experimental Value | Significant Inhibition |
| PIM3 | Experimental Value | Significant Inhibition |
| Other Kinase Hits... | Experimental Value | ... |
Reference data highlights known off-target activities of Niraparib.[5]
Synthesis and Conclusion
Evaluating the specificity of a potential drug candidate like this compound requires a systematic, multi-pronged approach. The workflow presented in this guide provides a robust framework for generating a comprehensive specificity profile.
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A Researcher's Guide to the Independent Verification of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid's Mechanism as a PARP Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, with a specific focus on its potential role as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. We will explore the scientific rationale behind key experimental choices and provide detailed protocols for robust, self-validating studies. This guide will also compare the verification methodologies with those used for established PARP inhibitors, offering a broader context for your research.
Introduction: The Rationale for Independent Verification
In drug discovery and development, the precise understanding of a compound's mechanism of action is paramount. This compound and its derivatives have emerged as compounds of interest with potential anti-tumor properties.[1] While initial studies may suggest a particular biological target, such as c-Met kinase, the structural features of the phthalazinone core are also characteristic of a class of drugs known as PARP inhibitors.[2] Prominent PARP inhibitors like Olaparib and Rucaparib share this structural motif. Given the clinical significance of PARP inhibitors, particularly in cancers with deficiencies in homologous recombination repair, independent verification of this potential mechanism for this compound is a critical step.[3][4]
This guide is designed to provide a logical and technically sound workflow for this verification process, emphasizing the principles of scientific integrity and reproducibility.
Understanding the Landscape: PARP Inhibition as a Therapeutic Strategy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[5][6] PARP1, in particular, is a key player in the repair of single-strand DNA breaks (SSBs).[7] When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[8] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DSBs triggers cell death.[4][9]
The mechanism of PARP inhibitors extends beyond simple catalytic inhibition. A key concept is "PARP trapping," where the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-DNA complex.[3][8] This trapping prevents the recruitment of other DNA repair factors and can be even more cytotoxic than catalytic inhibition alone.[3][7] Therefore, a thorough verification of a potential PARP inhibitor must assess both its catalytic inhibition and its trapping potential.
A Multi-faceted Approach to Mechanism Verification
To build a robust case for the mechanism of action of this compound as a PARP inhibitor, a combination of biochemical, cell-based, and structural assays is essential. This multi-pronged approach provides layers of evidence, from direct enzyme interaction to cellular consequences.
Below is a logical workflow for the independent verification process:
Caption: Workflow for a biochemical PARP catalytic activity assay.
Cell-Based Assay: Cellular PARylation
This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context. This is often assessed by measuring the levels of poly(ADP-ribosyl)ation (PAR) after inducing DNA damage.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line like HeLa or U2OS) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference inhibitor for a specified time.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
ELISA: Use a sandwich ELISA to quantify the amount of PAR in the cell lysates. A capture antibody binds to PAR, and a detection antibody provides a measurable signal. [10]6. Data Analysis: Determine the concentration of the compound required to inhibit PAR formation by 50% (IC50).
Cell-Based Assay: PARP Trapping
This assay is crucial to differentiate between catalytic inhibition and the potentially more potent mechanism of PARP trapping. [10] Protocol:
-
Cell Culture and Treatment: As in the cellular PARylation assay, treat cells with the test compound.
-
Cell Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Immunoblotting: Use Western blotting to detect the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 in the presence of the compound indicates PARP trapping.
-
Quantification: Quantify the band intensities to compare the trapping efficiency of this compound with that of reference inhibitors.
Cell-Based Assay: Selective Cytotoxicity in HR-Deficient Cells
A hallmark of effective PARP inhibitors is their selective cytotoxicity towards cells with deficient homologous recombination (HR). [11] Protocol:
-
Cell Lines: Use isogenic cell line pairs, where one line is proficient in HR (e.g., wild-type BRCA2) and the other is deficient (e.g., BRCA2 knockout).
-
Cytotoxicity Assay: Treat both cell lines with a range of concentrations of this compound for an extended period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a standard assay such as MTT or a luminescence-based assay that measures ATP levels.
-
Data Analysis: Compare the dose-response curves for the HR-proficient and HR-deficient cell lines. A significant shift in the curve for the HR-deficient line indicates synthetic lethality and is strong evidence for a PARP inhibition mechanism.
Caption: The concept of synthetic lethality with PARP inhibitors in HR-deficient cells.
Advanced Verification: Structural and Biophysical Methods
For a definitive confirmation of the mechanism, structural and biophysical methods can provide evidence of direct binding.
-
X-ray Crystallography: Co-crystallizing this compound with the catalytic domain of PARP1 can reveal the precise binding mode and interactions within the active site. [12][13]This provides irrefutable evidence of direct target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. [12]It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An upward shift in the melting temperature of PARP1 in the presence of the compound confirms intracellular binding.
Conclusion and Future Directions
The independent verification of a compound's mechanism of action is a cornerstone of rigorous scientific research. For this compound, the structural similarity to known PARP inhibitors warrants a thorough investigation into this potential mechanism. By employing a multi-faceted approach encompassing biochemical, cell-based, and structural assays, and by benchmarking against established PARP inhibitors, researchers can build a compelling and self-validating case for its mode of action. The detailed protocols and comparative data provided in this guide offer a robust framework for such an investigation, ultimately contributing to the development of novel and effective cancer therapeutics.
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Exploring the Effectiveness of Experimental PARP inhibitor - Let's Win Pancreatic Cancer. (2016). Available at: [Link]
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Huang, W. et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available at: [Link]
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Li, H. et al. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular Cancer, 19(1), 1-16. Available at: [Link]
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D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 10(4), 118. Available at: [Link]
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Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - Oxford Academic. (2022). Available at: [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (2021). Available at: [Link]
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4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (C15H10N2O3) - PubChemLite. Available at: [Link]
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1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid - PubChem. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid Analogs as Potent Therapeutic Agents
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A Comparative Guide to the Experimental Validation of In Silico Predictions for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
The journey from a computationally predicted biological activity to a validated lead compound is paved with rigorous experimental scrutiny. In silico models are powerful tools for generating hypotheses, but they are the beginning, not the end, of the discovery process.[1][2][3] This guide emphasizes the causality behind experimental choices, ensuring that each step serves to build a self-validating system of evidence.
For the purpose of this guide, we will posit a common in silico prediction for molecules containing a phthalazinone core: the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5][6] The phthalazinone scaffold is a well-established pharmacophore found in several approved PARP inhibitors, making this a mechanistically plausible starting point.[4][7]
Our objective is to compare the hypothetical performance of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (referred to as 'ODPCA') with clinically approved and potent PARP inhibitors, Olaparib and Talazoparib, providing the experimental blueprints to substantiate these comparisons.
Part 1: The In Silico Hypothesis and Comparative Compounds
The foundational hypothesis, derived from computational modeling (e.g., molecular docking, pharmacophore screening), is that ODPCA binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, inhibiting their enzymatic activity. This mechanism is central to the therapeutic strategy of synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[4]
To establish a benchmark for our validation studies, we will compare the performance of ODPCA against two well-characterized PARP inhibitors:
-
Olaparib: The first-in-class PARP inhibitor approved by the FDA for the treatment of various cancers.[7][8]
-
Talazoparib: A highly potent PARP1/2 inhibitor, also approved for clinical use, known for its strong PARP-trapping capabilities.[9]
The following table outlines the known inhibitory concentrations for these comparators, which will serve as the benchmark for our hypothetical compound, ODPCA.
| Compound | Target | IC50 (nM) | Reference |
| Olaparib | PARP1 | ~5 | [10] |
| Talazoparib | PARP1 | 0.57 | [9] |
| ODPCA (Hypothetical) | PARP1 | To be determined |
Part 2: A Step-by-Step Experimental Validation Workflow
The validation process is a tiered approach, moving from initial biochemical confirmation to more complex cellular and functional assays. This workflow ensures that resources are directed toward compounds with genuine potential.
Caption: Experimental workflow for validating in silico predictions.
Primary Validation: Biochemical Enzyme Inhibition Assay
Causality: The first and most critical step is to confirm direct interaction and inhibition of the purified target enzyme. This assay directly tests the in silico prediction in a controlled, cell-free environment, eliminating confounding variables like cell permeability and off-target effects. A competitive fluorescence polarization (FP) assay is a robust method for this purpose.[11][12]
Experimental Protocol: PARP1 Enzymatic Inhibition Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a stock solution of ODPCA, Olaparib, and Talazoparib in 100% DMSO.
-
Create a serial dilution series for each compound in assay buffer.
-
Prepare a solution of purified PARP1 enzyme and an Olaparib-containing fluorescent probe in assay buffer.[12]
-
-
Assay Procedure:
-
In a 96-well plate, add the PARP1 enzyme to each well.
-
Add the serially diluted compounds (ODPCA, Olaparib, Talazoparib) or DMSO vehicle control to the respective wells.
-
Add the Olaparib-containing fluorescent probe to all wells.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
High polarization indicates the fluorescent probe is bound to PARP1, while low polarization signifies displacement by the test compound.[11]
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: This protocol includes positive controls (Olaparib, Talazoparib) with known IC50 values, which validates the assay's performance. The use of a vehicle control (DMSO) accounts for any solvent effects.
Secondary Validation: Cellular Target Engagement
Causality: After confirming biochemical activity, it is crucial to verify that the compound can enter the cell and engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it directly measures the thermal stabilization of a target protein upon ligand binding in intact cells.[13][14][15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a suitable cancer cell line (e.g., BRCA-deficient MDA-MB-436) to ~80% confluency.
-
Treat the cells with ODPCA, Olaparib, or a vehicle control at various concentrations for a specified time (e.g., 2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured PARP1) from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble PARP1 in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
Trustworthiness: The inclusion of Olaparib as a positive control provides a benchmark for the expected thermal shift. The vehicle control establishes the baseline melting curve of the target protein.
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A Comparative Guide to the Pharmacokinetic Properties of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid Derivatives: Insights from PARP Inhibitors
The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its inherent chemical properties and potential for diverse substitutions make it a cornerstone for the development of targeted therapies, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is paramount for optimizing efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of key drugs that share this phthalazinone core, offering insights for researchers and drug development professionals.
While direct comparative pharmacokinetic data for a wide range of novel this compound derivatives is not extensively available in the public domain, a comprehensive analysis of approved PARP inhibitors containing this scaffold provides an invaluable framework for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide will focus on four prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
The Central Role of the Phthalazinone Core
The this compound moiety is not merely a passive scaffold; it actively contributes to the molecule's overall properties. The lactam functionality and the carboxylic acid group can influence solubility, membrane permeability, and interactions with metabolic enzymes and transporters. The diverse substitutions on this core structure allow for the fine-tuning of these properties, leading to the distinct pharmacokinetic profiles observed among the different PARP inhibitors.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of the four selected PARP inhibitors. It is important to note that these values are derived from various clinical studies and may vary depending on the patient population and study design.
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Absolute Bioavailability | Not determined, but likely highly variable[1] | 36%[2][3] | ~73%[4][5] | Not specified, but rapidly absorbed[6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (capsule)[8]; 1.5 hours (tablet)[8] | ~4 hours[9] | ~4 hours[4] | ~1-2 hours[7] |
| Plasma Protein Binding | ~82-91%[1] | ~70%[10][11] | >80%[10] | ~74%[12] |
| Volume of Distribution (Vd) | 194 L (for 14C-niraparib)[13] | High volume of distribution[4] | 1220 L[10] | Not specified |
| Metabolism | Primarily hepatic via CYP3A4/5[8][14][15] | Hepatic, via oxidation, N-demethylation, N-methylation, and glucuronidation[16] | Primarily hepatic via carboxylesterases[4][5] | Minimal metabolism (<30%)[12] |
| Major Elimination Route | Urine (44%) and feces (42%)[14][15][17] | Feces (71.9%) and urine (17.4%)[9] | Urine (47.5%) and feces (38.8%)[4] | Urine (69%) and feces (20%)[12] |
| Elimination Half-life (t½) | ~12-15 hours[15][18] | >25 hours[9] | ~48-51 hours[4] | 90 (±58) hours[12] |
In-Depth Analysis of ADME Properties
Absorption
The oral bioavailability of these derivatives varies significantly, highlighting the impact of subtle structural modifications. Niraparib exhibits the highest bioavailability at approximately 73%[4][5], suggesting efficient absorption from the gastrointestinal tract. In contrast, rucaparib has a more moderate bioavailability of 36%[2][3]. The absolute bioavailability of olaparib has not been definitively established but is thought to be highly variable[1]. Food can have a variable effect on the absorption of these drugs. For instance, a high-fat meal has been shown to have no clinically significant effect on rucaparib exposure[19].
Distribution
A large volume of distribution is a common feature among these compounds, indicating extensive distribution into tissues. Niraparib, in particular, has a very large volume of distribution of 1220 L[10], suggesting it concentrates more in tissues than in plasma. This property can be advantageous for reaching target tumor tissues. Plasma protein binding is also a key factor, with most of these drugs exhibiting moderate to high binding, which can influence their free drug concentration and pharmacological activity.
Metabolism
The metabolic pathways of these phthalazinone derivatives are diverse. Olaparib is primarily metabolized by the cytochrome P450 enzyme CYP3A4[8][14][15], making it susceptible to drug-drug interactions with CYP3A4 inhibitors and inducers[1]. Rucaparib undergoes more complex metabolism involving oxidation and conjugation reactions[16]. Notably, niraparib's metabolism is primarily mediated by carboxylesterases, with a negligible role for CYP enzymes, reducing the likelihood of CYP-mediated drug interactions[5]. Talazoparib undergoes minimal metabolism[12].
Excretion
Elimination of these compounds and their metabolites occurs through both renal and fecal routes. For olaparib and niraparib, urinary and fecal excretion are roughly balanced[4][14][15][17]. In contrast, rucaparib is predominantly eliminated in the feces[9], while talazoparib is mainly excreted in the urine[12]. The long elimination half-lives of niraparib and talazoparib support once-daily dosing regimens[4][12].
Experimental Protocols for Pharmacokinetic Analysis
The determination of these pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are representative protocols for key pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical approach to assess the pharmacokinetic profile of a novel this compound derivative in rodents.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after oral and intravenous administration.
Materials:
-
Test compound
-
Vehicle suitable for oral and intravenous administration (e.g., 0.5% methylcellulose, saline)
-
Male Sprague-Dawley rats (n=6 per group)
-
Cannulated jugular veins for blood sampling
-
Analytical method (e.g., LC-MS/MS) for quantification of the test compound in plasma
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
Oral (PO) Group: Administer the test compound by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of a compound and identify the cytochrome P450 enzymes involved in its metabolism.
Objective: To determine the in vitro metabolic stability of a test compound and identify the major CYP450 isoforms responsible for its metabolism.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Control compounds (e.g., testosterone for CYP3A4)
-
Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4)
-
Analytical method (e.g., LC-MS/MS)
Procedure:
-
Incubation:
-
Incubate the test compound (at a final concentration of 1 µM) with HLMs and the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
CYP450 Reaction Phenotyping:
-
Co-incubate the test compound with HLMs, NADPH, and a panel of specific CYP450 inhibitors.
-
Compare the rate of metabolism in the presence and absence of each inhibitor.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Determine the percentage of metabolism inhibited by each specific CYP450 inhibitor to identify the key metabolizing enzymes.
-
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process.
Conclusion and Future Directions
The pharmacokinetic profiles of PARP inhibitors featuring the this compound core demonstrate a fascinating interplay between a common chemical scaffold and the influence of specific structural modifications. This comparative analysis reveals significant diversity in their ADME properties, which ultimately impacts their clinical utility, including dosing schedules and potential for drug-drug interactions.
For researchers in the field, this guide underscores the critical importance of early and comprehensive pharmacokinetic evaluation in the drug discovery and development process. Future work should aim to establish clearer structure-pharmacokinetic relationships for this important class of compounds. A deeper understanding of how substitutions on the phthalazinone ring system affect interactions with metabolic enzymes and transporters will be instrumental in designing the next generation of derivatives with optimized pharmacokinetic profiles for improved therapeutic outcomes.
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A Guide to the Statistical Validation of Data in 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
This compound is a heterocyclic compound featuring a phthalazine core, a structure of considerable interest in medicinal chemistry.[1][2] Derivatives of this compound have demonstrated a range of promising biological activities, including potential antitumor and antimicrobial properties.[1] Given its therapeutic potential, the data supporting its efficacy and safety must be robust, reproducible, and statistically sound. This guide will delve into the statistical frameworks required to validate the analytical and biological data generated during the study of this compound.
The Cornerstone of Scientific Rigor: Why Statistical Validation is Non-Negotiable
In the pharmaceutical industry, analytical method validation is a documented process that confirms an analytical method is suitable for its intended purpose.[3][4] This process provides scientific evidence that the method is reliable and consistent, which is crucial for regulatory compliance and patient safety.[3] The primary objective of validating an analytical method is to ensure that it yields accurate and precise results.[5] Statistical analysis of data obtained during method validation is performed to demonstrate the validity of the analytical method.[6] Key statistical tools include the calculation of the mean, standard deviation, relative standard deviation, confidence intervals, and regression analysis.[6][7]
Part 1: Statistical Validation in the Synthesis and Analytical Characterization of this compound
The journey from synthesis to application for a compound like this compound is underpinned by meticulous analytical characterization. The validation of these analytical methods ensures that the identity, purity, and concentration of the compound are determined with a high degree of confidence.
Common Analytical Techniques and Their Validation Parameters
High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common techniques for the analysis of pharmaceutical compounds.[8] The validation of these methods involves assessing several key parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][8]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9] For HPLC, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.[10]
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6][10] This is typically evaluated by a linear regression analysis of the analyte response versus concentration.[5][7] A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[11]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][9] It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.[11]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6][9] It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV).[7][12] Precision is considered at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[5]
-
Reproducibility: Expresses the precision between laboratories.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][9]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][9]
Table 1: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation Coefficient (R²) ≥ 0.995 |
| Accuracy | Recovery within 98.0% to 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | RSD of results should be within acceptable limits |
Note: Acceptance criteria can vary depending on the specific application and regulatory requirements.
Workflow for Analytical Method Validation
The process of validating an analytical method should be a planned and documented activity.[13]
Caption: Workflow for the statistical validation of an analytical method.
Experimental Protocol: Validation of an HPLC Method for Quantification
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
-
System Suitability: Before starting the validation, perform a system suitability test to ensure the HPLC system is performing adequately. This typically involves multiple injections of a standard solution. The RSD of the peak area and retention time should be within acceptable limits (e.g., RSD ≤ 1%).
-
Specificity: Analyze a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a solution of this compound. There should be no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected working range. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix. Analyze each level in triplicate. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate samples of the analyte at 100% of the target concentration. Calculate the RSD of the results. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be within acceptable limits.
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate. Analyze the effect of these changes on the results. The results should remain within the acceptance criteria.
Part 2: Statistical Validation in Biological Activity Studies
Derivatives of this compound have shown potential as antitumor agents.[1] Validating the data from these biological assays is critical to making accurate claims about their efficacy.
Comparing the Efficacy of Different Derivatives
A common objective in drug discovery is to compare the activity of newly synthesized compounds against a known standard or among themselves. Statistical tests such as t-tests and Analysis of Variance (ANOVA) are used for these comparisons.[14]
-
t-Tests: Used to compare the means of two groups.[14] For example, a t-test can be used to determine if the mean IC50 value of a new derivative is significantly different from that of a reference compound.
-
ANOVA: Used to compare the means of three or more groups.[14] For instance, ANOVA can be used to compare the antitumor activity of several different derivatives of this compound.
Caption: Process for comparing the biological efficacy of different compounds.
Hypothetical Case Study: Antitumor Activity
Let's consider a study comparing the in vitro antitumor activity of three new derivatives of this compound (Derivative A, B, and C) against a reference compound on an H460 cancer cell line. The IC50 values (concentration required to inhibit 50% of cell growth) were determined from three independent experiments.
Table 2: Hypothetical IC50 Values (µM) and Statistical Analysis
| Compound | Experiment 1 | Experiment 2 | Experiment 3 | Mean | Standard Deviation |
|---|---|---|---|---|---|
| Reference | 0.52 | 0.55 | 0.50 | 0.52 | 0.025 |
| Derivative A | 0.15 | 0.17 | 0.16 | 0.16 | 0.010 |
| Derivative B | 0.48 | 0.51 | 0.49 | 0.49 | 0.015 |
| Derivative C | 0.25 | 0.22 | 0.28 | 0.25 | 0.030 |
A one-way ANOVA would be performed on this data to determine if there is a statistically significant difference between the mean IC50 values of the compounds. If the p-value from the ANOVA is less than a predefined significance level (e.g., 0.05), it indicates that at least one compound has a different efficacy. Post-hoc tests, such as Tukey's Honestly Significant Difference (HSD) test, would then be used to identify which specific pairs of compounds are significantly different from each other.
Part 3: Comparative Methodologies and Inter-Laboratory Validation
When a new analytical method is developed, it is often necessary to compare it to an existing or reference method to ensure it provides equivalent results.[15]
Statistical Tests for Method Comparison
-
F-test: Used to compare the precision (variances) of two methods.
-
t-test: Used to compare the accuracy (means) of two methods to check for bias.[16]
It is important to note that the Pearson product-moment correlation coefficient (r) is not a suitable measure for assessing agreement between two methods as it does not detect bias.[16] The Altman-Bland method of differences or regression analysis are more appropriate for this purpose.[15][16]
Caption: Decision tree for statistical comparison of two analytical methods.
Inter-Laboratory Comparison (Proficiency Testing)
To ensure that an analytical method is truly robust and reproducible, it should be validated across multiple laboratories.[17][18] This process, known as an inter-laboratory comparison or proficiency test, helps to identify any potential biases or issues with the method when performed by different analysts using different equipment.[17][18][19] Successful inter-laboratory validation provides a high level of confidence in the method's reliability.[20]
Conclusion
The statistical validation of data is an indispensable component of research and development involving promising compounds like this compound. From the initial synthesis and characterization to the evaluation of biological activity, a rigorous statistical framework ensures the data is accurate, reliable, and reproducible. By adhering to the principles and methodologies outlined in this guide, researchers can build a solid foundation of evidence, fostering confidence in their findings and accelerating the path from discovery to potential therapeutic application.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The foundation of safe laboratory practice is a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][2][3][4] This plan should be the primary reference for all chemical handling and disposal procedures within your institution.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[5]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
A safety data sheet for a structurally related compound, 3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, indicates that in case of fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[6]
Table 1: Summary of Hazards and Required Precautions
| Hazard Classification | GHS Hazard Statement | Recommended Precautionary Actions |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | Wear protective gloves. Wash contaminated skin thoroughly after handling. If on skin, wash with plenty of water. |
| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |
Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE must be worn when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Waste: All materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined in Section 4.
Proper Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][11]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound (including pure compound, contaminated materials, and reaction residues) in a designated, compatible, and leak-proof container.[10] The container must be kept closed except when adding waste.[12]
-
Incompatibility: Do not mix this waste with incompatible materials. As a carboxylic acid, it should be segregated from bases, cyanides, or sulfides to prevent violent reactions or the emission of toxic gases.[12]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][13]
Labeling
Proper labeling is a critical EPA requirement.[13] Affix a hazardous waste label to the container as soon as waste is first added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the container is full or ready for disposal.
Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or no longer needed, contact your institution's EHS office or equivalent department to arrange for pickup.
-
Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical waste, ensuring compliance with all federal, state, and local regulations.[8][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
An Application Scientist's Guide to Handling 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling protocols for this compound (CAS No. 3260-44-4). As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific hazards of the compound to ensure every protocol is a self-validating system of safety.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is a heterocyclic carboxylic acid, and its hazard profile dictates the necessary protective measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1][2]
A comprehensive risk assessment is not merely about acknowledging these hazards but evaluating them in the context of the specific procedures you will perform. The quantity of material, the physical form (solid vs. solution), and the operational parameters (e.g., heating, agitation) will determine the potential for exposure and thus the required level of protection.
Table 1: GHS Hazard Profile for this compound [1][2][3]
| Hazard Class | GHS Code | Hazard Statement | Practical Implication |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Avoid ingestion; do not eat or drink in the lab. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct skin contact must be prevented. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | Eyes are highly susceptible; robust protection is mandatory. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of dust or aerosols must be minimized. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is a direct response to the hazards identified above. The following recommendations constitute the minimum required protection. For procedures with a higher risk of exposure, such as handling large quantities or generating aerosols, these measures should be escalated.
Primary Engineering Control: The Chemical Fume Hood
Before discussing wearable PPE, the primary line of defense is engineering controls. All handling of this compound in its solid form or in volatile solutions must be conducted within a properly functioning and certified chemical fume hood.[2][4] This is non-negotiable as it directly mitigates the most insidious risk: respiratory exposure to fine particulates (H335).[1][2]
Eye and Face Protection
Given the H319 warning, "Causes serious eye irritation," robust eye protection is critical.[1][2]
-
Minimum Requirement: Chemical safety goggles with indirect ventilation that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[4][5]
-
Elevated Risk Procedures: For tasks involving a significant splash risk (e.g., transferring large volumes of solutions, charging a reactor), a full-face shield must be worn in addition to chemical safety goggles.[6] The face shield provides a secondary barrier protecting the entire face from splashes that could otherwise circumvent goggles.
Skin and Body Protection
-
Hand Protection: The H315 classification, "Causes skin irritation," necessitates the use of appropriate chemical-resistant gloves.[1][2]
-
Material: Nitrile gloves are a suitable choice for incidental contact.[6][7] Always check the manufacturer's compatibility data for breakthrough time and permeation rate if prolonged contact is anticipated.
-
Technique: Never wear compromised gloves. Inspect for tears or pinholes before use. Use the proper technique for glove removal to avoid contaminating your skin.
-
-
Body Protection: A flame-resistant laboratory coat is required. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.[4] Ensure clothing fully covers all exposed skin.
Respiratory Protection
When engineering controls like a fume hood are properly used, the risk of inhalation is low. However, in situations where these controls are not available or may be insufficient (e.g., cleaning a large spill), respiratory protection is required.
-
A simple dust mask is insufficient.[7]
-
For situations exceeding exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[4][5][6] A proper fit test is essential to ensure the respirator provides an effective seal.[6]
Operational and Disposal Plans
Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Procedural Guidance for Safe Handling
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Have appropriate spill cleanup materials ready.
-
Weighing: Conduct all weighing of the solid compound within a fume hood or a ventilated balance enclosure to contain dust.
-
Transfers: Use spatulas and other tools that minimize the generation of airborne dust. When transferring solutions, do so slowly and carefully to avoid splashing.
-
Housekeeping: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[2] Decontaminate the work area (fume hood surface) after completion of work.
Waste Disposal Protocol
All waste materials, including empty containers, contaminated gloves, and absorbent materials from cleanups, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through your institution's licensed environmental health and safety office.[2] Do not dispose of this material down the drain or in regular trash.
Emergency Response Plan
In Case of Exposure:
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Skin Contact (H315): Immediately wash the affected area with plenty of soap and water.[2] Remove all contaminated clothing. If irritation persists, seek medical advice.[2]
-
Inhalation (H335): Move the affected person to fresh air immediately.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Visualized Workflow: PPE Selection Process
The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
